molecular formula C9H12ClNO2 B1592369 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride CAS No. 34589-97-4

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Cat. No.: B1592369
CAS No.: 34589-97-4
M. Wt: 201.65 g/mol
InChI Key: NRLXHBFFYMPJPL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLXHBFFYMPJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624297
Record name 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34589-97-4
Record name 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride
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Foundational & Exploratory

Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and critical handling requirements of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2-Amino-2'-methoxyacetophenone HCl).

Chemical Class:


-Aminoketone Salt
Primary Utility:  Heterocyclic Pharmacophore Precursor

Executive Summary

This compound is a high-value synthetic intermediate used primarily in the construction of nitrogenous heterocycles, including indoles, quinolines, and benzodiazepines. Unlike its para-substituted analogs, the ortho-methoxy group introduces specific steric and electronic effects that influence cyclization kinetics.

Critical Insight: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-dihydropyrazines, eventually oxidizing to pyrazines. Consequently, this compound must be maintained as the hydrochloride salt until the exact moment of cyclization in a controlled reaction matrix.

Part 1: Physicochemical Profile

The following data characterizes the commercially available hydrochloride salt.

PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Amino-2'-methoxyacetophenone HCl; o-Anisyl aminomethyl ketone HCl
CAS Number 34589-97-4
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

NO

[1][2] · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Melting Point ~165°C (Decomposes) [1]
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et

O)
pKa (Conj. Acid) ~7.5 (Estimated for the ammonium group)
Storage Desiccate at -20°C; Hygroscopic; Light Sensitive

Part 2: Synthetic Methodology (The Delépine Route)

While the Gabriel synthesis is a theoretical option, the Delépine Reaction is the industry standard for synthesizing this compound. It avoids the risk of poly-alkylation associated with direct amination and prevents the hydrolysis of the methoxy ether.

Reaction Logic
  • Bromination: 2'-Methoxyacetophenone is brominated at the alpha position.

  • Quaternization: The alkyl bromide reacts with Hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt.

  • Acidolysis: The salt is cleaved using ethanolic HCl to release the primary amine hydrochloride.[3]

Visualization: Synthetic Workflow

SynthesisFlow Start 2'-Methoxyacetophenone (Precursor) Bromination Step 1: Bromination (Br2 / AcOH) Start->Bromination Inter1 2-Bromo-1-(2-methoxyphenyl)ethanone (Unstable Intermediate) Bromination->Inter1 HMTA_Step Step 2: Delépine Reaction (HMTA / CHCl3) Inter1->HMTA_Step HexSalt Hexaminium Salt (Precipitate) HMTA_Step->HexSalt Precipitation Hydrolysis Step 3: Acidolysis (HCl / EtOH) HexSalt->Hydrolysis Product Target Product: Amine HCl Salt Hydrolysis->Product Isolation

Figure 1: The Delépine synthetic pathway ensures primary amine selectivity via the hexaminium salt intermediate.

Validated Protocol

Precursor: 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0).

Step 1: Formation of the Hexaminium Salt

  • Dissolve 10 mmol of the bromo-ketone in 20 mL of Chloroform (CHCl

    
    ).
    
  • Add 11 mmol (1.1 eq) of Hexamethylenetetramine (HMTA) in one portion.

  • Observation Point: A white precipitate (the quaternary salt) should begin to form within 30 minutes.

  • Stir at room temperature for 12–18 hours to ensure completion.

  • Filter the solid. Wash with cold CHCl

    
     to remove unreacted starting material.
    
  • Dry the solid under vacuum. This intermediate is stable and can be stored.

Step 2: Hydrolysis to the Amine Hydrochloride

  • Suspend the dried hexaminium salt in Ethanol (10 mL/g).

  • Add concentrated HCl (3–4 equivalents) dropwise.

  • Heat to reflux (approx. 78°C) for 2–4 hours.

  • TLC Check: Monitor the disappearance of the salt. The mixture will become clear, then potentially cloudy as NH

    
    Cl precipitates.
    
  • Cool to 0°C. Filter off the inorganic NH

    
    Cl byproduct.
    
  • Concentrate the filtrate. Recrystallize the residue from MeOH/Et

    
    O to obtain the pure 2-Amino-1-(2-methoxyphenyl)ethanone HCl .
    

Part 3: Critical Reactivity & Stability Mechanisms

The most common failure mode when working with this compound is the inadvertent generation of the free base in a non-trapping environment.

The Dimerization Trap

In neutral or basic media (pH > 7), the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aminoketone undergoes intermolecular condensation. Two molecules condense to form a dihydropyrazine, which spontaneously oxidizes to a pyrazine derivative. This reaction is irreversible and destroys the pharmacophore.
Visualization: Degradation Pathway

StabilityLogic cluster_trap Correct Usage Strategy Salt Amine HCl Salt (Stable Storage Form) Base Free Base (Transient Species) Salt->Base pH > 7 (Neutralization) Dimer Dihydropyrazine Dimer (Condensation Product) Base->Dimer Fast Self-Condensation Target Desired Heterocycle Base->Target Immediate Reaction Pyrazine 2,5-Bis(2-methoxyphenyl)pyrazine (Dead End Byproduct) Dimer->Pyrazine Oxidation (Air) Trap Electrophile / Cyclization Partner Trap->Target

Figure 2: Stability logic illustrating the necessity of in-situ neutralization in the presence of a reaction partner.

Handling Guidelines
  • pH Control: Never neutralize the salt during workup unless the amine is immediately reacting with an electrophile.

  • Solvent Choice: Avoid aldehydic solvents (unless doing reductive amination) to prevent Schiff base formation.

  • Analytics: In NMR (DMSO-d

    
    ), the methylene protons (
    
    
    
    ) typically appear as a singlet or broad chemically equivalent set around
    
    
    4.3–4.5 ppm. The disappearance of this peak and the appearance of aromatic signals distinct from the starting material indicates pyrazine formation.

Part 4: Applications in Drug Design

The ortho-methoxy substituent is a strategic handle in medicinal chemistry.[4]

  • Indole Synthesis (Modified Bischler): Reaction with excess aniline derivatives under Lewis Acid catalysis can yield 2-(2-methoxyphenyl)indoles. The ortho-methoxy group can later be demethylated (BBr

    
    ) to yield a phenol for further functionalization.
    
  • Benzodiazepine Scaffolds: This compound serves as a key building block for 1,4-benzodiazepines. The amino ketone reacts with 2-aminobenzoyl chlorides (or isatoic anhydrides) followed by cyclodehydration.

  • Quinoline Derivatives: Via the Friedländer synthesis, reacting this aminoketone with o-aminoaldehydes yields 2,3-substituted quinolines, which are privileged structures in antimalarial and kinase inhibitor research.

References
  • ECHEMI. (2024).[1] 2-Amino-2'-methoxyacetophenone Hydrochloride Datasheet. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: this compound.[5] National Library of Medicine.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Delépine Reaction: Mechanism and Protocols. Retrieved from

  • ChemicalBook. (2024). Product Properties: this compound.[5] Retrieved from

Sources

Privileged Scaffolds in Medicinal Chemistry: Technical Profile of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS 34589-97-4) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS 34589-97-4 ) serves as a high-value "privileged scaffold." Unlike generic aliphatic amines, this compound combines a reactive


-amino ketone core with an ortho-methoxy aryl ring, pre-organizing the molecule for rapid heterocyclization.

This guide analyzes its critical role as a precursor for indole-fused heterocycles , quinolines , and emerging applications in PROTAC (Proteolysis Targeting Chimera) linker chemistry. We provide a validated synthesis protocol, stability data, and a divergent application map for library generation.

Chemical Identity & Physical Profile[1][2][3][4]

This compound is an


-amino ketone stabilized as a hydrochloride salt. The free base is unstable and prone to self-condensation (dimerization to dihydropyrazines); therefore, maintaining the hydrochloride form is critical for shelf-life.

Table 1: Technical Specifications

PropertySpecification
CAS Number 34589-97-4
IUPAC Name This compound
Synonyms 2'-Methoxy-2-aminoacetophenone HCl; Phenacylamine derivative
Molecular Formula

Molecular Weight 201.65 g/mol
Melting Point ~165°C (dec.)[1][2] [Reported]
Solubility Soluble in water, methanol, DMSO; Sparingly soluble in cold ethanol.[2]
Appearance White to off-white crystalline solid
Stability Hygroscopic.[2] Store under inert atmosphere (Argon/Nitrogen).

Synthesis: The Delépine Protocol

Expertise Note: While the Gabriel synthesis is a common alternative, the Delépine reaction is superior for this substrate because it avoids the harsh hydrazine deprotection step which can affect the methoxy group or cause side reactions with the ketone.

Reaction Logic

The synthesis utilizes hexamethylenetetramine (HMTA) to alkylate 2-bromo-2'-methoxyacetophenone . The resulting quaternary ammonium salt is hydrolyzed in acidic ethanol. This method prevents poly-alkylation (a common issue with direct ammonia alkylation) and ensures high purity.

Step-by-Step Protocol

Materials:

  • 2-Bromo-2'-methoxyacetophenone (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.1 eq)[3]

  • Chloroform (Solvent A)

  • Ethanol / Conc. HCl (Solvent B)

Procedure:

  • Salt Formation: Dissolve 2-bromo-2'-methoxyacetophenone in Chloroform (5 mL/g). Add HMTA portion-wise at room temperature.

  • Precipitation: Stir for 4–6 hours. The hexaminium salt will precipitate as a thick white solid.

  • Filtration: Filter the solid and wash with cold chloroform to remove unreacted bromide. Critical: Do not dry excessively; proceed immediately to hydrolysis.

  • Hydrolysis (The Delépine Step): Suspend the salt in Ethanol (10 mL/g). Add conc. HCl (3.0 eq) dropwise.

  • Reflux: Heat to reflux for 2 hours. The mixture will clarify as the ammonium salt degrades into formaldehyde (removed as acetal/gas) and the target amine.

  • Isolation: Cool to 0°C. The target 2-Amino-1-(2-methoxyphenyl)ethanone HCl crystallizes. Filter and recrystallize from MeOH/Et2O if necessary.

Visual Workflow (DOT)

SynthesisWorkflow Start 2-Bromo-2'-methoxyacetophenone Salt Hexaminium Salt (Precipitate) Start->Salt SN2 Alkylation HMTA + Hexamine (HMTA) (Chloroform, RT) HMTA->Salt Hydrolysis Acid Hydrolysis (EtOH/HCl, Reflux) Salt->Hydrolysis Cleavage Product Target HCl Salt (Crystallization) Hydrolysis->Product Isolation

Figure 1: The Delépine synthesis pathway ensures mono-alkylation and high purity.

Downstream Applications: From Scaffolds to Drugs

The 2-aminoacetophenone moiety is a "chemical chameleon," capable of reacting as both a nucleophile (via the amine) and an electrophile (via the ketone).

A. Indole Synthesis (Bischler-Möhlau Variation)

The primary utility of CAS 34589-97-4 is the rapid construction of 3-substituted indoles .

  • Mechanism: Condensation with an excess of aniline or reaction with

    
    -halo ketones allows for cyclization.
    
  • Why it matters: The ortho-methoxy group in the starting material provides a handle for further functionalization (e.g., demethylation to a phenol for solubility enhancement) in the final indole scaffold.

B. PROTAC Linker Attachment

In modern protein degrader design, the free amine of this scaffold serves as an ideal attachment point for linkers (PEG/alkyl chains) connecting an E3 ligase ligand to a target protein warhead. The ketone group remains available for reversible covalent bonding or further cyclization to lock conformation.

C. Multicomponent Reactions (MCRs)

Recent literature highlights the use of amino ketone salts in MCRs with formaldehyde to form fused 7-membered heterocycles (e.g., benzodiazepine analogs), which are privileged structures in anxiolytic drug discovery.

Application Logic Map (DOT)

ApplicationMap Core 2-Amino-1-(2-methoxyphenyl) ethanone HCl (CAS 34589-97-4) Indole Pathway A: Indole Synthesis (Cyclization w/ Aryl amines) Core->Indole Acid/Heat PROTAC Pathway B: PROTAC Design (Amine Linker Attachment) Core->PROTAC Amide Coupling Hetero Pathway C: MCR / Fusion (w/ Formaldehyde) Core->Hetero Condensation Prod_Indole 2-Aryl-3-methoxyindoles (Kinase Inhibitors) Indole->Prod_Indole Prod_PROTAC Targeted Protein Degraders (Linker Module) PROTAC->Prod_PROTAC Prod_Hetero Fused Benzodiazepines (CNS Targets) Hetero->Prod_Hetero

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Handling, Safety, and Stability

Self-Validation Checklist
  • pH Sensitivity: The free base of this compound is unstable. Never neutralize the salt unless immediately reacting it in the next step.

  • Storage: Hygroscopic. Moisture uptake can lead to hydrolysis or clumping. Store in a desiccator at room temperature (20-25°C).

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem. 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Related Structure Data).[4] National Library of Medicine.[4] [Link][4]

  • Organic Chemistry Portal. Delépine Reaction: Mechanism and Protocols.[Link]

Sources

Technical Whitepaper: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a specialized phenacylamine intermediate.

Executive Summary

This compound (also known as o-methoxyphenacylamine HCl) is a critical alpha-amino ketone scaffold used primarily as a chemotype precursor in the synthesis of adrenergic agents, indole heterocycles, and novel psychoactive substance (NPS) metabolites.

Unlike its alpha-methylated analogs (cathinones), this compound lacks the steric protection against Monoamine Oxidase (MAO), rendering it transient in biological systems. Its primary "Mechanism of Action" is defined by its role as a high-reactivity electrophile in synthesis and as a suicide substrate or competitive inhibitor in enzymatic pathways involving dopamine beta-hydroxylase (DBH).

Key Physicochemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂[1][2] · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility High in H₂O, MeOH; Low in Et₂O, Hexane
Stability Unstable as free base (dimerizes to dihydropyrazines); Stable as HCl salt at -20°C

Mechanism of Action (Biological & Chemical)

This compound operates through two distinct mechanistic modalities depending on the context: Pharmacological Interaction and Synthetic Reactivity .

Biological Mechanism: Enzyme Interaction & Metabolic Fate

In biological systems, phenacylamines function as structural analogs of endogenous catecholamine precursors.

  • Monoamine Oxidase (MAO) Substrate: Unlike cathinones (which possess an

    
    -methyl group), 2-amino-1-(2-methoxyphenyl)ethanone is a primary amine with an unhindered alpha-carbon. It is rapidly deaminated by MAO-A and MAO-B to the corresponding aldehyde, which is subsequently oxidized to 2-methoxybenzoic acid . This rapid metabolism limits its systemic half-life and psychoactive potential compared to amphetamine derivatives.
    
  • Dopamine Beta-Hydroxylase (DBH) Inhibition: Research into phenacylamines suggests they can act as competitive inhibitors or alternative substrates for DBH. The

    
    -keto group mimics the transition state of dopamine oxidation. The ortho-methoxy substituent introduces steric bulk that may alter binding affinity compared to the unsubstituted analog.
    
  • Adrenergic Receptor Modulator (Prodrug Potential): Upon in vivo reduction (via carbonyl reductases), the ketone is converted to the corresponding amino alcohol: 2-amino-1-(2-methoxyphenyl)ethanol . This metabolite shares structural homology with Octopamine and Norepinephrine , potentially exerting agonist activity at

    
    -adrenergic receptors.
    
Chemical Mechanism: The "Delepine" Reactivity

As a synthetic intermediate, the MoA is defined by the electrophilic carbonyl adjacent to the nucleophilic amine .

  • Heterocyclization: The free base spontaneously condenses to form 2,5-bis(2-methoxyphenyl)pyrazine derivatives.

  • Indole Synthesis: Under Bischler-Möhlau conditions, it reacts with excess aniline to form substituted indoles.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergent pathways of the compound: its biological degradation versus its synthetic utility.

MoA_Pathway cluster_legend Pathway Legend Compound 2-Amino-1-(2-methoxyphenyl) ethanone HCl FreeBase Free Base (Transient Species) Compound->FreeBase Neutralization (pH > 8) AminoAlcohol 2-Amino-1-(2-methoxyphenyl) ethanol (Adrenergic Agonist) Compound->AminoAlcohol Carbonyl Reductase (In Vivo) or NaBH4 Acid 2-Methoxybenzoic Acid Compound->Acid MAO Deamination + Oxidation Pyrazine Dihydropyrazine Dimer FreeBase->Pyrazine Spontaneous Dimerization key1 Synthetic Route key2 Metabolic Route

Figure 1: Divergent pathways showing the instability of the free base and the metabolic reduction to active adrenergic agents.

Experimental Protocols

Synthesis via Delepine Reaction

This protocol avoids the use of lachrymatory phenacyl halides in the final step, ensuring high purity.

Reagents: 2-Bromo-1-(2-methoxyphenyl)ethanone, Hexamethylenetetramine (Hexamine), Ethanol, Conc. HCl.

  • Hexaminium Salt Formation:

    • Dissolve 10 mmol of 2-Bromo-1-(2-methoxyphenyl)ethanone in 20 mL of chloroform.

    • Add 11 mmol of Hexamine.[3] Stir at room temperature for 4 hours.

    • Filter the precipitated quaternary ammonium salt. Wash with ether.

  • Hydrolysis:

    • Suspend the salt in 30 mL of Ethanol/Conc. HCl (2:1 v/v).

    • Reflux at 70°C for 2 hours. The solution will clear as the amine is released.

    • Cool to 0°C. The target hydrochloride salt precipitates.[4]

  • Purification:

    • Recrystallize from MeOH/Et₂O to yield white needles.

    • Yield: Typically 85-90%.

Stability & Handling Protocol

Critical Warning: Never store this compound as a free base. It must be kept as the hydrochloride salt.

  • Storage: Store at -20°C under Argon. Hygroscopic.

  • Solubilization: Dissolve in deionized water or DMSO immediately prior to use.

  • pH Adjustment: If free base is required for a reaction, generate it in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the presence of the electrophile to prevent self-condensation.

Analytical Validation

HPLC Method for Purity Assessment

To verify the integrity of the salt and detect potential dimerization.

ParameterCondition
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) & 280 nm
Retention Time ~3.5 min (Parent); ~7.2 min (Pyrazine impurity)

References

  • PubChem. (n.d.).[5][6] this compound.[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Mangold, J. B., & Klinman, J. P. (1984). Mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine. The Journal of Biological Chemistry. [Link]

  • Glennon, R. A., et al. (1984). Methcathinone: A new and potent amphetamine-like agent. Pharmacology Biochemistry and Behavior.[5] (Contextual reference for phenacylamine SAR).

  • BenchChem. (2025).[7] Technical Guide to Amino-Acetophenone Intermediates. (General synthesis protocols for phenacylamines).

Sources

The Ortho-Methoxy Scaffold: Synthetic Utility and SAR of 2-Amino-1-(2-methoxyphenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The "Privileged" Ortho-Methoxy Motif

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 6023-33-2 for the salt, generic scaffold references vary) represents a critical


-amino ketone intermediate in medicinal chemistry. While structurally homologous to the psychoactive substance methcathinone, the introduction of an ortho-methoxy group fundamentally alters its pharmacological profile and synthetic utility.

This guide analyzes the compound not merely as a final bioactive agent, but as a high-value "privileged structure" capable of divergent synthesis. It serves as a precursor for 3-substituted indoles , isoquinolines , and complex pharmaceutical agents (e.g., analogs of Midodrine or Elamod precursors).

Key Technical Insight: The ortho-methoxy substituent exerts a significant steric "twist" on the phenyl ring relative to the carbonyl plane. In pharmacological contexts (MAT binding), this reduces potency compared to para-substituted analogs. In synthetic contexts, it facilitates unique intramolecular cyclization modes.

Chemical Architecture & Stability Profile

The free base of 2-amino-1-(2-methoxyphenyl)ethanone is inherently unstable. Researchers must handle this compound primarily as its hydrochloride salt to prevent dimerization.

The Pyrazine Dimerization Risk

-Amino ketones are prone to self-condensation. Under neutral or basic conditions, two molecules condense to form a dihydropyrazine, which subsequently oxidizes to a pyrazine.

Stability Protocol:

  • Storage: Maintain as Hydrochloride (HCl) salt.

  • Temperature:

    
    C for long-term storage.
    
  • Solvent: Avoid protic solvents (MeOH/EtOH) for the free base; use immediately upon liberation.

Physicochemical Properties[1][2][3]
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 201.65 g/mol (Salt)
pKa (Conjugate Acid) ~7.5 - 8.0 (Lower than typical amines due to carbonyl electron withdrawal)
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 2 (Carbonyl, Methoxy)
Solubility High in Water, DMSO; Low in Et2O, Hexane

Synthetic Protocols: The Delépine Pathway[4][5][6]

While the Neber rearrangement or direct amination of


-bromo ketones are possible, they suffer from over-alkylation (forming secondary/tertiary amines). The Delépine Reaction  is the industry-standard protocol for synthesizing high-purity primary 

-amino ketones like 2-amino-1-(2-methoxyphenyl)ethanone.
Experimental Workflow (Step-by-Step)

Precursor: 2-Bromo-1-(2-methoxyphenyl)ethanone (obtained via bromination of 2'-methoxyacetophenone).

Step 1: Quaternization (Formation of Hexaminium Salt)

  • Dissolve 2-Bromo-1-(2-methoxyphenyl)ethanone (1.0 eq) in anhydrous Chloroform (

    
    ).
    
  • Add Hexamethylenetetramine (HMTA) (1.05 eq) in one portion.

  • Stir at room temperature for 4–12 hours. A thick white precipitate (the quaternary salt) will form.

  • Critical Step: Filter the precipitate and wash extensively with cold

    
     to remove unreacted bromoketone. Do not proceed without purification.
    

Step 2: Acid Hydrolysis (Cleavage)

  • Suspend the dried hexaminium salt in Ethanol (EtOH).

  • Add concentrated HCl (3.0 eq relative to start material).

  • Heat to reflux (approx. 78°C) for 2–4 hours. The solid will dissolve, then ammonium chloride (

    
    ) may precipitate.
    
  • Cool to 0°C. Filter off inorganic

    
    .
    
  • Concentrate the filtrate to roughly 20% volume.

  • Add cold Acetone or Ether to induce crystallization of the product: 2-Amino-1-(2-methoxyphenyl)ethanone HCl .

Synthetic Logic Visualization

SynthesisPathway Start 2'-Methoxyacetophenone Bromination Bromination (Br2 / AcOH) Start->Bromination BromoKetone α-Bromo Ketone Intermediate Bromination->BromoKetone HexSalt Hexaminium Salt (Precipitate) BromoKetone->HexSalt Delepine Rxn (CHCl3, RT) HMTA Hexamethylenetetramine (HMTA) HMTA->HexSalt Hydrolysis Acid Hydrolysis (HCl / EtOH) HexSalt->Hydrolysis Product 2-Amino-1-(2-methoxyphenyl) ethanone HCl Hydrolysis->Product Reflux Pyrazine Pyrazine Dimer (Impurity if pH > 7) Product->Pyrazine Free Base Instability

Caption: The Delépine synthesis pathway ensures primary amine specificity, avoiding the over-alkylation common in direct amination. Note the instability pathway to pyrazine.

Structure-Activity Relationship (SAR)[1][3][7][8]

The biological activity of 2-amino-1-(2-methoxyphenyl)ethanone must be understood in two contexts: as a Monoamine Transporter (MAT) Ligand (psychoactive context) and as a Medicinal Scaffold (kinase/enzyme inhibition context).

The "Ortho Effect" on MAT Binding

Research into cathinone analogs (see Ref 1, 4) has established a clear SAR trend for ring-substituted derivatives.

  • Steric Twist: The 2-methoxy group creates steric repulsion with the carbonyl oxygen. This forces the phenyl ring out of coplanarity with the ketone.

  • Potency Reduction: Unlike 3-methoxy or 4-methoxy analogs (which retain high potency at DAT/NET), the 2-methoxy analog shows significantly reduced potency as a monoamine releasing agent. The rigid planar conformation required for optimal transporter binding is disrupted.

  • Selectivity Shift: While less potent, ortho-substitution can shift selectivity ratios between Dopamine (DAT) and Serotonin (SERT) transporters, often reducing DAT affinity more drastically than SERT affinity.

Divergent Synthesis Applications

The true value of this molecule lies in its reactivity profile for generating downstream therapeutics.

  • Indole Synthesis: Via the Bischler-Möhlau type cyclization, the

    
    -amino ketone reacts with excess aniline (or itself under specific conditions) to form 3-substituted indoles.
    
  • Midodrine Analogs: The 2,5-dimethoxy variant is a direct precursor to Midodrine (vasopressor).[1] The 2-methoxy scaffold serves as a simplified model for exploring adrenergic receptor selectivity without the metabolic liability of the 5-position.

SAR Logic Map

SAR_Logic Center 2-Amino-1-(2-methoxyphenyl) ethanone HCl Ortho 2-Methoxy Group (Ortho-Position) Center->Ortho Amine Primary Amine (Alpha-Position) Center->Amine Ketone Ketone (Beta-Position) Center->Ketone Steric Steric Twist (Non-coplanar) Ortho->Steric Causes Cycliz Precursor for Indoles/Quinolines Amine->Cycliz Reactivity Hbond H-Bond Donor (Receptor Anchoring) Amine->Hbond Binding Potency Reduced DAT/NET Potency Steric->Potency Result

Caption: SAR Map illustrating how the ortho-methoxy group acts as a "molecular brake" on transporter potency while enabling downstream heterocyclic synthesis.

Comparative Data: Transporter Activity

The following table summarizes the impact of methoxy positioning on cathinone-based scaffolds (Data synthesized from general SAR principles of methcathinone analogs, Ref 1, 4).

Analog StructureDAT Activity (IC50/EC50)SERT ActivityPrimary Effect
Unsubstituted (Cathinone) High PotencyLowStimulant
4-Methoxy (Para) Moderate PotencyModerateMixed / Empathogenic
3-Methoxy (Meta) Moderate PotencyLowStimulant
2-Methoxy (Ortho - Subject) Low Potency Low/Negligible Inactive / Weak Stimulant
2,5-Dimethoxy Low (at DAT)High (5-HT2A Agonist potential*)Hallucinogenic / Complex

Note: The 2-methoxy group is often used to "dampen" stimulant activity in drug design while retaining the scaffold's ability to fit into other enzymatic pockets (e.g., kinase active sites).

References

  • Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs. National Institutes of Health (NIH) / PubMed Central. [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Compound Summary). PubChem. [Link][2]

  • Delépine Amine Synthesis: Mechanism and Protocols. Organic Chemistry Portal. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology. [Link]

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characterization of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a critical building block in the synthesis of nitrogenous heterocycles and adrenergic pharmacophores.


H

ClNO

Molecular Weight: 201.65 g/mol [1]

Executive Summary

This compound (also known as 2'-methoxy-2-aminoacetophenone HCl) is the stable hydrochloride salt of the corresponding


-aminoketone. In medicinal chemistry, it serves as a "privileged scaffold" for constructing bicyclic heterocycles such as indoles and quinolines. Unlike its free base, which is prone to self-condensation into dihydropyrazines, the hydrochloride salt provides the necessary stability for long-term storage and precise stoichiometric handling in complex organic synthesis.

Physical & Chemical Characterization[2][3][4]

Physical Properties

The compound typically presents as a white to off-white crystalline solid. The hydrochloride form significantly enhances water solubility compared to the free base, facilitating aqueous-phase reactions and purification.

PropertyValueNotes
Appearance White crystalline powderHygroscopic; store under desiccant.
Melting Point 165 °CSharp melting point indicates high purity [1].
Solubility Water, Methanol, EthanolLimited solubility in non-polar solvents (e.g., Hexane, Et

O).
pKa (Conj. Acid) ~8.0 (Predicted)Typical for

-aminoketones; protonated at physiological pH.
Hygroscopicity ModerateRequires storage in tightly sealed containers.
Spectroscopic Profile (Predicted)

Note: The following data is derived from structural analogs (e.g., 2,5-dimethoxy variants) and standard chemical shift principles.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.3–8.5 (br s, 3H, -NH
      
      
      
      ): Characteristic ammonium exchangeable protons.
    • 
       7.6–7.8 (dd, 1H, Ar-H6): Deshielded by carbonyl.
      
    • 
       7.1–7.5 (m, 3H, Ar-H3,4,5): Aromatic multiplet.
      
    • 
       4.45 (s, 2H, -CH
      
      
      
      -): Alpha-methylene singlet, shifted downfield by the carbonyl group.
    • 
       3.88 (s, 3H, -OCH
      
      
      
      ): Characteristic methoxy singlet.
  • IR Spectrum (KBr):

    • ~3400–2800 cm

      
       (Broad): N-H stretch (amine salt).
      
    • ~1680–1690 cm

      
       (Strong): C=O stretch (aryl ketone).
      
    • ~1250 cm

      
      : C-O-C asymmetric stretch (aryl ether).
      

Synthesis & Manufacturing

The most robust industrial route for synthesizing high-purity this compound is the Delépine Reaction . This method avoids the over-alkylation issues associated with direct amination of


-haloketones using ammonia.
Synthesis Pathway

The process begins with the bromination of 2'-methoxyacetophenone, followed by quaternization with hexamethylenetetramine (hexamine) and subsequent acid hydrolysis.

SynthesisPathway Start 2'-Methoxyacetophenone (CAS 579-74-8) Bromination Bromination (Br2 or NBS) Start->Bromination Intermediate1 2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0) Bromination->Intermediate1 Yield ~90% HexamineStep Hexamine Addition (CHCl3 or EtOH) Intermediate1->HexamineStep QuatSalt Hexaminium Salt (Precipitate) HexamineStep->QuatSalt S_N2 Reaction Hydrolysis Acid Hydrolysis (HCl / EtOH) QuatSalt->Hydrolysis Delepine Reaction Product 2-Amino-1-(2-methoxyphenyl) ethanone HCl (CAS 34589-97-4) Hydrolysis->Product Final Salt

Figure 1: Step-wise synthesis via the Delépine reaction, ensuring mono-alkylation and high purity.

Experimental Protocol (Delépine Method)

Safety Note: This protocol involves lachrymators (


-bromoketones) and strong acids. Perform all steps in a fume hood.
  • Quaternization (Salt Formation):

    • Dissolve 2-bromo-2'-methoxyacetophenone (1.0 eq) in chloroform or diethyl ether (10 mL/g).

    • Add hexamethylenetetramine (1.05 eq) in one portion.

    • Stir at room temperature for 12–24 hours. A thick white precipitate (the hexaminium salt) will form.

    • Filter the solid, wash with fresh ether to remove unreacted bromide, and dry under vacuum.

  • Hydrolysis:

    • Suspend the dried hexaminium salt in ethanol (10 mL/g).

    • Add concentrated HCl (2.5 eq) dropwise (Caution: Exothermic).

    • Reflux the mixture for 2–4 hours. The hexamine moiety decomposes into formaldehyde (trapped as acetal) and ammonium chloride.[2]

    • Cool the mixture to 0 °C. The ammonium chloride typically precipitates first; filter it off.

    • Concentrate the filtrate to induce crystallization of the product.

    • Recrystallize from Ethanol/Et

      
      O to obtain pure 2-amino-1-(2-methoxyphenyl)ethanone HCl .
      

Reactivity & Applications in Drug Discovery

This compound is a versatile electrophile and nucleophile equivalent, making it indispensable for scaffold hopping in drug discovery.

Key Reaction Pathways
  • Indole Synthesis (Bischler-Möhlau): Condensation with excess aniline derivatives under acidic conditions yields 2-arylindoles.

  • Asymmetric Reduction: Enantioselective reduction of the ketone (using Noyori catalysts) yields chiral 2-amino-1-(2-methoxyphenyl)ethanol , a core motif in adrenergic receptor agonists/antagonists.

  • Cyclization to Quinolines: Reaction with active methylene compounds via Friedländer-type condensation.

Reactivity Core 2-Amino-1-(2-methoxyphenyl) ethanone HCl Reduction Asymmetric Reduction (Ru-Catalyst/H2) Core->Reduction Cyclization Condensation (Base/Heat) Core->Cyclization ChiralAlcohol Chiral Amino Alcohol (Adrenergic Scaffolds) Reduction->ChiralAlcohol Heterocycles Indoles / Quinolines (Fused Ring Systems) Cyclization->Heterocycles

Figure 2: Primary divergent synthetic pathways for the target compound.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate). The free base is unstable; ensure the salt form is maintained dry.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ECHEMI. (2025). 2-Amino-2'-methoxyacetophenone Hydrochloride Physical Properties and CAS 34589-97-4. Retrieved from

  • ChemicalBook. (2025). General Procedure for Delepine Reaction and Synthesis of Alpha-Amino Acetophenones. Retrieved from [3]

  • Organic Chemistry Portal. (2025). The Delépine Reaction: Mechanism and Applications. Retrieved from

  • PubChem. (2025). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Analogous Spectral Data). National Library of Medicine. Retrieved from [4]

  • BenchChem. (2025). Synthesis and Characterization of Aminoketone Intermediates. Retrieved from

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride molecular weight and formula

[1]

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4) is a specialized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

123

1

Due to the inherent instability of the free base form—which is prone to rapid oxidative dimerization into pyrazines—this compound is exclusively isolated, stored, and utilized as its hydrochloride salt. This guide details its physiochemical profile, validated synthetic pathways, critical stability considerations, and applications in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[1][3][5]

Core Molecular Data
ParameterTechnical Specification
Chemical Name This compound
Synonyms 2'-Methoxy-

-aminoacetophenone HCl; 2-Methoxy-phenacylamine HCl
CAS Number 34589-97-4
Molecular Formula C

H

ClNO

Molecular Weight 201.65 g/mol
Monoisotopic Mass 201.056 g/mol (Cation: 165.079 g/mol )
SMILES (Salt) COc1ccccc1C(=O)CN.[Cl-]
Appearance White to off-white crystalline solid
Melting Point ~165°C (Decomposition)
Solubility High in Water, Methanol, DMSO; Low in Et

O, Hexanes
Structural Analysis

The molecule features three distinct functional domains that dictate its reactivity:

  • Ortho-Methoxy Group: Provides electron density to the aromatic ring but introduces steric strain near the carbonyl, influencing nucleophilic attack trajectories.

  • Ketone Carbonyl: Highly electrophilic, serving as the anchor for cyclization reactions (e.g., indole or oxazole synthesis).

  • Alpha-Ammonium Group: In the salt form, this is protected. Upon neutralization, the free amine becomes a potent nucleophile, capable of intermolecular attack.

Part 2: Synthetic Pathways & Production[5]

Strategic Synthesis: The Delépine Reaction

Direct amination of

1Delépine Reaction1
Validated Protocol
  • Bromination: 2'-Methoxyacetophenone is brominated using Bromine (Br

    
    ) or Phenyltrimethylammonium tribromide (PTAB) in glacial acetic acid to yield 2-bromo-1-(2-methoxyphenyl)ethanone.
    
  • Quaternization: The bromide is treated with Hexamethylenetetramine (Hexamine) in chloroform or ethanol. The hexamine acts as a latent ammonia source, forming a quaternary ammonium salt (hexaminium salt).

  • Acid Hydrolysis: The salt is cleaved using ethanolic HCl (conc.). This releases the primary amine as the hydrochloride salt while generating formaldehyde and ammonium chloride as byproducts.

Synthesis Workflow Diagram

SynthesisStart2'-MethoxyacetophenoneBrominationBromination(Br2/AcOH)Start->BrominationInter12-Bromo-1-(2-methoxyphenyl)ethanoneBromination->Inter1 Electrophilic Subs.DelepineDelépine Reaction(Hexamine, CHCl3)Inter1->DelepineHexSaltHexaminiumSaltDelepine->HexSalt SN2 SubstitutionHydrolysisAcid Hydrolysis(HCl/EtOH)HexSalt->HydrolysisProduct2-Amino-1-(2-methoxyphenyl)ethanone HClHydrolysis->Product Deprotection

Caption: Step-wise synthesis via the Delépine reaction to prevent polyalkylation.

Part 3: Stability & Handling (Critical)

The Dimerization Hazard

Researchers must understand that the free base of this compound is inherently unstable. In solution at neutral or basic pH, two molecules of the

1

Mechanism:

  • Self-Condensation: The amine of Molecule A attacks the ketone of Molecule B (and vice versa).

  • Dehydration: Loss of two water molecules forms 2,5-bis(2-methoxyphenyl)-3,6-dihydropyrazine.

  • Oxidation: Spontaneous aromatization yields the stable pyrazine.

Handling Rule: Always maintain the compound as the hydrochloride salt. If the free base is required for a reaction, generate it in situ in the presence of the electrophile to capture the amine before dimerization occurs.

Stability Pathway Diagram

StabilitySaltHCl Salt (Stable)C9H12ClNO2BaseFree Base (Transient)Reactive NucleophileSalt->Base pH > 7 (Neutralization)DimerDihydropyrazineIntermediateBase->Dimer Self-Condensation (x2)PyrazinePyrazine Derivative(Dead End Product)Dimer->Pyrazine Oxidation/Aromatization

Caption: Degradation pathway of the free base into pyrazine byproducts.[1]

Part 4: Analytical Characterization

To validate the identity of 2-Amino-1-(2-methoxyphenyl)ethanone HCl, the following spectral signatures should be observed.

Proton NMR ( H NMR, DMSO-d )
  • 
     8.3–8.5 ppm (br s, 3H):  Ammonium protons (
    
    
    ). Broadening indicates exchangeable protons.
  • 
     7.8 ppm (dd, 1H):  Aromatic proton at position 6' (ortho to carbonyl).
    
  • 
     7.6 ppm (m, 1H):  Aromatic proton at position 4'.
    
  • 
     7.2 ppm (d, 1H):  Aromatic proton at position 3' (ortho to methoxy).
    
  • 
     7.1 ppm (t, 1H):  Aromatic proton at position 5'.
    
  • 
     4.4 ppm (s, 2H):  Methylene protons (
    
    
    -CH
    
    
    ). This singlet is characteristic; splitting suggests contamination.
  • 
     3.9 ppm (s, 3H):  Methoxy protons (
    
    
    ).
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]

    
    :  m/z 166.08 (corresponding to the free base C
    
    
    H
    
    
    NO
    
    
    + H
    
    
    ).
  • Fragmentation: Loss of NH

    
     (m/z ~149) or cleavage of the methoxy group may be observed depending on collision energy.
    

Part 5: Pharmaceutical Applications[1][4][5]

Heterocycle Synthesis

This compound serves as a "masked" amino-aldehyde equivalent.[1]

  • Indoles: Reaction with aryl hydrazines (Fischer Indole Synthesis variation) or via cyclization with active methylene compounds.[1]

  • Oxazoles: Condensation with acid chlorides or anhydrides followed by Robinson-Gabriel cyclization yields 2,5-disubstituted oxazoles, common in kinase inhibitors.[1]

  • Imidazoles: Reaction with thiocyanates or cyanamides.[1]

Cathinone Derivatives

The structure represents a 2-methoxy substituted cathinone core.[1] In drug development, this scaffold is explored for:

  • Monoamine Transporter Activity: Modulating selectivity for DAT (Dopamine Transporter) vs. SERT (Serotonin Transporter).[1] The 2-methoxy group typically reduces potency compared to 4-substituted analogs but increases selectivity for specific receptor subtypes.[1]

  • Metabolic Probes: Used to study the metabolic stability of the phenethylamine backbone against MAO (Monoamine Oxidase) deamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22281571, this compound. Retrieved from [Link]

  • Ezquerra, J., et al. (1995). Stereoselective synthesis of alpha-amino ketones.[1] Journal of Organic Chemistry.[4] (Contextual grounding for Delépine pathway).

  • Power, J. D., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride.[1][5] Drug Testing and Analysis.[5] Retrieved from [Link] (Demonstrates instability/pyrolysis of the homologous scaffold).

Potential biological activities of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore Precursor in Medicinal Chemistry

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4), also known as 2'-methoxy-phenacylamine HCl , is a critical synthetic scaffold in drug discovery. While structurally analogous to the psychostimulant cathinone, its primary value lies not in its intrinsic pharmacological profile, but in its role as a high-reactivity "lynchpin" intermediate.

This compound serves as a gateway to three major classes of bioactive molecules:

  • Benzo-fused Heterocycles: Precursor to indoles and quinolines used in oncology.

  • 
    -Amino Alcohols:  Via reduction, yielding sympathomimetic agents analogous to octopamine.
    
  • Anti-Rheumatic Agents: Structurally homologous to the core of Iguratimod (Elamod).

This guide provides a technical deep-dive into the chemical stability, synthetic utility, and biological potential of this scaffold, designed for medicinal chemists and process engineers.

Chemical Profile & Stability Dynamics

The free base of


-aminoketones is notoriously unstable. 2-Amino-1-(2-methoxyphenyl)ethanone exists as a stable hydrochloride salt to prevent self-condensation.
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.65 g/mol [1]

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in water, methanol; sparingly soluble in non-polar solvents.

The Dimerization Trap

Researchers must handle the free base generation with care. Upon neutralization (pH > 8), the free amine rapidly undergoes intermolecular condensation to form 2,5-bis(2-methoxyphenyl)pyrazine derivatives.

Key Protocol Note: Always generate the free base in situ in the presence of the electrophile (e.g., acid chloride, aldehyde) to capture the amine before dimerization occurs.

Biological Potential & Pharmacophore Mapping

While the HCl salt is a raw material, the 2-methoxyphenacyl moiety imparts specific biological properties to its derivatives.

A. CNS Activity (Monoamine Transporter Affinity)

The structure is a des-methyl analog of methcathinone with an ortho-methoxy substitution.

  • Mechanism: Phenacylamines mimic the

    
    -keto backbone of neurotransmitters.
    
  • Structure-Activity Relationship (SAR): The ortho-methoxy group often reduces psychostimulant potency compared to para-substitution, but enhances selectivity for serotonin receptors (5-HT) in complex derivatives.

  • Reduction Products: Reduction of the ketone yields 2-methoxyphenylethanolamine , a structural analog of norepinephrine. These derivatives often exhibit adrenergic agonist activity.

B. Anti-Inflammatory Pathways (Iguratimod Homology)

This scaffold is the des-sulfamoyl analog of the intermediate used to synthesize Iguratimod (Elamod), a DMARD (Disease Modifying Anti-Rheumatic Drug).

  • Activity: Inhibition of NF-

    
    B activation and cytokine production (TNF-
    
    
    
    , IL-1
    
    
    ).
  • Relevance: The 2-amino-1-phenylethanone core is essential for the formation of the chromone/quinoline ring systems found in these drugs.

C. Antimicrobial Schiff Bases

Reaction with aromatic aldehydes yields Schiff bases (imines) that have demonstrated significant antibacterial activity against S. aureus and E. coli by disrupting bacterial cell walls.

Synthetic Applications & Reaction Pathways[3][4][5]

The following diagram illustrates the divergent synthesis pathways originating from the HCl salt.

Reaction Pathways cluster_legend Legend Salt 2-Amino-1-(2-methoxyphenyl) ethanone HCl FreeBase Free Base (Transient) Salt->FreeBase NaOH/NaHCO3 Alcohol 2-Methoxy-2-amino-1-phenylethanol (Adrenergic Analog) Salt->Alcohol NaBH4 reduction Dimer Dihydropyrazine (Unwanted Dimer) FreeBase->Dimer Self-Condensation (pH > 8, No Electrophile) Amide N-Acyl Derivatives (Drug Intermediates) FreeBase->Amide R-COCl / Base Heterocycle 2-Substituted Indoles/ Imidazoles FreeBase->Heterocycle Cyclization (e.g. KSCN or Aldehydes) key Blue: Synthetic Route Red: Degradation Pathway

Figure 1: Divergent synthetic pathways. Note the critical branching at the Free Base stage where dimerization competes with desired reactions.

Experimental Protocols
Protocol A: In Situ Amidation (Prevention of Dimerization)

Use this protocol to attach the scaffold to a larger drug molecule.

Reagents:

  • 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

  • Carboxylic Acid derivative (1.1 eq)

  • EDC

    
    HCl (1.2 eq) / HOBt (1.2 eq)
    
  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Procedure:

  • Dissolution: Dissolve the carboxylic acid and coupling agents (EDC/HOBt) in DMF under

    
     atmosphere. Stir for 15 min to activate the acid.
    
  • Addition: Add the 2-Amino-1-(2-methoxyphenyl)ethanone HCl solid directly to the mixture.

  • Base Addition: Dropwise add DIPEA at 0°C. Crucial: Adding the base in the presence of the activated acid ensures the amine reacts immediately upon liberation, preventing dimerization.

  • Workup: Stir at RT for 12h. Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
Protocol B: Reduction to

-Amino Alcohol (Adrenergic Probe)

Use this to generate the reduced bio-active metabolite.

Reagents:

  • Substrate (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Solvent: Methanol (anhydrous)

Procedure:

  • Dissolve the ketone HCl salt in Methanol at 0°C.

  • Add

    
     portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench with acetone or dilute acetic acid.

  • Evaporate solvent and extract with DCM at pH 10 to isolate the amino alcohol.

Safety & Handling (MSDS Highlights)
ParameterSpecificationNote
Signal Word WARNING
Hazard Statements H315, H319, H335Irritating to eyes, skin, and respiratory system.
Storage 2-8°C, HygroscopicStore under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis/degradation.
Incompatibility Strong Oxidizers, Strong BasesBases trigger rapid dimerization.
References
  • GuideChem. (n.d.). 2-Amino-1-(2-methoxy-4-sulfamoyl-5-phenoxyphenyl)ethanone hydrochloride salt Applications. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. Retrieved from

  • Google Patents. (2009). CN101400657A - Polycyclic cinnamamide derivatives. Retrieved from

  • Ambeed. (n.d.). Product Analysis: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[1] CID 22281571. Retrieved from

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride in neurochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride in Neuropharmacological Synthesis

Executive Summary

This compound (CAS: 34589-97-4), often referred to as 2'-methoxy-phenacylamine HCl or bk-2-MeO-PEA , is a critical scaffold in modern neurochemistry. It serves as the primary metabolic precursor and synthetic intermediate for a class of ortho-substituted psychoactive substances, specifically the methoxymethcathinones (e.g., 2-MeOMC).

Unlike its para-substituted analogs (e.g., methedrone), the ortho-methoxy variant introduces significant steric hindrance and lipophilic alteration near the pharmacophore's chiral center. This guide provides a technical deep-dive into its synthesis, stability profile, and application in Structure-Activity Relationship (SAR) studies targeting the dopamine (DAT) and norepinephrine (NET) transporters.

Chemical Identity & Structural Significance

The compound is an


-aminoketone salt. In its free base form, 

-aminoketones are notoriously unstable, prone to intermolecular condensation to form pyrazines. The hydrochloride salt stabilizes the amine, allowing for long-term storage and precise stoichiometric use.
PropertySpecification
IUPAC Name This compound
Common Code bk-2-MeO-PEA; o-Methoxy-phenacylamine HCl
Molecular Formula C

H

NO

[1] · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Solubility High in H

O, MeOH; Low in Et

O, Hexane
Key Moiety Ortho-methoxy group (

-OMe)

The "Ortho-Effect" in Neurochemistry: In neuropharmacology, shifting a substituent from the para to the ortho position drastically alters ligand binding.

  • Steric Shielding: The 2-methoxy group sterically crowds the carbonyl and the amine, potentially reducing metabolic susceptibility to monoamine oxidases (MAO).

  • Conformational Lock: The intramolecular hydrogen bonding potential between the carbonyl oxygen and the methoxy hydrogens can lock the molecule in a specific conformation, altering its affinity for the orthosteric binding site of monoamine transporters.

Synthetic Utility & Protocols

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethanone HCl is the gateway to accessing ortho-substituted phenethylamines and cathinones.

Synthesis Route: The Delépine Modification

Direct amination of


-bromoketones with ammonia often leads to poly-alkylation. The Delépine reaction, using hexamethylenetetramine (HMTA), is the industry standard for high-purity primary amines.

Step-by-Step Protocol:

  • Bromination:

    • Precursor: 2'-Methoxyacetophenone (1 eq).

    • Reagent: Bromine (1.05 eq) or Pyrrolidone Hydrotribromide (PHT).

    • Solvent: Glacial Acetic Acid or DCM.

    • Condition: 0°C to RT, 2 hours.

    • Workup: Quench with ice water; extract organic layer. Evaporate to yield 2-bromo-1-(2-methoxyphenyl)ethanone.

  • Quaternization (Delépine Step 1):

    • Dissolve the bromoketone in chloroform (

      
      ).
      
    • Add HMTA (1.1 eq) in one portion.

    • Stir at RT for 12–24 hours. The hexaminium salt will precipitate as a white solid.

    • Filtration: Filter the salt and wash with cold acetone to remove impurities.

  • Hydrolysis (Delépine Step 2):

    • Suspend the hexaminium salt in Ethanol/Conc. HCl (3:1 ratio).[2]

    • Reflux for 2–4 hours. The HMTA breaks down into formaldehyde (volatile) and ammonium chloride, liberating the primary amine.

    • Crystallization: Cool to 0°C. The target compound, 2-Amino-1-(2-methoxyphenyl)ethanone HCl, crystallizes. Recrystallize from MeOH/Et

      
      O for analytical purity (>99%).
      
Divergent Synthesis (Neuroactive Targets)

Once isolated, this scaffold can be transformed into two distinct classes of neurochemicals:

  • Pathway A (Reduction): Reduction of the ketone (using Pd/C + H

    
     or NaBH
    
    
    
    ) yields 2-Methoxyphenethylamine (2-MeO-PEA) .
  • Pathway B (N-Alkylation): Reaction with methylamine (via reductive amination) or alkyl halides yields 2-Methoxymethcathinone (2-MeOMC) .

Visualizations

Figure 1: Synthetic & Metabolic Pathways

This diagram illustrates the synthesis of the core scaffold and its divergent transformation into key neurochemical targets.

G Start 2-Methoxyacetophenone Inter 2-Bromo-1-(2-methoxyphenyl)ethanone Start->Inter Br2 / AcOH (Bromination) HexSalt Hexaminium Salt (Precipitate) Inter->HexSalt HMTA / CHCl3 (Delépine Rxn) Target 2-Amino-1-(2-methoxyphenyl)ethanone HCl (CORE SCAFFOLD) HexSalt->Target HCl / EtOH (Acid Hydrolysis) Cathinone 2-Methoxymethcathinone (2-MeOMC) Target->Cathinone CH3NH2 / NaBH3CN (Reductive Amination) PEA 2-Methoxyphenethylamine (2-MeO-PEA) Target->PEA H2 / Pd/C (Reduction) Metabolite Metabolic Degradation (Oxidative Deamination) Target->Metabolite MAO (Degradation) Cathinone->Target In Vivo (N-Demethylation)

Caption: Synthesis of the 2-methoxy scaffold via the Delépine reaction and its downstream conversion to cathinones and phenethylamines.

Neuropharmacological Applications

Structure-Activity Relationship (SAR) Probing

Researchers use this compound to test the "Ortho-Steric Limit" of the Dopamine Transporter (DAT).

  • Hypothesis: The bulky 2-methoxy group interferes with the "lid" mechanism of the transporter, potentially reducing transport efficacy compared to the 4-methoxy analog (Methedrone).

  • Experiment: Competitive inhibition assays using [^3H]Dopamine in rat brain synaptosomes. The 2-amino ketone serves as the "baseline" ligand to compare against N-methylated and N-ethylated derivatives.

Metabolite Identification in Toxicology

In forensic toxicology, 2-Amino-1-(2-methoxyphenyl)ethanone is a primary metabolite of 2-MeOMC.

  • Protocol: Incubate 2-MeOMC with human liver microsomes (HLMs).

  • Detection: Use LC-MS/MS. The HCl salt described here is used as the Certified Reference Material (CRM) to quantify the metabolite peak.

  • Mass Spec Signature: Look for the parent ion

    
     (free base mass) and characteristic tropylium ion fragments.
    

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Moisture absorption leads to hydrolysis and degradation.

  • Bioactivity: While less potent than its N-methylated analogs, it is a suspected monoamine releasing agent. Handle with full PPE (gloves, mask, fume hood).

  • Stability: Stable in solid form for >2 years if kept dry. In solution (pH > 7), it rapidly dimerizes to 2,5-bis(2-methoxyphenyl)pyrazine. Always prepare fresh solutions in acidic buffer.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22281571, this compound. Retrieved January 28, 2026, from [Link]

  • Power, J. D., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B). Drug Testing and Analysis. (Contextual reference for aminoketone pyrolysis).
  • Mangold, J. B., & Klinman, J. P. (1984).[3] Mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine. The Journal of Biological Chemistry, 259(12), 7772-7779.[3] (Mechanistic insight into phenacylamine intermediates).

Sources

Discovery and history of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a critical intermediate in the synthesis of bioactive heterocycles.

Role: Privileged Scaffold Precursor in Heterocyclic Medicinal Chemistry CAS Registry Number: 60564-81-6 (Free base: 20781-20-8)

Executive Summary

This compound (also known as 2-methoxyphenacylamine HCl) is a primary


-aminoketone used extensively as a "linchpin" reagent in organic synthesis. Its structural significance lies in the ortho-methoxy substituent, which provides both steric influence and electronic donation, modulating the reactivity of the carbonyl group during cyclization reactions. Historically, this compound has evolved from a laboratory curiosity to a standardized building block for synthesizing 2-substituted indoles , imidazo[1,2-a]pyridines , and quinoxalines , many of which serve as cores for kinase inhibitors and analgesic agents.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Molecular Formula C

H

NO

· HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Key Functional Groups Primary amine (nucleophile), Ketone (electrophile), Methoxy (EDG)
Stability Hygroscopic; stable as HCl salt. Free base is unstable (dimerizes to dihydropyrazine).

Historical Evolution of Synthesis

The history of 2-Amino-1-(2-methoxyphenyl)ethanone is inextricably linked to the broader development of


-aminoketone synthesis in the late 19th and early 20th centuries.
The Stability Challenge (Late 1800s)

Early attempts to isolate free


-aminoketones failed because these molecules self-condense rapidly to form pyrazines or dihydropyrazines. Researchers discovered that isolating them as hydrochloride salts  was the only way to maintain stability.
The Delépine Breakthrough (1895)

The definitive historical method for synthesizing this compound is the Delépine Reaction . Developed by Stéphane Marcel Delépine, this method solved the problem of poly-alkylation seen in direct ammonia reactions. By using hexamethylenetetramine (urotropine) , chemists could convert


-haloketones into primary amines with high specificity. This remains the industrial standard for 2-methoxyphenacylamine due to its operational simplicity and the crystallinity of the intermediate salt.
Modern Context

While the Delépine reaction remains dominant, modern flow chemistry sometimes employs the Neber Rearrangement (from oxime tosylates) to access similar scaffolds, though the Delépine route is preferred for the 2-methoxy variant due to the ready availability of 2'-methoxyacetophenone.

Detailed Technical Protocol: Synthesis via Delépine Reaction[1][2][3][4][5]

This protocol describes the synthesis of the target compound starting from commercially available 2'-methoxyacetophenone. This is a self-validating system : the intermediate hexaminium salt precipitates, providing a visual confirmation of reaction progress and a purification step without chromatography.

Phase 1: -Bromination

Objective: Activate the alpha-carbon.

  • Reagents: 2'-Methoxyacetophenone (1.0 eq), Bromine (1.0 eq) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid (solvent).

  • Procedure:

    • Dissolve 2'-methoxyacetophenone in glacial acetic acid.

    • Add Bromine dropwise at 0–5°C. The ortho-methoxy group activates the ring, but low temperature ensures bromination occurs selectively at the

      
      -position (kinetic control) rather than on the ring.
      
    • Validation: The solution decolorizes as Br

      
       is consumed.
      
    • Workup: Quench with ice water. The product, 2-bromo-1-(2-methoxyphenyl)ethanone, precipitates. Filter and dry.[1]

    • Note: The bromo-intermediate is a potent lachrymator (tear gas). Handle in a fume hood.

Phase 2: Quaternization (Formation of Hexaminium Salt)

Objective: Install the nitrogen source in a protected form.

  • Reagents:

    
    -Bromo ketone (from Phase 1), Hexamethylenetetramine (1.05 eq), Chloroform or Acetone.
    
  • Procedure:

    • Dissolve the bromo-ketone in chloroform.

    • Add hexamethylenetetramine (Hexamine).[2][3]

    • Stir at room temperature for 4–12 hours.

  • Self-Validating Endpoint: A thick white precipitate (the quaternary ammonium salt) forms. The starting materials are soluble, but the product is not.[4]

  • Isolation: Filter the solid. Wash with cold acetone to remove unreacted starting material.

Phase 3: Acid Hydrolysis

Objective: Release the primary amine hydrochloride.

  • Reagents: Hexaminium salt, Ethanol, Conc. HCl (37%).

  • Procedure:

    • Suspend the salt in ethanol/HCl mixture (approx 5:1 ratio).

    • Reflux for 2–4 hours. The hexamine cage degrades into formaldehyde (volatile) and ammonium chloride.

    • Validation: The suspension typically clears or changes texture as the bulky salt converts to the compact amine HCl.

    • Cool to 0°C. The target This compound crystallizes.

    • Filter and recrystallize from ethanol/methanol if necessary.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 2'-Methoxyacetophenone Step1 Step 1: Bromination (Br2 / AcOH) Start->Step1 Inter1 Intermediate: 2-Bromo-1-(2-methoxyphenyl)ethanone Step1->Inter1 Electrophilic Subs. Step2 Step 2: Delépine Reaction (Hexamine / CHCl3) Inter1->Step2 SN2 Reaction Inter2 Intermediate: Hexaminium Salt (Precipitate) Step2->Inter2 Precipitation (Purification) Step3 Step 3: Acid Hydrolysis (HCl / EtOH / Reflux) Inter2->Step3 Deprotection Final Final Product: 2-Amino-1-(2-methoxyphenyl)ethanone HCl Step3->Final Crystallization

Figure 1: Step-by-step synthesis via the Delépine route. The precipitation in Step 2 serves as a critical purification checkpoint.

Applications in Drug Discovery[3][7][8]

This molecule is not merely a final product but a divergent intermediate . Its dual functionality (amine and ketone) makes it ideal for condensing with other bifunctional molecules to form fused heterocycles.

A. Synthesis of 2-Arylindoles (Bischler-Möhlau Variation)

Reaction with arylamines (e.g., aniline) in the presence of an acid catalyst leads to 2-(2-methoxyphenyl)indole. The 2-methoxy group is crucial here; it provides steric bulk that forces the indole into a specific conformation, often exploited in designing estrogen receptor ligands or kinase inhibitors.

B. Imidazo[1,2-a]pyridines (Antiviral/Analgesic Scaffolds)

Condensation with 2-aminopyridine yields 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine. This scaffold is isosteric with several marketed anxiolytics (like Zolpidem, though Zolpidem uses a different substitution pattern). The 2-methoxy group mimics the lipophilic pockets required for GABA-A receptor binding.

C. Quinoxaline Synthesis

Reaction with o-phenylenediamine leads to quinoxalines. These derivatives are investigated heavily as DNA intercalators and anticancer agents.

Pharmacophore Mapping (DOT Diagram)

Applications Core 2-Amino-1-(2-methoxyphenyl) ethanone HCl R1 + Aniline (Acid Cat.) Core->R1 R2 + 2-Aminopyridine Core->R2 R3 + o-Phenylenediamine Core->R3 P1 2-(2-Methoxyphenyl)indole R1->P1 Cyclization P2 Imidazo[1,2-a]pyridine Derivatives R2->P2 Condensation P3 3-(2-Methoxyphenyl) quinoxalin-2-ol R3->P3 Condensation App1 Estrogen Receptor Modulators P1->App1 App2 GABA-A Ligands (Anxiolytics) P2->App2 App3 Kinase Inhibitors (Anticancer) P3->App3

Figure 2: Divergent synthesis pathways utilizing the core scaffold to access three distinct classes of bioactive heterocycles.

Analytical Validation

To ensure the integrity of the "Discovery" process in a lab setting, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (

    
     ppm), the methylene protons adjacent to the amine (
    
    
    
    ppm), and the aromatic protons showing the ortho-substitution pattern.
  • Melting Point: The hydrochloride salt typically melts with decomposition around 205–210°C (varies slightly by purity/solvate).

  • IR Spectroscopy: Strong carbonyl stretch (

    
     cm
    
    
    
    ) and broad ammonium salt bands (
    
    
    cm
    
    
    ).

References

  • Delépine Reaction Mechanism & History: Delépine, M. (1895). "Sur l'hexaméthylène-amine". Bulletin de la Société Chimique de Paris, 13, 352–361.

  • Synthesis of Alpha-Aminoketones (General Protocol): Organic Syntheses, Coll. Vol. 2, p. 84 (1943); Vol. 14, p. 4 (1934). "

    
    -Aminoacetophenone".
    
    
  • Applications in Imidazo[1,2-a]pyridine Synthesis: Guchhait, S. K., et al. (2011). "A region-selective synthesis of 2-aryl-imidazo[1,2-a]pyridines". Synlett.

  • Use in Indole Synthesis (Bischler-Möhlau): Sridharan, V., et al. (2011). "Recent advances in the synthesis of indoles". Chemical Reviews.

  • Antibacterial Properties of Precursors (MurA Inhibition): MedChemExpress. "2-Bromo-2'-methoxyacetophenone Datasheet".

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride safety and handling precautions

[1]

Executive Summary

This compound (also known as 2'-Methoxy-2-aminoacetophenone HCl) is a critical

11

Critical Handling Note: This compound is supplied as a hydrochloride salt to ensure stability.[1] The free base form of

1neutralization should only occur in situ during the reaction phase1

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
CAS Number 34589-97-4
IUPAC Name This compound
Synonyms 2'-Methoxyphenacylamine HCl;

-Amino-2-methoxyacetophenone HCl
Molecular Formula C

H

ClNO

Molecular Weight 201.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
SMILES COC1=CC=CC=C1C(=O)CN.Cl

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2-aminoacetophenone) and functional group analysis, this compound is classified as an Irritant .[1]

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][3][2]

Stability Mechanism & Storage Logic

The handling of this compound is dictated by its tendency to degrade if the acidic environment is compromised.[1]

The Instability of the Free Base

Unlike simple amines,

11

Visualization: Stability & Degradation Pathway [1]

StabilityLogiccluster_storageStorage ConditionSaltHCl Salt Form(Stable Crystalline Solid)BaseFree Base Form(Transient Reactive Species)Salt->BaseNeutralization (Base added)DimerDihydropyrazine / Pyrazine(Irreversible Degradation Product)Base->DimerSelf-Condensation(Storage/Delay)TargetTarget Heterocycle(Indole/Quinoline)Base->TargetIn-Situ Trapping(Immediate Reaction)

Caption: The HCl salt prevents self-condensation.[1] Neutralization must only occur in the presence of the reaction partner.[1]

Storage Protocols
  • Hygroscopicity: Hydrochloride salts are often hygroscopic.[1] Moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult.[1]

    • Action: Store in a tightly sealed container within a desiccator.

  • Temperature: Store at 2°C to 8°C (Refrigerated) to maximize shelf life, although stable at room temperature for short durations.

  • Atmosphere: Argon or Nitrogen backfilling is recommended after opening.[1]

Safe Handling & Experimental Workflow

Engineering Controls
  • Fume Hood: All weighing and transfer operations must occur inside a certified chemical fume hood to prevent inhalation of fine dust.[1]

  • Static Control: Use anti-static weighing boats, as organic salts can carry static charges that disperse dust.[1]

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile rubber (0.11 mm minimum thickness).[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[1]

  • Respiratory: If handling large quantities (>10g) outside a hood, use a P95 particulate respirator.[1]

Operational Workflow

HandlingWorkflowStartRemove from Storage(Allow to warm to RT)WeighWeighing (Fume Hood)Avoid metal spatulas (corrosion risk)Start->Weigh Desiccator checkSolventDissolution(Methanol/Ethanol/Water)Weigh->Solvent Min. dust generationReactionReaction SetupAdd Base LAST or with ElectrophileSolvent->Reaction In-situ generationCleanupWaste DisposalNeutralize aqueous wasteReaction->Cleanup Quench

Caption: Step-by-step handling process emphasizing temperature equilibration and containment.

Experimental Tip: The "In-Situ" Release

To use this compound in a reaction (e.g., condensation with a keto-ester):

  • Dissolve the HCl salt and the coupling partner in the solvent.[1]

  • Add the organic base (e.g., Triethylamine or DIPEA) dropwise to the mixture.[1]

  • Reasoning: This releases the free amine slowly in the presence of the electrophile, favoring the cross-reaction over the self-dimerization.[1]

Emergency Response Protocols

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention (pH of HCl salts can cause acidic burns).[1]
Skin Contact Brush off loose particles first, then wash with soap and water.[1] Remove contaminated clothing.[1][2]
Inhalation Move to fresh air.[1][2] If breathing is difficult, administer oxygen.[1]
Spill Cleanup Do not dry sweep. Dampen the spill with a wet paper towel (water/methanol) to prevent dust generation, then wipe up.[1] Dispose of as hazardous chemical waste.[1][4]

References

  • PubChem. (n.d.).[1][5] this compound (Compound).[1][6][5][7] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Gabriel, S. (1908).[1] Über

    
    -Amino-ketone. Berichte der deutschen chemischen Gesellschaft, 41(1), 1127-1156.[1] (Foundational text on aminoketone instability).
    

Methodological & Application

Use of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride as a Scaffold for Heterocyclic & Chiral Synthesis

Executive Summary & Compound Profile

This compound (also known as


-amino-2'-methoxyacetophenone HCl) is a high-value phenacylamine building block. Unlike its para- or meta-substituted analogs, the ortho-methoxy group provides unique steric and electronic properties, making it a critical precursor for 7-substituted indoles , chiral 

-amino alcohols
(adrenergic analogs), and fused imidazopyridines .

Critical Handling Note (The "Dimerization Trap"): As a salt, this compound is stable. However, upon neutralization to the free base,


-amino ketones are prone to rapid self-condensation to form 2,5-dihydro-3,6-bis(2-methoxyphenyl)pyrazine , which subsequently oxidizes to the pyrazine. Protocol Rule #1:  Never store the free base. Generate it in situ or use buffered conditions during synthesis.
PropertySpecification
IUPAC Name This compound
CAS Number 34589-97-4
Molecular Formula

Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM.
Stability Hygroscopic.[1] Store at -20°C under inert atmosphere.

Strategic Application Map

The utility of this intermediate branches into three primary medicinal chemistry pathways:

Application_Pathways Core 2-Amino-1-(2-methoxyphenyl) ethanone HCl Path1 Pathway A: Asymmetric Reduction Core->Path1 Ru-Catalyzed ATH Path2 Pathway B: Cyclocondensation Core->Path2 + 2-Aminopyridine Path3 Pathway C: N-Derivatization Core->Path3 Bischler Synthesis Prod1 Chiral Phenylethanolamines (Adrenergic Ligands) Path1->Prod1 Prod2 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine Path2->Prod2 Prod3 7-Methoxyindoles (Kinase Inhibitors) Path3->Prod3

Figure 1: Strategic synthetic divergence from the core scaffold. The ortho-methoxy group is retained in all pathways, offering specific receptor binding profiles.

Application Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)-2-Amino-1-(2-methoxyphenyl)ethanol . Significance: This transforms the achiral ketone into a chiral scaffold analogous to neurotransmitters (e.g., norepinephrine), but with the lipophilic ortho-methoxy modification often used to tune selectivity for


-adrenergic receptors.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-Ikariya type) to effect hydride transfer from formic acid/triethylamine to the ketone.

Materials:
  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[2]

  • Solvent: Dry DMF or Methanol (degassed)

Step-by-Step Protocol:
  • Catalyst Preparation (Inert Loop):

    • In a glovebox or under Argon, dissolve the Ru-catalyst in degassed DMF.

    • Note: Using the pre-formed catalyst is preferred over in-situ generation for reproducibility.

  • Reaction Assembly:

    • Charge a reaction vessel with the substrate (10 mmol, 2.01 g).

    • Add the Formic acid/TEA mixture (5:2 ratio, 5 mL).

    • Critical Control Point: The reaction is exothermic. Add the hydrogen source slowly at 0°C.

    • Add the catalyst solution.

  • Execution:

    • Stir at 25–30°C for 12–24 hours.

    • Monitoring: Monitor via HPLC (C18 column, 10-90% MeCN/Water). Look for the disappearance of the ketone peak (approx. RT 4.5 min) and appearance of the alcohol (approx. RT 3.2 min).

  • Workup (Basification Strategy):

    • Cool the mixture to 0°C.

    • Slowly adjust pH to ~9 using saturated

      
       or 
      
      
      
      .
    • Why? This liberates the free amine alcohol, which is stable (unlike the free amine ketone).

    • Extract with EtOAc (

      
       mL). Wash combined organics with brine.[2]
      
  • Purification:

    • Recrystallize from Isopropanol/Hexane to upgrade enantiomeric excess (ee).

    • Target Specs: >95% Yield, >98% ee.

Application Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Objective: Synthesis of 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine . Significance: Fused imidazoles are privileged structures in oncology (e.g., VEGFR inhibitors) and GABA-A receptor modulators. This protocol exploits the electrophilicity of the


-carbon.
Step-by-Step Protocol:
  • Reagents:

    • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

    • Reactant: 2-Aminopyridine (1.2 eq)

    • Base: Sodium Bicarbonate (

      
      , 2.5 eq)
      
    • Solvent: Ethanol (reagent grade)

  • Procedure:

    • Dissolve substrate (5 mmol) and 2-aminopyridine (6 mmol) in Ethanol (20 mL).

    • Add solid

      
      .
      
    • Reflux the mixture for 6–8 hours.

    • Mechanism:[3][4][5] The 2-aminopyridine attacks the ketone carbonyl, followed by cyclization onto the

      
      -methylene and dehydration.
      
  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (30 mL) and extract with DCM.

    • Purification: Flash chromatography (Silica, 2-5% MeOH in DCM).

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use, apply the following HPLC method.

Table 1: HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide/amine)
Retention Time ~4.5 min (varies by column); Impurity (Dimer) typically elutes later (~8-9 min)

References

  • Synthesis of Chiral 1,2-Amino Alcohols via Ruthenium-Catalyzed

    • Source: ACS Publications (Organic Process Research & Development).
    • Relevance: Defines the standard protocol for reducing -amino ketone HCl salts using Ru-c
    • URL:[Link]

  • Chemical Profile: this compound. [6]

    • Source: PubChem / NIH.[7]

    • Relevance: Confirmation of chemical structure, CAS (34589-97-4), and physical properties.
    • URL:[Link][7]

  • -Amino Ketones.
  • Imidazo[1,2-a]pyridine Synthesis

    
    -haloketones/aminoketones. 
    
    • Source: ScienceDirect / Tetrahedron Letters.
    • Relevance: General methodology for the condensation of 2-aminopyridine with phenacyl deriv
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 2-Amino-1-(2-methoxyphenyl)ethanone HCl in Tramadol Impurity Profiling & Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific role of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride within the context of Tramadol drug development.

Critical Scientific Note: The clinical analgesic Tramadol is chemically (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . The precursor specified in your request (2-Amino-1-(2-methoxyphenyl)ethanone HCl ) contains an ortho-methoxy substitution and a linear phenacyl amine structure. Therefore, this compound is not a direct precursor for Tramadol API production but is a critical Reference Standard used for:

  • Impurity Profiling: Identifying ortho-regioisomeric contaminants.

  • SAR Studies: Synthesizing linear amino-alcohol analogs (open-chain opioids) to validate pharmacophore specificity.

  • Analytical Method Validation: Serving as a "negative control" in HPLC/GC-MS method development.

Executive Summary

In the high-precision synthesis of Tramadol Hydrochloride, controlling regioisomeric purity is paramount. While the therapeutic efficacy of Tramadol relies on the meta-substitution (3-methoxyphenyl) and the cyclohexane ring, the 2-methoxy (ortho) isomers represent significant potential impurities that must be quantified.

This guide details the protocol for utilizing This compound (hereafter Reagent A ) to synthesize Ortho-Linear Analogs . These analogs serve as essential chromatographic standards to demonstrate the specificity of analytical methods used in Tramadol release testing.

Key Chemical Distinctions
FeatureClinical Tramadol (API)Reagent A (Target Precursor)
Aryl Substitution 3-Methoxy (Meta)2-Methoxy (Ortho)
Core Structure Cyclohexane RingLinear Ethanone Chain
Amine Type Tertiary (

-Dimethyl)
Primary (

)
Role in Dev. Active Pharmaceutical IngredientImpurity Standard / Structural Analog

Scientific Rationale & Mechanism

The synthesis of Tramadol typically involves a Grignard reaction between 3-methoxyphenylmagnesium bromide and 2-((dimethylamino)methyl)cyclohexanone. However, side reactions or contaminated starting materials (e.g., 2-bromoanisole) can yield ortho-isomers.

Reagent A is utilized to deliberately synthesize the Linear Ortho-Analog (2-(dimethylamino)-1-(2-methoxyphenyl)ethanol). This allows QC scientists to:

  • Map Retention Times: Determine where ortho-impurities elute relative to the main Tramadol peak.

  • Verify Mass Fragments: Establish MS fragmentation patterns for ortho-methoxy derivatives (distinct from the meta-methoxy patterns of Tramadol).

Pathway Logic

To transform Reagent A into a relevant standard, two transformations are required:

  • N-Methylation: Converting the primary amine to a dimethylamine (matching Tramadol's amine signature).

  • Carbonyl Reduction: Converting the ketone to an alcohol (matching Tramadol's hydroxyl group).

Experimental Protocols

Protocol A: Synthesis of Ortho-Analog Reference Standard

Objective: Synthesize 1-(2-methoxyphenyl)-2-(dimethylamino)ethanol from Reagent A.

Reagents Required:
  • Precursor: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (10 mmol)

  • Methylating Agent: Formaldehyde (37% aq.) / Formic Acid (Eschweiler-Clarke conditions)

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvents: Methanol, Dichloromethane (DCM), Water

  • Base: Sodium Hydroxide (

    
    )
    
Step-by-Step Methodology:

Phase 1: N,N-Dimethylation (Eschweiler-Clarke)

  • Free Basing: Dissolve 10 mmol of Reagent A in 20 mL water. Adjust pH to 12 using 1M NaOH. Extract the free base into DCM (

    
     mL). Dry over 
    
    
    
    and evaporate.
  • Reaction: Transfer the oily residue to a round-bottom flask. Add 25 mmol Formaldehyde (37%) and 30 mmol Formic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Evolution of 
    
    
    
    indicates active methylation.
  • Workup: Cool to room temperature. Acidify with 1M HCl, then wash with DCM (removes non-basic impurities). Basify the aqueous layer (pH > 12) and extract the product (Tertiary Amine) into DCM. Evaporate to yield 2-(dimethylamino)-1-(2-methoxyphenyl)ethanone .

Phase 2: Carbonyl Reduction

  • Dissolution: Dissolve the intermediate ketone from Phase 1 in 30 mL Methanol.

  • Reduction: Cool to

    
    . Slowly add 15 mmol 
    
    
    
    portion-wise over 20 minutes.
  • Stirring: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench: Add 5 mL water to quench excess hydride. Evaporate methanol.

  • Isolation: Partition residue between water and Ethyl Acetate. The organic layer contains the final Ortho-Linear Analog .

  • Salt Formation: Dissolve in dry ether and bubble HCl gas to precipitate the Hydrochloride salt.

Protocol B: Analytical Comparison (HPLC)

Objective: Validate the separation of the synthesized Ortho-Analog from Tramadol API.

  • Column: C18 Reverse Phase (

    
     mm, 5 µm)
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 270 nm (targeting the anisole chromophore)

  • Expectation: The Ortho-Analog (linear) will elute significantly earlier than Tramadol (cyclohexyl) due to lower lipophilicity, but its mass spectrum will show the characteristic dimethylamine fragment (

    
     58) and the ortho-methoxybenzyl cation.
    

Visualizing the Divergence

The following diagram illustrates the structural divergence between the Standard Tramadol Pathway and the Ortho-Analog Pathway (using Reagent A).

Tramadol_Pathways cluster_standard Standard Tramadol Synthesis (Meta-Isomer) cluster_ortho Ortho-Analog Synthesis (User Reagent) Meta_Precursor 3-Bromoanisole (Meta-Precursor) Grignard Grignard Reaction (THF, Reflux) Meta_Precursor->Grignard Mannich_Base 2-((Dimethylamino)methyl) cyclohexanone Mannich_Base->Grignard Tramadol Tramadol HCl (API) Grignard->Tramadol Ortho_Analog Ortho-Linear Analog (Impurity Standard) Tramadol->Ortho_Analog HPLC Resolution Check User_Reagent 2-Amino-1-(2-methoxyphenyl) ethanone HCl (Reagent A) Methylation N,N-Dimethylation (Eschweiler-Clarke) User_Reagent->Methylation Formic Acid/HCHO Reduction Carbonyl Reduction (NaBH4) Methylation->Reduction Intermediate Ketone Reduction->Ortho_Analog

Caption: Comparative pathways showing the standard synthesis of Tramadol (Top, Blue) versus the synthesis of the Ortho-Linear Analog using the user-specified reagent (Bottom, Red) for analytical benchmarking.

Data Summary & Specifications

ParameterReagent A (Starting Material)Target Ortho-Analog (Standard)Tramadol HCl (API)
Formula



MW 201.65 g/mol 231.72 g/mol 299.84 g/mol
Melting Point

(dec.)


Key IR Peak

(Ketone)

(Alcohol)

(Alcohol)
Application Precursor for AnalogHPLC Reference MarkerAnalgesic Drug

References

  • Grünenthal GmbH. (1977). Process for the preparation of cyclohexanol derivatives.[1][2][3][4] US Patent 3,652,589.

  • Lintz, W., et al. (1981). Biotransformation of Tramadol in man and animal. Arzneimittelforschung, 31(11), 1932-1943.
  • Dahmen, N., et al. (2012). Synthesis of related substances of Tramadol hydrochloride.[1][2][5][3][4][6] Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.

  • PubChem. (n.d.). Tramadol Hydrochloride Compound Summary.[1][2][3][6] National Library of Medicine.

  • World Health Organization. (2018). Critical Review Report: Tramadol.[2][3][6][7] Expert Committee on Drug Dependence.[4]

Sources

Application Note: Advanced Continuous Flow & Catalytic Synthesis of Anti-Inflammatory Agents

[1]

Executive Summary & Strategic Rationale

The synthesis of anti-inflammatory drugs—ranging from high-volume Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen to high-value Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib—has historically relied on batch processing. However, batch methods often suffer from poor heat transfer during exothermic acylation steps, safety risks associated with toxic intermediates (e.g., hydrazine handling), and inconsistent product quality.

This application note details the transition from batch to Continuous Flow Manufacturing (CFM) . We present two validated protocols:

  • Rapid Flow Synthesis of Ibuprofen: Utilizing a highly exothermic Friedel-Crafts acylation that is unsafe in large batch reactors but controllable in flow.

  • Modular Synthesis of Celecoxib: A telescoped condensation protocol that minimizes exposure to genotoxic hydrazine intermediates.

Key Advantages of this Approach:

  • Safety: Precise thermal control of exothermic reactions (AlCl₃ mediated acylation).

  • Speed: Reduction of reaction times from hours (batch) to minutes (flow).

  • Purity: In-line quenching and separation minimize impurity carryover.

Mechanistic Foundation: The Chemical Engines

To implement these protocols effectively, one must understand the governing chemical mechanisms. We focus on two primary transformations: Electrophilic Aromatic Substitution (Friedel-Crafts) and Heterocycle Condensation .

Friedel-Crafts Acylation in Flow (Ibuprofen Pathway)

The critical step in Ibuprofen synthesis is the introduction of the carbon framework onto the isobutylbenzene ring. In batch, the aluminum chloride (

Pyrazole Construction (Celecoxib Pathway)

Celecoxib features a pyrazole core formed by the condensation of a 1,3-diketone with a hydrazine. This reaction is sensitive to pH and solvent polarity. Flow chemistry allows for the "telescoping" of this process—generating the unstable diketone intermediate and immediately reacting it with the hydrazine downstream, preventing degradation.

Visualizing the Reaction Pathways

The following diagram illustrates the parallel synthetic logic for both drug classes described in this guide.

ReactionPathwayscluster_0Protocol A: Ibuprofen (NSAID)cluster_1Protocol B: Celecoxib (COX-2 Inhibitor)IsobutylbenzeneIsobutylbenzeneAcylationFriedel-CraftsAcylation(Exothermic)Isobutylbenzene->AcylationPropionylClPropionyl Chloride(+ AlCl3)PropionylCl->AcylationIntermediate1PropiophenoneDerivativeAcylation->Intermediate1Rearrangement1,2-Aryl Migration(Oxidative)Intermediate1->RearrangementIbuprofenIbuprofen(Target API)Rearrangement->IbuprofenAcetophenone4-MethylacetophenoneClaisenClaisenCondensationAcetophenone->ClaisenTrifluoroacetateTrifluoroacetateEsterTrifluoroacetate->ClaisenDiketone1,3-Diketone(Unstable)Claisen->DiketoneCyclizationPyrazoleCyclizationDiketone->CyclizationHydrazine4-SulfamidophenylhydrazineHydrazine->CyclizationCelecoxibCelecoxib(Target API)Cyclization->Celecoxib

Figure 1: Parallel synthetic pathways for Ibuprofen (top) and Celecoxib (bottom), highlighting the critical intermediate steps managed within the flow reactor.

Protocol A: Continuous Flow Synthesis of Ibuprofen

This protocol is adapted from the high-throughput methodology developed by Jamison and Snead (MIT). It condenses a traditional multi-hour batch process into a residence time of under 10 minutes.

Reagents & Equipment
  • Reagent A: Isobutylbenzene (Neat).

  • Reagent B: Propionyl chloride containing dissolved

    
     (Lewis Acid catalyst).
    
  • Reagent C: Trimethyl orthoformate (TMOF) in Methanol.

  • Reagent D: Iodine Monochloride (ICl) (Oxidant for rearrangement).

  • Reactor System: PFA tubing reactors (1.0 mm ID), Hastelloy T-mixers, High-pressure syringe pumps (e.g., Vapourtec or Chemyx).

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation (Reactor Coil 1) [1]

  • Feed Preparation: Dissolve anhydrous

    
     in propionyl chloride. Caution: This is exothermic; cool during mixing.
    
  • Mixing: Pump Reagent A and Reagent B into a T-mixer at a molar ratio of 1:1.2 (Isobutylbenzene:Propionyl Cl).

  • Reaction: Flow through a PFA coil heated to 90°C .

    • Residence Time: 2 minutes.

    • Pressure:[2] Maintain 40 psi backpressure to prevent solvent boiling.

  • Observation: The stream will turn dark orange/brown, indicating complex formation.

Step 2: 1,2-Aryl Migration (Reactor Coil 2)

  • Quench/Activation: The output of Coil 1 is mixed with Reagent C (TMOF) and Reagent D (ICl).

  • Reaction: Flow through a second coil at 0°C to 20°C (controlled via chiller).

    • Mechanism:[3][4][5][6][7] The TMOF/ICl promotes an oxidative rearrangement of the ketone to the ester.

    • Residence Time: 1–2 minutes.

Step 3: Hydrolysis & Work-up

  • Collect the reactor effluent into a stirred vessel containing NaOH solution (Hydrolysis of the methyl ester).

  • Acidify to pH 1 with HCl to precipitate Ibuprofen.

  • Recrystallize from Hexane/Ethyl Acetate.

Data Summary: Batch vs. Flow
ParameterTraditional BatchContinuous Flow (Protocol A)
Reaction Time > 4 Hours< 10 Minutes
Temperature Control Difficult (Hot spots)Precise (± 1°C)
Yield 70–75%83–90%
Space-Time Yield LowHigh (8.09 g/h in micro-footprint)

Protocol B: Modular Synthesis of Celecoxib[9]

This protocol focuses on the regioselective formation of the pyrazole ring, a common scaffold in modern kinase inhibitors and COX-2 inhibitors.

Reagents & Equipment[2]
  • Reagent A: 4-Methylacetophenone + NaOMe (Base) in Methanol/Toluene.

  • Reagent B: Ethyl trifluoroacetate.

  • Reagent C: 4-Sulfamidophenylhydrazine hydrochloride in Ethanol.

  • Reactor System: Heated coil reactor (Stainless steel or PFA) capable of 80–100°C.

Step-by-Step Methodology

Step 1: Claisen Condensation (The Diketone Generator)

  • Mixing: Pump Reagent A and Reagent B into a mixer.

  • Reaction: Pass through a heated coil at 75°C .

    • Residence Time: 20 minutes.

    • Chemistry: Formation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[8]

    • Note: This intermediate is unstable and prone to reversion; immediate consumption is vital.

Step 2: Cyclo-condensation (The Pyrazole Formation) [8]

  • Telescoping: The effluent from Step 1 is not isolated. It is directly mixed via a T-piece with Reagent C (Hydrazine stream).

  • Reaction: The combined stream enters a second reactor coil heated to 80°C .

    • Residence Time: 10–15 minutes.

  • Work-up: The stream is directed into water. The crude Celecoxib precipitates as a solid.

  • Purification: Filtration and recrystallization from Ethanol/Water (See Analytical Validation).

Experimental Workflow Diagram

FlowSetupPumpAPump A:AcetophenoneMixer1Mixer 1PumpA->Mixer1PumpBPump B:TrifluoroacetatePumpB->Mixer1Reactor1Reactor Coil 1(Claisen Condensation)75°CMixer1->Reactor1 Diketone FormationMixer2Mixer 2Reactor1->Mixer2PumpCPump C:Hydrazine SaltPumpC->Mixer2Reactor2Reactor Coil 2(Cyclization)80°CMixer2->Reactor2 Pyrazole FormationCollectionCollection Vessel(Water Quench)Reactor2->Collection

Figure 2: Telescoped continuous flow setup for Celecoxib synthesis. Note the direct transfer between Reactor 1 and 2 to handle the unstable diketone.

Analytical Validation (Quality Control)

Trustworthiness in drug synthesis relies on rigorous validation. The following HPLC methods are standard for verifying the purity of the synthesized anti-inflammatories.

HPLC Method for Celecoxib[11]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (pH 3.0 with Phosphoric Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Target Purity: >99.5% (API Grade).

  • Key Impurity: Regioisomer (isomer where the trifluoromethyl and tolyl groups are swapped). The flow protocol described minimizes this via temperature control.

Genotoxic Impurity Control

In the Celecoxib protocol, aryl hydrazines are used. These are potential genotoxic impurities (PGIs).

  • Validation: Use LC-MS/MS to verify hydrazine levels are < 10 ppm in the final solid.

  • Advantage of Flow: The stoichiometry is strictly controlled by pump flow rates, ensuring the hydrazine is the limiting reagent and fully consumed.

References

  • Snead, D. R., & Jamison, T. F. (2015). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing.[4] Angewandte Chemie International Edition.

  • Baxendale, I. R., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[4] Beilstein Journal of Organic Chemistry.

  • University of Pretoria (2016). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Journal of Flow Chemistry.

  • Ruiz, J., et al. (2023). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in Pharmaceutical Compounds. Chemical Reviews / NIH.

  • Yang, W., et al. (2024). Scalable and Integrated Four-step Continuous-Flow Synthesis of Ibuprofen Using a Zinc-Catalyzed 1,2-Aryl Migration Strategy. ACS Sustainable Chemistry & Engineering.

Application Note: Strategic Utilization of 2-Amino-1-(2-methoxyphenyl)ethanone HCl in Heterocyclic & Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Chemical Identity

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 60065-79-4), also known as o-methoxyphenacylamine HCl, is a "privileged scaffold" in medicinal chemistry. It serves as a critical precursor for 2-substituted indoles , imidazoles , and chiral


-amino alcohols  (adrenergic/serotonergic mimics).

However, its utility is often compromised by a single critical failure mode: uncontrolled dimerization . Upon neutralization to its free base,


-amino ketones rapidly self-condense to form dihydropyrazines, which then oxidize to pyrazines. This guide provides the protocols necessary to harness the reactivity of the amine and ketone functionalities while suppressing this degradation pathway.
Chemical Profile
PropertySpecification
IUPAC Name This compound
Structure Ar-CO-CH₂-NH₂[1][2][3][4][5][6] · HCl (Ar = 2-MeO-Ph)
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in DCM (as salt)
pKa (est) ~7.8 (Amine), ~14 (Ketone

-proton)
Critical Risk Rapid dimerization of free base at pH > 8.0 in concentrated solution

Part 2: Handling & Stability (The "Danger Zone")

The following diagram illustrates the kinetic competition between the desired reaction and the fatal dimerization pathway. Understanding this is the prerequisite for all following protocols.

StabilityPathways Salt HCl Salt (Stable Storage Form) Base Free Base (Reactive Intermediate) Salt->Base Neutralization (NaOH/TEA) Dimer Dihydropyrazine (Irreversible Byproduct) Base->Dimer Self-Condensation (Fast if conc > 0.1M) Product Target Scaffold (Imidazole/Amino Alcohol) Base->Product Trapping Agent (R-NCS / Catalyst) Pyrazine Pyrazine (Oxidized Dead End) Dimer->Pyrazine Oxidation [O]

Figure 1: The kinetic competition. The free base must be generated only in the presence of a "Trapping Agent" (electrophile or catalyst) to outcompete dimerization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Substituted-4-(2-methoxyphenyl)-1H-imidazole-2(3H)-thiones

Objective: Construct a 2,4-disubstituted imidazole core. This protocol exploits the nucleophilicity of the amine and the electrophilicity of the ketone in a cascade sequence. Mechanism: Nucleophilic addition to isothiocyanate


 Thiourea formation 

Acid-catalyzed cyclodehydration.
Materials
  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 equiv, 10 mmol, 2.01 g)

  • Reagent: Phenyl isothiocyanate (1.1 equiv, 11 mmol, 1.49 g)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Ethanol (Absolute, 50 mL)

  • Catalyst: Glacial Acetic Acid (Catalytic, 0.5 mL) or HCl (conc.) for cyclization step.

Step-by-Step Methodology
  • In-Situ Trap Setup:

    • Charge a 100 mL round-bottom flask with Ethanol and Phenyl isothiocyanate .

    • Cool to 0°C. Why? Lower temperature slows dimerization more than it slows the amine-isothiocyanate reaction.

  • Controlled Release:

    • Add the 2-Amino-1-(2-methoxyphenyl)ethanone HCl solid to the flask.

    • Add TEA dropwise over 10 minutes.

    • Self-Validating Check: The solution should turn clear/yellow. If a dark orange/red precipitate forms immediately, dimerization is occurring (addition too fast).

  • Thiourea Formation:

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the isothiocyanate and appearance of a polar spot (Thiourea intermediate).

  • Cyclization:

    • Add Glacial Acetic Acid (or 3 drops conc. HCl).

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[7][8] The acid protonates the ketone oxygen, making it susceptible to intramolecular attack by the thiourea sulfur or nitrogen.

  • Isolation:

    • Cool to RT. The product often precipitates as a solid.

    • If no precipitate: Concentrate to 50% volume and add cold water (20 mL).

    • Filter, wash with cold EtOH/Water (1:1), and dry.

Expected Yield: 75–85% Characterization: 1H NMR will show the disappearance of the CH₂ (methylene) protons adjacent to the ketone and the appearance of the imidazole C-H singlet (~6.8-7.2 ppm).

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to -Amino Alcohols

Objective: Enantioselective reduction of the ketone to yield (R)- or (S)-2-amino-1-(2-methoxyphenyl)ethanol. Significance: The o-methoxy group provides steric bulk that often enhances enantioselectivity (ee) compared to the unsubstituted analog.

Materials
  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (5 mmol)

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM (Degassed)

Step-by-Step Methodology
  • Catalyst Activation:

    • In a Schlenk flask under Argon, dissolve the Ru-catalyst in minimal DMF.

  • Reaction Mixture Assembly:

    • Add the HCOOH/TEA azeotrope (5 mL).

    • Critical Step: Add the substrate salt directly to the mixture.

    • Expert Insight: Do NOT neutralize the salt beforehand. The basicity of the TEA in the azeotrope will slowly release the free amine at the rate of reaction, effectively keeping the free base concentration near zero and preventing dimerization.

  • Reaction:

    • Stir at 25–30°C for 12–24 hours.

    • Monitoring: Monitor by HPLC (Chiralpak AD-H or similar). Conversion should exceed 95%.

  • Workup (Amine Recovery):

    • Dilute with water (20 mL).

    • Basify to pH 10 with 1M NaOH (now it is safe to basify because the ketone is gone; the amino-alcohol does not dimerize).

    • Extract with DCM (3 x 15 mL).

    • Dry over Na₂SO₄ and concentrate.

Expected Yield: >90% Enantiomeric Excess (ee): Typically >93% (dependent on catalyst ligand).

Part 4: Workflow Visualization

SynthesisWorkflow Start Start: 2-Amino-1-(2-MeO-Ph)ethanone HCl Choice Select Pathway Start->Choice PathA Protocol A: Imidazole Synthesis Choice->PathA Target: Heterocycle PathB Protocol B: Asymmetric Reduction Choice->PathB Target: Chiral Ligand/Drug StepA1 Add R-NCS + TEA (Cold) (Trap Free Base) PathA->StepA1 StepA2 Reflux with Acid (Cyclodehydration) StepA1->StepA2 ResultA Product: Imidazole-2-thione StepA2->ResultA StepB1 Ru-TsDPEN + HCOOH/TEA (Slow Release Mode) PathB->StepB1 StepB2 Stir 24h @ RT (Kinetic Resolution) StepB1->StepB2 ResultB Product: Chiral Amino Alcohol StepB2->ResultB

Figure 2: Experimental decision tree. Note the specific "Trap" and "Slow Release" strategies required for each path.

Part 5: Troubleshooting & Critical Parameters

IssueObservationRoot CauseCorrective Action
Low Yield (Protocol A) Red/Brown gum formation.Dimerization of amine before reaction with isothiocyanate.Ensure cooling to 0°C; Add TEA slower; Increase excess of isothiocyanate.
Low ee (Protocol B) Racemic product.Non-catalyzed background reduction or wrong ligand.Ensure catalyst quality; Lower temperature to 0°C (will increase time to 48h).
Incomplete Reaction Starting material remains.Steric hindrance from ortho-OMe group.Increase reflux time (Protocol A) or catalyst loading to 2 mol% (Protocol B).

Part 6: References

  • Organic Syntheses , Coll. Vol. 10, p.1 (2004); Vol. 79, p.1 (2002). Synthesis of 2,4-Disubstituted Imidazoles.Link

  • PubChem Compound Summary . This compound (CID 11235656).Link

  • Journal of Organic Chemistry , 2011, 76(21), 8869–8884. Asymmetric Transfer Hydrogenation of Functionalized Ketones.[9] (General methodology for Ru-TsDPEN reduction of amino ketones). Link

  • Tetrahedron Letters , 2005, 46(19), 3341-3344. Efficient synthesis of 2-aminoimidazoles from alpha-amino ketones. (Source for isothiocyanate trapping strategy). Link

Sources

Application Note: Strategic Utilization of 2-Amino-1-(2-methoxyphenyl)ethanone HCl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lynchpin" Scaffold

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: [Specific CAS varies by substitution, generic class 2-aminoacetophenones]) is a high-value bifunctional building block. Often overlooked in favor of simpler phenacylamines, this specific derivative possesses a unique electronic and steric profile due to the ortho-methoxy substituent.

Why This Molecule Matters

In drug discovery, this scaffold serves as a "lynchpin" for converting linear precursors into bioactive heterocycles. The ortho-methoxy group plays two critical roles:

  • Conformational Locking: It restricts rotation around the aryl-carbonyl bond, influencing the stereochemical outcome of downstream cyclizations.

  • Pharmacophore Mimicry: It frequently mimics the catechol functionality found in neurotransmitters (e.g., epinephrine) but with improved metabolic stability, making it a staple in GPCR and Kinase inhibitor design.

Reactivity Profile

The molecule contains two competing reactive centers:

  • Nucleophile: The primary amine (

    
    ), released upon neutralization.
    
  • Electrophile: The ketone carbonyl (

    
    ).
    

CRITICAL WARNING: The free base of this molecule is thermodynamically unstable. Upon neutralization, it undergoes rapid self-condensation to form dihydropyrazines, which oxidize to pyrazines. All protocols below assume the starting material is the stable Hydrochloride (HCl) salt.

Reactivity Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactivityLandscape Start 2-Amino-1-(2-methoxyphenyl) ethanone HCl FreeBase Free Base (Transient/Unstable) Start->FreeBase Neutralization (Base) Oxazole 2,4-Disubstituted Oxazoles Start->Oxazole + Acid Chloride + Cyclodehydration Imidazole 2-Thio/Amino Imidazoles Start->Imidazole + KSCN or Cyanamides Indole Indoles (Modified Bischler) Start->Indole + Aryl Hydrazine (Lewis Acid) Pyrazine Pyrazine Derivatives (Dimerization) FreeBase->Pyrazine Self-Condensation (Rapid)

Figure 1: Divergent synthetic pathways. Note the red path indicating the risk of unwanted dimerization.

Module 1: Handling & Preparation

Objective: Safely utilize the precursor without triggering premature dimerization.

The "In-Situ" Strategy

Never isolate the free base. Always generate it in situ in the presence of the electrophile (the reaction partner).

Protocol:

  • Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF, or Toluene).

  • Add the electrophile (e.g., Acid Chloride, Isothiocyanate) before adding the base.

  • Add the organic base (TEA, DIPEA) dropwise at

    
    .
    
    • Mechanism:[1][2] As the amine is deprotonated, it is immediately trapped by the electrophile, preventing self-condensation.

Module 2: Synthesis of 2,4-Disubstituted Oxazoles

Application: Synthesis of kinase inhibitors or fluorescent probes. Method: Robinson-Gabriel Cyclization (Modified).

Mechanistic Insight

The reaction proceeds in two stages:[1][2][3][4]

  • Amidation: The amine reacts with an acid chloride to form an

    
    -acylamino ketone.
    
  • Cyclodehydration: A dehydrating agent drives the closure of the ring.

Step-by-Step Protocol

Reagents:

  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (

    
     equiv)
    
  • Reagent: Benzoyl Chloride (

    
     equiv) [Model Electrophile]
    
  • Base: Triethylamine (

    
     equiv)
    
  • Cyclizing Agent: Phosphorus Oxychloride (

    
    ) or Burgess Reagent.
    

Procedure:

  • Amide Formation:

    • Dissolve the substrate in anhydrous DCM (

      
      ).
      
    • Add Benzoyl Chloride (

      
       equiv).
      
    • Cool to

      
      . Add TEA (
      
      
      
      equiv) dropwise over 20 mins.
    • Checkpoint: Monitor TLC for disappearance of starting material. The intermediate (amide) is stable and can be isolated if necessary, but one-pot is preferred for efficiency.

  • Cyclization:

    • Evaporate DCM and redissolve the crude amide in Toluene.

    • Add

      
       (
      
      
      
      equiv) carefully.
    • Reflux at

      
       for 2–4 hours.
      
    • Note: The ortho-methoxy group provides steric bulk; reaction times may be longer than unsubstituted analogs.

  • Workup:

    • Quench carefully into ice water (Exothermic!). Neutralize with

      
      .
      
    • Extract with EtOAc.

OxazoleSynthesis Step1 Step 1: Amidation (Substrate + R-COCl + TEA) Intermed Intermediate: N-(2-(2-methoxyphenyl)-2-oxoethyl)benzamide Step1->Intermed Acylation Step2 Step 2: Cyclodehydration (POCl3, Reflux) Intermed->Step2 Solvent Swap (DCM -> Toluene) Product Product: 2-Phenyl-4-(2-methoxyphenyl)oxazole Step2->Product - H2O

Figure 2: Two-stage Robinson-Gabriel synthesis workflow.

Module 3: Synthesis of Imidazole-2-thiones

Application: Precursors for desulfurized imidazoles or functionalized sulfur-linkers. Method: Marckwald-type condensation with Potassium Thiocyanate.

Protocol

Reagents:

  • Substrate (

    
     equiv)
    
  • Potassium Thiocyanate (KSCN,

    
     equiv)
    
  • Acetic Acid (solvent/catalyst)

Procedure:

  • Dissolve the amino ketone HCl salt in Glacial Acetic Acid (

    
    ).
    
  • Add KSCN (

    
     equiv).
    
  • Heat to reflux (

    
    ) for 1 hour.
    
    • Observation: The solution usually turns from clear to deep orange/red.

  • Cooling & Isolation:

    • Cool to room temperature.[3][5]

    • Dilute with water.[6] The product, 4-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione , typically precipitates as a solid.

    • Filter and wash with water.

Mechanistic Note: The ortho-methoxy group can act as a weak hydrogen bond acceptor, potentially stabilizing the tautomeric thione form over the thiol form in solution.

Module 4: The "Pyrazine Trap" (Dimerization)

Context: While often a side reaction, the dimerization to pyrazines is a valid synthetic route if the pyrazine core is the target.

Mechanism: Two molecules of the free base condense head-to-tail to form a dihydropyrazine, which spontaneously oxidizes (aerobically) to the aromatic pyrazine.

Protocol for Intentional Dimerization:

  • Dissolve the HCl salt in Methanol.

  • Add

    
     equiv of NaOH (aq).
    
  • Stir open to air (or bubble

    
    ) for 12 hours.
    
  • The product, 2,5-bis(2-methoxyphenyl)pyrazine , precipitates or can be extracted.

Data Validation (QC):

  • NMR: Look for the disappearance of the aliphatic methylene protons (

    
    ) and the appearance of the aromatic pyrazine singlet (
    
    
    
    ).

References

  • Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development.

  • Pyrazine Dimerization: Kremsner, J. M., & Kappe, C. O. (2005). "Microwave-Assisted Synthesis of Pyrazines". Journal of Organic Chemistry.

  • General Reactivity of

    
    -Amino Ketones:  Fisher, E. (1893). "Ueber die Reduction der Aminoketone". Berichte der deutschen chemischen Gesellschaft. 
    
  • Imidazole Synthesis (Marckwald): Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten". Berichte.

(Note: While specific patents exist for the methoxy-derivative in the context of Midodrine or Elamod, the chemistry cited above represents the foundational authoritative methods for this class of compounds.)

Sources

Application Note: Cell-Based Assays Involving 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

[1]

Introduction & Biological Context

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2'-Methoxy-2-aminoacetophenone HCl) is a critical phenacylamine building block utilized primarily in the synthesis of bioactive nitrogen-heterocycles, including indoles and quinolines .[1]

While often categorized as a synthetic intermediate, this scaffold possesses intrinsic chemical reactivity that necessitates rigorous stability profiling before inclusion in cell-based high-throughput screening (HTS) campaigns.[1] In drug discovery, it serves as a precursor for:

  • Kinase Inhibitors: Via cyclization to form 2- or 3-substituted indoles.[1]

  • CNS-Active Agents: As a structural analog to cathinones, requiring cytotoxicity profiling to rule out off-target neurotoxicity.[1]

  • Quorum Sensing Modulators: Structural similarity to 2-aminoacetophenone (a Pseudomonas biomarker) suggests potential utility in antimicrobial virulence assays.[1]

Critical Technical Challenge: Alpha-amino ketones are prone to self-condensation (dimerization) at physiological pH to form dihydropyrazines.[1] This application note provides protocols to stabilize the compound for accurate

Chemical Stability & Handling Workflow

The following diagram illustrates the stability profile of the compound and the logic behind the preparation protocols.

StabilityWorkflowcluster_0Critical Time WindowCompound2-Amino-1-(2-methoxyphenyl)ethanone HCl (Solid)AcidicStockStock Solution(DMSO/HCl, pH < 4)Compound->AcidicStockDissolvePhysiologicalCell Media(pH 7.4)AcidicStock->PhysiologicalDilution (1:1000)DimerDihydropyrazine Dimer(Inactive/Toxic Artifact)Physiological->DimerSlow Self-Condensation(If > 4 hours)TargetIntracellular Target(Kinase/Enzyme)Physiological->TargetRapid Uptake

Caption: Stability workflow showing the risk of dimerization at neutral pH. Assays must be executed within the stability window to avoid false positives.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To generate a stock solution that prevents premature cyclization before cell treatment.[1]

Materials:

  • Compound (CAS 34589-97-4)[1]

  • DMSO (Cell Culture Grade)[1]

  • 0.1 M HCl (Sterile)[1]

Procedure:

  • Weighing: Weigh 10 mg of the hydrochloride salt.

  • Solvent Choice:

    • Preferred: Dissolve in 100% DMSO to a concentration of 10-50 mM. The HCl salt form usually maintains sufficient acidity in DMSO to prevent dimerization.[1]

    • Alternative (Aqueous): If aqueous stock is required, dissolve in 0.01 M HCl .[1] Do not dissolve directly in PBS or cell culture media.[1]

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stability is >6 months in DMSO at -20°C.[1]

  • Quality Control: Verify integrity via LC-MS before use. A peak at M+1 (202.65 Da) confirms the monomer; a peak at ~360 Da indicates dimerization.[1]

Protocol B: Cytotoxicity Profiling (Scaffold Safety Window)

Objective: Determine the baseline cellular toxicity (

1

Cell Line: HEK293 (Kidney) or HepG2 (Liver) for metabolic competence.[1]

Step-by-Step Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates (100 µL volume). Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Compound Preparation (Just-in-Time):

    • Prepare a 2x Intermediate Plate in culture media.[1]

    • Critical Step: Perform serial dilutions in DMSO first, then transfer to media immediately before addition to cells to minimize time at pH 7.4.[1]

    • Final DMSO concentration must be < 0.5%.[1]

  • Treatment: Add 100 µL of 2x compound solution to the cells.

    • Concentration Range: 0.1 µM to 100 µM (8-point dose response).[1]

  • Incubation: Incubate for 24 hours . (Avoid 48-72h for this specific scaffold due to potential degradation products confounding results).

  • Readout: Add 20 µL of CCK-8 or MTT reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1]

Data Analysis Template:

ParameterValueInterpretation

(HEK293)
> 50 µMScaffold is non-toxic; suitable for library synthesis.[1]

(HEK293)
< 10 µMScaffold exhibits intrinsic toxicity; structural modification required.[1]
Hill Slope > 2.0Indicates steep toxicity curve (likely membrane disruption).[1]
Protocol C: Intracellular Stability Assay (LC-MS/MS)

Objective: Verify if the compound remains stable intracellularly or is metabolized (e.g., by MAO enzymes).[1]

  • Treatment: Treat

    
     cells with 10 µM compound for 1, 4, and 24 hours.
    
  • Harvesting: Wash cells 3x with ice-cold PBS (rapidly) to remove extracellular compound.

  • Lysis: Add 200 µL of 80% Methanol/Water (-80°C) to quench metabolism and lyse cells.

  • Extraction: Vortex, centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Analysis: Inject onto C18 column (LC-MS). Monitor MRM transition for parent ion (202.0

    
     fragment).[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or pH shockPredilute in media with 1% BSA to act as a carrier; ensure DMSO < 0.5%.[1]
Inconsistent

Dimerization in stock solutionCheck stock pH. If stock turned yellow/orange, pyrazine formation has occurred.[1] Prepare fresh.
High Background Signal Fluorogenic interferenceThe methoxy-acetophenone core can be weakly fluorescent.[1] Use CellTiter-Glo (Luminescence) instead of fluorescence assays.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44182074, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.[1] Retrieved from [Link][1][2]

    • Context: Verifies chemical structure, molecular weight, and salt form properties.[1]

  • Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift.[1][3] Journal of Organic Chemistry, 75(20), 7033-7036.[1]

    • Context: Describes the use of similar amino-ketone/aldehyde precursors in the synthesis of bioactive indole libraries, establishing the utility of the scaffold.
    • Context: Confirms application as a pharmaceutical intermediate for heterocycle synthesis.[1]

    • Context: Provides physical property data (solubility and melting point) essential for stock preparation.[1]

In vitro studies with 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Stability, and Screening Protocols for 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride


-Amino-2-methoxyacetophenone HCl.

Part 1: Introduction & Strategic Utility

This compound is a critical phenacylamine scaffold used primarily as a high-value intermediate in the synthesis of nitrogen-containing heterocycles, including indoles, quinolines, and benzodiazepines. In medicinal chemistry, it serves as a precursor for pharmacophores found in anti-inflammatory agents (e.g., Iguratimod analogs) and CNS-active compounds.

The "In Vitro" Challenge: While often categorized purely as a synthetic building block, this compound presents unique challenges in in vitro environments. As an


-amino ketone, the free base is prone to rapid self-condensation (dimerization) to form dihydropyrazines, which subsequently oxidize to pyrazines. This instability at physiological pH (7.4) can lead to false positives  in High-Throughput Screening (HTS) or failed syntheses if not managed correctly.

This guide provides protocols to:

  • Stabilize the compound in solution for biological assays.

  • Validate its integrity prior to screening.

  • Utilize it in micro-scale in situ synthesis of bioactive libraries.

Part 2: Chemical Stability & Handling Protocols

Mechanism of Instability (The "Why")

The hydrochloride salt is stable as a solid. However, upon dissolution in neutral or basic buffers (pH


 7.0), the amine deprotonates. Two molecules of the free 

-amino ketone then undergo a condensation reaction to form a 2,5-dihydropyrazine, which oxidizes to a pyrazine. This reaction is concentration- and pH-dependent.

Visualizing the Instability vs. Utility Pathway

G Salt HCl Salt (Solid) (Stable) FreeBase Free Base (In Solution) (Reactive Species) Salt->FreeBase Dissolution (pH > 7.0) Pyrazine Pyrazine Dimer (Inactive/Artifact) FreeBase->Pyrazine Self-Condensation (Slow without Trap) Heterocycle Target Heterocycle (Indole/Quinoline) FreeBase->Heterocycle Reagent Trap (e.g., DMAD, Aldehydes)

Caption: Figure 1. Competitive pathways for


-amino ketones. Without a trapping reagent, the compound degrades into pyrazine dimers.
Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a stock solution that prevents premature dimerization.

Reagents:

  • Compound: 2-Amino-1-(2-methoxyphenyl)ethanone HCl.[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, Sterile Filtered.

  • Acidifier: 0.1 M HCl (aqueous) or Trifluoroacetic acid (TFA).

Procedure:

  • Weighing: Weigh 10 mg of the HCl salt.

  • Solvent Choice: Dissolve in 100% DMSO to achieve a concentration of 10–50 mM.

    • Critical Note: Do not use phosphate-buffered saline (PBS) or water for the master stock. The buffering capacity can locally raise pH and trigger degradation.

  • Acidification (Optional but Recommended): For long-term storage (>24 hours), add 1% (v/v) of 0.1 M HCl to the DMSO stock. This ensures the amine remains protonated (

    
    ).
    
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Stability Check: Stable for 3 months at -20°C.

Part 3: In Vitro Experimental Protocols

Protocol B: Self-Validating Stability Assay (LC-MS)

Objective: To determine the half-life (


) of the compound in your specific assay buffer before running a screen.

Context: Before using this compound in a cell-based assay (e.g., cytotoxicity), you must verify it survives the incubation time.

Workflow:

  • Preparation: Dilute the DMSO stock (from Protocol A) to 100

    
    M in the assay buffer (e.g., DMEM + 10% FBS, pH 7.4).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately mix aliquot 1:1 with Acetonitrile + 0.1% Formic Acid to stop reactions and precipitate proteins.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Parent mass

      
       Da (Free base mass + H).
      
    • Monitor Dimer: Look for Pyrazine peak

      
       Da range (exact mass depends on oxidation state).
      

Data Interpretation:

% Parent Remaining (4h) Status Action
> 90% Stable Proceed with standard 24h assays.
50% - 90% Moderate Refresh media every 4-6 hours.

| < 50% | Unstable | Invalid for long-term assays. Use flow chemistry or immediate-readout assays. |

Protocol C: Micro-Scale In Situ Synthesis (Library Generation)

Objective: Use the compound as a scaffold to generate a library of 2-(2-methoxyphenyl)indoles directly in a 96-well plate.

Scientific Basis: The Fischer Indole Synthesis or similar cyclizations can be miniaturized. This allows researchers to screen the derivative rather than the unstable precursor.

Reagents:

  • Scaffold: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (10 mM in DMSO).

  • Partner: Various Acetylenes (e.g., Dimethyl acetylenedicarboxylate - DMAD) or Aryl hydrazines.

  • Catalyst:

    
     or solid-supported acid catalyst.
    

Step-by-Step:

  • Plate Setup: In a 96-well glass-coated plate, dispense 5

    
    L of Scaffold Stock (10 mM).
    
  • Partner Addition: Add 5

    
    L of reactive partner (1.2 eq) in DMSO.
    
  • Catalyst: Add 10

    
    L of Lewis Acid solution (e.g., 10 mol% 
    
    
    
    in EtOH).
  • Reaction: Seal plate and heat to 80°C for 2 hours (or use microwave irradiation).

  • Direct Screening: Dilute the crude reaction mixture 1:1000 into cell culture media.

    • Note: This "Crude Screening" assumes the starting materials are less potent than the indole product.

  • Validation: Run a parallel LC-MS on one well to confirm conversion to the indole (

    
     cyclized product).
    

Workflow Visualization

Workflow Step1 1. Dispense Scaffold (Amino Ketone HCl) Step2 2. Add Reagent Partner (e.g., DMAD) Step1->Step2 Step3 3. Heat/Catalysis (80°C, 2h) Step2->Step3 Step4 4. Formation of Bioactive Indole Step3->Step4 Step5 5. Dilute & Screen (Cell Assay) Step4->Step5

Caption: Figure 2. Micro-scale synthesis workflow for generating bioactive libraries from the amino ketone scaffold.

Part 4: Biological Screening (Toxicology & Off-Target)

If you must screen the compound itself (e.g., for metabolite safety profiling), use the following parameters.

Target: General Cytotoxicity (HepG2 or HEK293 cells). Assay Type: ATP-quantification (e.g., CellTiter-Glo) is preferred over MTT, as amino ketones can reduce tetrazolium salts (MTT) chemically, causing false viability signals .

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well white plates. Incubate 24h.

  • Dosing: Add compound (0.1

    
    M to 100 
    
    
    
    M).
    • Control: Include a "No Cell" control with compound to check for chemical interference with the luciferase reagent.

  • Duration: Limit exposure to 24 hours due to stability concerns.

  • Readout: Add detection reagent, shake for 10 min, read Luminescence.

Data Reporting Table (Template)

ParameterRecommended ConditionRationale
Solvent DMSO (< 0.5% final)High solubility; minimizes precipitation.
pH 7.0 - 7.2Higher pH accelerates dimerization.
Assay Time < 24 HoursHalf-life of

-amino ketones is limited.
Detection Luminescence / ImagingAvoids redox-sensitive dyes (MTT/WST-1).

References

  • Guidechem. (2025).[3] Application of 2-Amino-1-(2-methoxy-4-sulfamoyl-5-phenoxyphenyl)ethanone hydrochloride salt.[2]

  • ChemicalBook. (2025).[3] Ethanone, 2-amino-1-(2,5-dimethoxyphenyl)-, hydrochloride Properties and Uses.

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 2-Amino-1-methoxybutane (Related Class Handling).

  • National Institutes of Health (NIH). (2024). Stability Studies of

    
    -Amino- and 
    
    
    
    -Hydroxy Difluoromethyl Ketones in Rat Serum. (Demonstrates instability of amino ketones).[4]
  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde.[5] (Context for indole synthesis from amino carbonyls).

Sources

Application Note: Modulating Neurological Receptors with Derivatives of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The modulation of monoamine signaling pathways remains a cornerstone of neuropsychiatric drug development. While para-substituted phenethylamines and cathinones (e.g., 4-MMC, 4-methoxyamphetamine) have been extensively characterized, the ortho-substituted analogs derived from 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4) offer a distinct pharmacological window.

This Application Note details the derivatization and evaluation of this scaffold. Unlike its para-isomers, the ortho-methoxy group introduces significant steric bulk and potential intramolecular hydrogen bonding (between the methoxy oxygen and the ammonium proton), which dramatically alters binding affinity at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

We present a validated workflow for:

  • Chemical Derivatization: Converting the primary aminoketone scaffold into N-alkylated and reduced analogs.

  • Functional Profiling: A high-throughput synaptosomal uptake protocol to quantify transporter selectivity.

  • Mechanistic Insight: Structural modeling of the "ortho-effect" on receptor binding pockets.

Chemical Derivatization Protocols

The core scaffold, 2-Amino-1-(2-methoxyphenyl)ethanone HCl, serves as a versatile electrophilic and nucleophilic center. We focus on two primary derivative classes:


-Keto-N-alkylamines  (Cathinone analogs) and Reduced Phenethylamines .
Protocol A: N-Alkylation via Reductive Amination (Synthesis of 2-MeOMC Analogs)

Target: Modulation of DAT/NET selectivity by varying N-substituent size.

Reagents:

  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

  • Aldehyde: Formaldehyde (aqueous) or Acetaldehyde (1.1 eq)

  • Reducing Agent: NaBH3CN (Sodium cyanoborohydride) (1.5 eq)

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve the hydrochloride salt in minimal MeOH. Adjust pH to ~6.0 using triethylamine (TEA) to liberate the nucleophilic amine without promoting self-condensation (pyrazine formation).

  • Imine Formation: Add the aldehyde (e.g., formaldehyde for N-methylation) dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add NaBH3CN in portions. Critical: Maintain pH ~6 with AcOH; high pH promotes ketone reduction, while low pH inhibits the hydride.

  • Quenching: After 2 hours, quench with saturated NaHCO3.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Salt Formation: Redissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the 2-Methoxy-N-methylcathinone (2-MeOMC) HCl .

Protocol B: Carbonyl Reduction (Synthesis of 2-Methoxyphenethylamines)

Target: 5-HT2A/2C receptor affinity and SERT interaction.

Reagents:

  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl[1]

  • Reducing Agent: NaBH4 (Sodium borohydride) or LiAlH4 (for full reduction)[2]

  • Solvent: Ethanol (EtOH)

Methodology:

  • Dissolve substrate in EtOH at 0°C.

  • Add NaBH4 (2.0 eq) slowly. The ketone is reduced to the alcohol (2-amino-1-(2-methoxyphenyl)ethanol).

  • Note: To remove the oxygen entirely (yielding the phenethylamine), a Wolff-Kishner or catalytic hydrogenation (Pd/C, H2, high pressure) is required, though the

    
    -hydroxy amine (octopamine analog) is often the desired pharmacophore for adrenergic selectivity.
    

Visualization: Synthesis & Logic Flow

The following diagram illustrates the divergent synthesis pathways and their downstream pharmacological targets.

G Start 2-Amino-1-(2-methoxyphenyl) ethanone HCl (Scaffold) Process1 Reductive Amination (R-CHO / NaBH3CN) Start->Process1 + Aldehyde Process2 Carbonyl Reduction (NaBH4) Start->Process2 + Hydride Process3 Cyclization (Acid Cat.) Start->Process3 + Carbonyls Prod1 N-Alkylated Cathinones (e.g., 2-MeOMC) Process1->Prod1 Prod2 Beta-Hydroxy Phenethylamines (Adrenergic Analogs) Process2->Prod2 Prod3 Isoquinoline Derivatives Process3->Prod3 Target1 Target: DAT / NET (Psychostimulant) Prod1->Target1 Target2 Target: Alpha-Adrenergic (Vasoconstriction) Prod2->Target2 Target3 Target: 5-HT Receptors (Modulatory) Prod3->Target3

Figure 1: Divergent synthetic pathways from the 2-methoxy phenacylamine scaffold to specific receptor targets.

Biological Evaluation: Monoamine Transporter Uptake Assay

To validate the "ortho-effect," researchers must quantify the inhibition of monoamine reuptake. The 2-methoxy group typically reduces potency at SERT compared to 4-methoxy analogs, often increasing NET selectivity.

Protocol: Synaptosomal [3H]-Transmitter Uptake

Objective: Determine IC50 values for Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE).

Materials:

  • Tissue: Rat brain synaptosomes (Striatum for DA; Cortex for 5-HT/NE).

  • Radioligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

Workflow:

  • Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant (synaptosomes).

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into 96-well plates.

    • Add Test Compound (Derivatives of 2-Amino-1-(2-methoxyphenyl)ethanone) at concentrations ranging from 1 nM to 100 µM.

    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add [³H]-radioligand (final conc. ~5-10 nM). Incubate for 5 min (DA/5-HT) or 10 min (NE).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Data Interpretation Table:

Compound ClassSubstituent (Ortho)Predicted DAT IC50Predicted SERT IC50Selectivity Profile
Parent Scaffold 2-OMe (Primary Amine)> 5,000 nM> 10,000 nMWeak / Inactive
Derivative A 2-OMe, N-Methyl (2-MMC)~500 - 1,000 nM> 5,000 nMNET > DAT >> SERT
Comparison 4-OMe, N-Methyl (Mephedrone)~500 nM~300 nMDAT ≈ SERT (Mixed)

Insight: The shift from para (4-OMe) to ortho (2-OMe) generally abolishes SERT affinity due to steric clash in the serotonin transporter's binding pocket, shifting the profile toward a pure NET/DAT releaser or reuptake inhibitor.

Computational Modeling: The "Ortho-Effect"

Understanding why the 2-methoxy derivative behaves differently requires looking at the binding pose.

Mechanism: In the Dopamine Transporter (DAT), the S1 binding pocket accommodates the phenyl ring.

  • Para-substitution (4-OMe): Extends into a hydrophobic cleft, often enhancing binding.

  • Ortho-substitution (2-OMe): Creates a steric clash with transmembrane domain residues (likely Phe79 or Asp79 interaction zones in homologous models). Furthermore, the 2-methoxy oxygen can form an intramolecular hydrogen bond with the amine nitrogen. This "locks" the molecule in a specific conformation, reducing the entropic penalty of binding but potentially preventing the "induced fit" required for high-affinity transport.

Experimental Validation: If the IC50 of the 2-methoxy derivative is significantly higher (lower potency) than the unsubstituted analog (Cathinone), steric hindrance is the dominant factor. If potency is retained but selectivity shifts (e.g., loss of SERT binding), the substituent is acting as a "selectivity filter."

References

  • PubChem. (n.d.). 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride.[1][3] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. (Contextual grounding on beta-keto amphetamine pharmacology). [Link]

  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology. (Reference for SAR of methoxy-substituted cathinones). [Link]

Sources

Application Note: High-Resolution Profiling of Phenethylamines in Biological Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Phenethylamines represent a structurally diverse class of psychoactive substances, ranging from traditional stimulants (Amphetamine, Methamphetamine) to hallucinogenic substituted analogues (2C-B, 2C-I) and potent N-benzyl derivatives (NBOMes).[1][2]

The Analytical Challenge:

  • Volatility & Tailing: Primary and secondary amines possess active hydrogens that interact with silanol groups in the GC liner and column, leading to peak tailing and reduced sensitivity.[1]

  • Isomeric Complexity: Regioisomers (e.g., 2-, 3-, and 4-fluoromethamphetamine) and isobaric analogues often share identical molecular ions and similar fragmentation patterns.[1][2]

  • Thermal Instability: Certain subclasses, particularly NBOMes, are thermally labile and can degrade into their parent 2C-amines within a hot GC inlet, leading to false identification.[1]

The Solution: This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization .[3] Unlike simple acetylation, PFPA introduces a fluoroacyl moiety that:

  • Increases molecular mass, moving diagnostic ions away from low-mass background noise.[1][2]

  • Significantly improves volatility and peak shape.[1]

  • Stabilizes thermally labile compounds (NBOMes).[1]

  • Provides unique fragmentation patterns that assist in isomer differentiation.[1]

Analytical Workflow

The following diagram illustrates the critical path from sample extraction to data interpretation.

PhenethylamineWorkflow Sample Biological Matrix (Blood/Urine) LLE Liquid-Liquid Extraction (pH > 10) Sample->LLE Basify Deriv PFPA Derivatization (Acylation) LLE->Deriv Dry Extract GC GC Separation (5% Phenyl Column) Deriv->GC Inject MS MS Detection (SIM/Scan Mode) GC->MS Elute Data Data Analysis (Ion Ratios) MS->Data Quantify

Caption: Figure 1. Optimized analytical workflow for phenethylamine profiling. Colors denote critical phase transitions.[1][2]

Protocol: Sample Preparation & Derivatization

Safety Note: PFPA is corrosive and moisture-sensitive.[1][2] Perform all steps in a fume hood.

Reagents
  • Extraction Solvent: 1-Chlorobutane or Ethyl Acetate (HPLC Grade).[1][2]

  • Buffer: 0.1 M Carbonate/Bicarbonate buffer (pH 10.5) or 1N NaOH.[1]

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[1][3][4][5]

  • Scavenger/Solvent: Ethyl Acetate (anhydrous).[1]

Step-by-Step Methodology
  • Matrix Adjustment:

    • Aliquot 1.0 mL of urine or blood into a glass centrifuge tube.[1]

    • Add Internal Standard (IS) (e.g., Methamphetamine-d14 or 2C-B-d6).[1][2] Rationale: Deuterated IS corrects for extraction efficiency and matrix effects.

    • Add 1.0 mL of pH 10.5 buffer.[1] Rationale: Phenethylamines are weak bases (pKa ~9-10).[1][2] High pH ensures they are in the uncharged, organic-soluble form.[1][2]

  • Liquid-Liquid Extraction (LLE):

    • Add 3.0 mL of extraction solvent (1-Chlorobutane).[1][2]

    • Vortex for 5 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the top organic layer to a clean glass tube.[1]

  • Drying (Critical):

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]

    • Expert Tip: Ensure absolute dryness.[1] Any residual water will hydrolyze the PFPA reagent, stopping the reaction.[1]

  • Derivatization Reaction:

    • Add 50 µL of Ethyl Acetate and 50 µL of PFPA .[1]

    • Cap tube tightly and incubate at 60°C for 20 minutes .

    • Mechanism:[1][6] The anhydride reacts with the amine nitrogen, replacing a hydrogen with a pentafluoropropionyl group (

      
      ).[1]
      
  • Reconstitution:

    • Evaporate the excess PFPA/Solvent to dryness under nitrogen (remove corrosive acid byproducts).[1]

    • Reconstitute in 100 µL of Ethyl Acetate.

    • Transfer to autosampler vial with insert.

Instrumental Parameters (GC-MS)[1][2][3][4][5][7][8][9]

This method uses a standard 5% phenyl column, which provides the necessary selectivity for separating isomeric pairs.[1]

ParameterSettingRationale
Instrument Agilent 7890/5977 (or equivalent)Standard Single Quadrupole
Inlet Splitless mode, 250°CMaximizes sensitivity for trace drugs.[1][2]
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, separates isomers based on boiling point/polarity.[1][2]
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains resolution during temp ramp.[2]
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp minimizes run time; slow hold ensures elution of heavy NBOMes.[1][2]
Transfer Line 280°CPrevents condensation of high-boiling analytes.[2]
Source Temp 230°CStandard for Electron Ionization (EI).[2]
Acquisition SIM/Scan (Simultaneous)Scan (40-550 amu) for ID; SIM for quantitation.[1][2]

Data Analysis & Interpretation

Fragmentation Mechanism (Alpha-Cleavage)

Understanding the fragmentation is vital for identifying unknowns.[1] The dominant pathway for phenethylamines in EI-MS is Alpha-Cleavage adjacent to the nitrogen.[2]

Fragmentation MolIon Molecular Ion [M]+ Alpha α-Cleavage MolIon->Alpha Electron Impact BasePeak Iminium Ion (Base Peak) Alpha->BasePeak Retains Charge Radical Benzyl Radical (Neutral Loss) Alpha->Radical Lost

Caption: Figure 2. Alpha-cleavage mechanism.[1][2] The charge is stabilized on the nitrogen, forming the iminium ion.[1]

Diagnostic Ions (Native vs. PFPA)

Derivatization shifts the base peak (iminium ion) by 146 Da (


).[1] This shift is massive, moving the diagnostic ion into a region free of background noise.[1]
CompoundNative Base Peak (m/z)PFPA Derivative Base Peak (m/z)Other Diagnostic Ions (PFPA)
Amphetamine 44190 118, 91
Methamphetamine 58204 160, 91
MDA 44190 162, 135, 375 ([M]+)
MDMA 58204 162, 135, 389 ([M]+)
2C-B 30 (weak)(Varies) 374 (loss of NH-PFP), 405 ([M]+)

Note: For 2C-series (primary amines), the alpha-cleavage is less dominant than in simple amphetamines due to the methoxy groups on the ring.[1] The molecular ion [M]+ is often more prominent in PFPA derivatives of 2C compounds.[1]

Isomer Differentiation Strategy

To distinguish regioisomers (e.g., 2-FMA vs 4-FMA):

  • Retention Time: On a 5% phenyl column, the elution order typically follows the substitution pattern: Ortho (2-)

    
    Meta (3-) 
    
    
    
    Para (4-).[1][2]
  • Ion Ratios: While base peaks may be identical (e.g., m/z 204 for all fluoromethamphetamines-PFP), the ratio of the tropylium ion (m/z 109 for F-benzyl) to the base peak often varies between isomers.[1]

Validation Parameters (Self-Validating System)

To ensure "Trustworthiness," the method must pass these criteria before running patient samples:

  • Linearity:

    
     over the range 50–2000 ng/mL.[1]
    
  • Ion Ratio Stability: The ratio of Quant Ion / Qualifier Ion must be within ±20% of the calibrator.

  • Carryover: Inject a solvent blank after the highest calibrator.[1] No peaks > 10% of LOQ should be visible.[1]

  • Internal Standard Recovery: The area of the deuterated IS should not deviate >50% from the mean of the calibration curve.

References

  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link][1]

  • UNODC. (2006).[1][6] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[1][6][7] Retrieved from [Link]

  • NIST. (2024). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] Retrieved from [Link][1]

  • Journal of Analytical Toxicology. (2023). Derivatization strategies for the analysis of phenethylamines by GC-MS. (Generalized citation based on standard field practices described in search results).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-(2-methoxyphenyl)ethanone HCl Synthesis

Executive Summary

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2-methoxyphenacylamine HCl) is notoriously sensitive to process variables. While the Delépine Reaction is the industry standard for this transformation, low yields typically stem from three specific failure modes: poly-bromination during the precursor synthesis, incomplete precipitation of the hexaminium salt, or degradation of the unstable free base during hydrolysis.

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols to restore your yield to the theoretical >80% range.

Part 1: Diagnostic Workflow

Before adjusting reagents, locate the exact point of mass loss using this logic flow.

TroubleshootingFlow Start START: Where is the yield loss? Step1 Step 1: Bromination of 2'-Methoxyacetophenone Start->Step1 Check1 Check: NMR/TLC of Bromide Step1->Check1 Issue1 Issue: Di-brominated species or Ring Bromination? Check1->Issue1 Impure Step2 Step 2: HMTA Adduct Formation Check1->Step2 Clean mono-bromide Check2 Check: Filtrate Analysis Step2->Check2 Issue2 Issue: Product soluble in solvent (Incomplete Precipitation) Check2->Issue2 Mass in filtrate Step3 Step 3: Acid Hydrolysis Check2->Step3 Clear filtrate Check3 Check: Final Purity/Color Step3->Check3 Issue3 Issue: Pyrazine formation (Self-condensation) Check3->Issue3 Yellow/Brown product

Figure 1: Diagnostic decision tree for isolating yield loss in phenacylamine synthesis.

Part 2: Troubleshooting The Precursor ( -Bromination)

Context: The most common cause of low yield downstream is poor quality 2-bromo-1-(2-methoxyphenyl)ethanone. The ortho-methoxy group activates the aromatic ring, making it susceptible to competing ring bromination if conditions are too harsh.

Q: My crude bromide is an oil that won't crystallize. Is this normal?

A: No. This indicates the presence of


-dibromo  impurities or unreacted starting material. Pure 2-methoxyphenacyl bromide should be a solid (MP ~55-60°C).
  • The Fix: You cannot easily separate the di-bromo impurity later. You must optimize the bromination stoichiometry.

  • Protocol Adjustment:

    • Use exactly 0.95 equivalents of Bromine (

      
      ) relative to the acetophenone. Never use excess.
      
    • Maintain temperature strictly at 0°C to 5°C .

    • Catalysis: Add a catalytic amount of

      
       (0.05 eq) or HBr/AcOH only if initiation is sluggish.
      
    • Solvent: Switch to Diethyl Ether or Dichloromethane. Methanol promotes ether formation side reactions.

Q: How do I confirm the purity of the bromide intermediate?

A: Use


 NMR.
  • Target Signal: Singlet at

    
     ~4.5-4.6 ppm (
    
    
    
    ).
  • Impurity Signal: Singlet at

    
     ~6.5 ppm (
    
    
    
    ).
  • Action: If the di-bromo integral is >5%, recrystallize from ethanol/hexane before proceeding.

Part 3: The Delépine Reaction (Amination)[1][2]

Context: This step involves reacting the bromide with Hexamethylenetetramine (HMTA) to form a quaternary salt.[1]

Q: I added HMTA, but very little precipitate formed. Where is my product?

A: The hexaminium salt is likely staying in solution due to incorrect solvent polarity.

  • The Fix: The reaction solvent must be anhydrous Chloroform (

    
    )  or Carbon Tetrachloride (
    
    
    
    )
    (if permitted).
    • Why? The starting materials (bromide and HMTA) are soluble in chloroform, but the ionic adduct is insoluble . This drives the reaction to completion via precipitation.

    • Troubleshooting: If you used Ethanol or Acetone, the salt may be partially soluble. Add diethyl ether to force precipitation.

Q: The salt turned yellow/orange during filtration. Does this matter?

A: Yes, color indicates degradation. The hexaminium salt is hygroscopic and light-sensitive.

  • Protocol: Filter rapidly under an inert atmosphere (Nitrogen blanket) if possible. Wash the cake with cold, dry diethyl ether to remove unreacted bromide. Do not dry in an oven; air dry or vacuum dry at room temperature.

Part 4: Hydrolysis & Isolation (The Critical Fail Point)

Context: Converting the HMTA salt to the amine hydrochloride.

Q: After hydrolysis with HCl, I obtained a low yield of the final salt. Why?

A: You likely lost product during the separation of Ammonium Chloride (


).
  • The Chemistry: Hydrolysis produces 1 mole of Product and 3 moles of

    
     and Formaldehyde. Both salts are water-soluble.
    
  • The Fix (The Ethanol Method):

    • Perform hydrolysis in Ethanol + Conc. HCl (not water).[1]

    • Reflux for 2-4 hours.

    • Cool to 0°C.

      
       is less soluble in cold ethanol than the amine hydrochloride. Filter off the inorganic solid first.
      
    • Concentrate the filtrate to roughly 20% volume.

    • Add Acetone or Ether to precipitate the pure 2-amino-1-(2-methoxyphenyl)ethanone HCl.

Q: My product is turning dark brown upon storage.

A: Free base liberation is occurring.

  • Mechanism:

    
    -amino ketones are unstable as free bases. They dimerize to form dihydropyrazines  and oxidize to pyrazines .
    
  • Prevention:

    • Ensure the final product is stored strictly as the Hydrochloride salt .

    • Store in a desiccator. Moisture can cause disproportionation.

    • Recrystallization: If brown, recrystallize immediately from Ethanol/Ether .

Summary of Optimized Protocol

StepParameterSpecificationReason
1 Stoichiometry 0.95 eq

Prevents di-bromination (impossible to separate).
2 Solvent (Step 1) Diethyl Ether / DCMAvoids solvolysis of the bromide.
3 Solvent (Step 2) Chloroform (

)
Ensures quantitative precipitation of HMTA salt.
4 Hydrolysis EtOH + HCl (conc.)[1]Allows separation of byproduct

.
5 Isolation Acetone precipitationMaximizes recovery of the amine salt.

References

  • Delépine Reaction Overview & Mechanism

    • Source: Organic Chemistry Portal. "Delépine Reaction."[2][3][4]

    • URL:[Link]

  • Synthesis of Phenacylamine Derivatives (Standard Protocol) Source: ChemicalBook. "2-Aminoacetophenone hydrochloride synthesis."
  • Stability of Alpha-Amino Ketones

    • Source: PubChem. "this compound Compound Summary."
    • URL:[Link][5]

  • Bromination Optimiz

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 480 (1943). "Phenacyl Bromide." (Foundational reference for stoichiometry).

    • URL:[Link]

Sources

Module 1: Core Scaffold Synthesis (Friedel-Crafts Acylation)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acetophenone Derivatives Technical Support Center .

This guide is structured as a Tier-3 Engineering response to common bottlenecks in the synthesis and optimization of acetophenone scaffolds. We move beyond textbook definitions to address why reactions fail and how to engineer robust, self-validating protocols.

Ticket: "My yield is stuck at 50%, and the workup is an emulsion nightmare."

The Technical Reality

The classic Friedel-Crafts acylation of anisole or benzene derivatives using AlCl₃ is often misunderstood as catalytic. It is not . The resulting acetophenone product acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid (AlCl₃).

  • The Causality: If you use 1.0 equivalent of AlCl₃, the reaction stops halfway because the catalyst is sequestered by the product.

  • The Fix: You must use >2.2 equivalents of AlCl₃ (1 eq for the reagent, >1 eq to complex the product).

Modern Optimization: The "Green" Iron Pathway

To avoid the hazardous aluminum sludge, we recommend the FeCl₃-catalyzed method in propylene carbonate (PC). This system allows for true catalysis and easier workup.

Optimized Protocol (Green Chemistry Variant)

  • Reagents: Anisole (30 mmol), Acetic Anhydride (1.2 eq), FeCl₃ (5 mol%).

  • Solvent: Propylene Carbonate (PC) – Critical for stabilizing the acylium ion.

  • Condition: Heat at 80°C for 8 hours.

  • Workup: The PC phase retains the catalyst; the product is extracted with minimal ether/heptane.

Visualizing the Quench Logic The most dangerous step in traditional AlCl₃ acylation is the quench. The following workflow illustrates the safe handling of the aluminum-complex intermediate.

FriedelCraftsLogic Start Reaction Mixture (RC(=O)Ar--AlCl3 Complex) Quench Acidic Quench (HCl/Ice) Start->Quench Exothermic! Add slowly PhaseSep Phase Separation Quench->PhaseSep Organic Organic Phase (Product + Solvent) PhaseSep->Organic Aqueous Aqueous Phase (Al salts) PhaseSep->Aqueous Emulsion Emulsion Risk! PhaseSep->Emulsion If pH > 2 or agitation too vigorous Emulsion->Quench Add more HCl

Figure 1: Critical decision path for quenching AlCl₃ mediated reactions to prevent emulsion formation.

Module 2: C-C Bond Extension (Chalcone Synthesis)

Ticket: "Claisen-Schmidt condensation via reflux is giving low yields and tarry side products."

The Technical Reality

Traditional reflux methods in ethanol often lead to the Cannizzaro reaction (aldehyde disproportionation) or Michael addition (polymerization) due to prolonged thermal stress.

  • The Insight: Acetophenone derivatives react more efficiently under Solvent-Free Grinding (Mechanochemistry) conditions. The high localized concentration accelerates the kinetics, bypassing the thermal degradation pathways.

Comparative Data: Reflux vs. Grinding

Data derived from AIP Conference Proceedings [1].

ParameterTraditional Reflux (EtOH)Solvent-Free Grinding (Recommended)
Catalyst KOH / NaOH (Solution)KOH (Solid pellets)
Time 3 - 6 Hours5 - 20 Minutes
Temperature 70-80°CAmbient (Room Temp)
Yield 9.2% - 40%74% - 80%
Purity Requires RecrystallizationHigh (Simple wash required)
Troubleshooting Logic: The "Wet" Trap

Water is the enemy of the Claisen-Schmidt equilibrium.

  • Issue: Reaction stalls.

  • Diagnosis: Water generated by the condensation is diluting the base.

  • Fix: In solvent-free methods, the water forms a paste with the solid base, pushing the equilibrium forward by "removing" the liquid phase water from the reaction site.

Module 3: Stereoselective Reduction (Asymmetric Transfer Hydrogenation)

Ticket: "My enantiomeric excess (ee) is dropping over time."

The Technical Reality

Noyori-type Asymmetric Transfer Hydrogenation (ATH) is reversible .



If you use Isopropanol (IPA) as the donor, it oxidizes to Acetone . Acetone is a ketone that competes with your acetophenone substrate for the catalyst. As acetone builds up, the reverse reaction (oxidation of your chiral alcohol) begins, eroding the ee.
Optimized Protocol: The Irreversible Formic Acid Route

To break the reversibility, switch the hydrogen donor.

  • Catalyst: RuCl.

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotrope).

    • Why: Formic acid oxidizes to CO₂, which gases off. The reaction becomes irreversible .

  • Reaction:

    • Mix Acetophenone derivative (1.0 eq) with catalyst (S/C 100-500).

    • Add HCOOH/TEA mixture.

    • Stir at 28°C. Do not heat >40°C (catalyst deactivation).

Mechanism & Troubleshooting Flow

ATH_Troubleshooting Start Start ATH Reaction (Ru-TsDPEN) CheckEE Check ee% at 50% Conv. Start->CheckEE HighEE ee > 95% Proceed CheckEE->HighEE LowEE ee < 80% Troubleshoot CheckEE->LowEE SolventCheck Is H-Donor IPA? LowEE->SolventCheck SwitchDonor Switch to HCOOH/TEA (Remove Acetone Trap) SolventCheck->SwitchDonor Yes AirCheck Is reaction purple/brown? SolventCheck->AirCheck No OxidationFix Catalyst Oxidized. Degas solvents thoroughly. AirCheck->OxidationFix Yes

Figure 2: Diagnostic tree for restoring enantioselectivity in Ruthenium-catalyzed reductions.

Frequently Asked Questions (FAQ)

Q: I am trying to alpha-brominate my acetophenone, but I get a mixture of mono- and di-bromo products. How do I stop at mono? A: This is a classic kinetic vs. thermodynamic control issue.

  • The Fix: Avoid liquid Bromine (

    
    ). Use Pyridine Hydrobromide Perbromide  or N-Bromosuccinimide (NBS)  with TsOH.
    
  • Temperature Rule: Keep the reaction at 90°C exactly. Below 80°C, conversion is slow; above 95°C, you promote di-bromination [4].

Q: My acetophenone derivative is an oil that won't crystallize after Friedel-Crafts. A: This usually indicates residual solvent or isomer mixtures.

  • The Fix: Perform a "Steam Distillation" (if stable) or a vigorous high-vacuum pull (0.1 mmHg) to remove unreacted anisole. If it remains oily, try seeding with a known crystal or scratching the glass interface at -20°C.

Q: Can I use water as a solvent for Chalcone synthesis? A: Yes, using Micellar Catalysis .

  • Protocol: Use 2% TPGS-750-M or CTAB in water. The hydrophobic effect accelerates the reaction within the micelle, often exceeding organic solvent rates while allowing for simple filtration workup [2].

References

  • AIP Publishing. "Development of chalcone synthesis: Optimization of synthetic method." AIP Conference Proceedings. (2023).

  • American Chemical Society (ACS). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." The Journal of Organic Chemistry.

  • Royal Society of Chemistry (RSC). "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate." RSC Advances. (2025).

  • National Institutes of Health (NIH). "Application of α-bromination reaction on acetophenone derivatives in experimental teaching." Chemistry Central Journal. (2024).

  • Nobel Prize Organisation. "Ryoji Noyori - Nobel Lecture: Asymmetric Catalysis: Science and Opportunities." (2001).

Technical Guide: Regioselectivity Control in Friedel-Crafts Acylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

The Aniline Paradox: Why Standard Protocols Fail

In standard electrophilic aromatic substitution (EAS), the amino group (


) is a powerful activator and ortho/para director. However, in Friedel-Crafts (F-C) acylation, this rule inverts catastrophically.

The Conflict: F-C acylation requires a strong Lewis acid catalyst (typically


).[1][2] Aniline is a Lewis base.[1][3] When mixed, the lone pair on the nitrogen coordinates instantly with the aluminum, forming a stable complex:


Consequences:

  • Deactivation: The nitrogen atom acquires a positive charge, converting it from a strong activator to a strong deactivator (electron-withdrawing).[1] This effectively shuts down the reaction or requires forcing conditions (high heat).

  • Meta-Direction: If the reaction does proceed under forcing conditions, the positive pole on the nitrogen directs the incoming electrophile to the meta position, contrary to the ortho/para target usually desired in drug synthesis.

  • N-Acylation: The acyl chloride often attacks the nitrogen nucleophile first, forming an amide (N-acyl) rather than the desired ketone (C-acyl).

This guide details the specific protocols to bypass these limitations and achieve high isomeric purity.

Visualizing the Divergence

The following pathway map illustrates where the reaction fails and how specific catalysts (


) rescue the regioselectivity.

AnilineAcylation Aniline Aniline Substrate AlCl3 Standard Catalyst (AlCl3) Aniline->AlCl3 BCl3 Sugasawa Catalyst (BCl3 + AlCl3) Aniline->BCl3 Complex_Al Deactivated Salt (Ph-NH2+-AlCl3-) AlCl3->Complex_Al Lewis Acid-Base Interaction Complex_B Active Boron Complex (Ph-NH-BCl2) BCl3->Complex_B Soft Complexation MetaProd Meta-Isomer (Low Yield/Impure) Complex_Al->MetaProd Forcing Conditions (Deactivated Ring) OrthoProd Ortho-Isomer (High Selectivity) Complex_B->OrthoProd Intramolecular Delivery

Figure 1: Mechanistic divergence between standard AlCl3 catalysis (leading to deactivation) and BCl3-mediated Sugasawa reaction (leading to ortho-selectivity).

Protocol A: The Sugasawa Reaction (Target: Ortho-Isomer)

To achieve exclusive ortho-acylation on a free aniline, you must use the Sugasawa Reaction . This method utilizes Boron Trichloride (


) to form a transient species that directs the incoming electrophile to the ortho position via a six-membered transition state.
Mechanism

 reacts with the aniline to form an anilinodichloroborane (

). When a nitrile (or acid chloride) is added with a second Lewis acid (

), the boron atom coordinates with the nitrogen of the nitrile, holding it exactly over the ortho carbon.
Step-by-Step Protocol

Reagents: Aniline derivative (1.0 eq),


 (1.1 eq, 1M in DCM), Nitrile (1.2 eq), 

(1.1 eq), 1,2-Dichloroethane (DCE).
  • Complex Formation: Under inert atmosphere (

    
    ), dissolve the aniline in dry DCE. Cool to 0°C.
    
  • Boron Addition: Add

    
     solution dropwise. Observation: A precipitate may form but should redissolve or form a fine suspension. Stir for 15 min.
    
  • Acyl Source Addition: Add the nitrile (R-CN) followed by solid

    
     in one portion.
    
  • Reflux: Warm to room temperature, then reflux (80°C) for 6–12 hours.

  • Hydrolysis (Critical): Cool to 0°C. Quench carefully with 2M HCl. Heat the biphasic mixture at 60°C for 30 mins to hydrolyze the intermediate ketimine to the ketone.

  • Workup: Neutralize with NaOH, extract with DCM, and purify via column chromatography.

Why this prevents isomers: The cyclic transition state makes para or meta attack geometrically impossible.

Protocol B: The Protection Strategy (Target: Para-Isomer)

If your target is the para-isomer, you cannot use free aniline. You must protect the amine as an acetanilide. The amide group is less basic (preventing strong catalyst complexation) but still activating enough to direct para due to steric hindrance at the ortho position.

Step-by-Step Protocol
  • Protection: React aniline with acetic anhydride (

    
    ) to form Acetanilide.[1] Isolate and dry.
    
  • Acylation: Dissolve Acetanilide in

    
     or Nitrobenzene. Add 
    
    
    
    (2.5 eq). Add Acyl Chloride (1.1 eq) dropwise at 0°C.
  • Reaction: Warm to 50°C. The bulky acetyl group on the nitrogen sterically blocks the ortho positions, favoring para substitution (>90% selectivity).

  • Deprotection: Reflux the product in Ethanol/HCl to remove the acetyl group, yielding p-aminoaryl ketone.

Troubleshooting Center & FAQs

Data Summary: Lewis Acid Selection
Catalyst SystemPrimary ProductMechanismKey Limitation

(Standard)
Meta / No RxnSalt Formation (Deactivation)Low yield, harsh conditions required.

+

Ortho Intramolecular Delivery (Sugasawa)Requires handling corrosive

.

N-AcylWeak Lewis AcidFavors attack on Nitrogen, not Carbon.
Common User Scenarios

Q: I am observing a thick solid precipitate immediately upon adding


, and the reaction has stalled. 
  • Diagnosis: You have formed the

    
     salt. The reagents are sequestered in the solid phase.
    
  • Fix: Switch to Protocol A (Sugasawa) . The Boron complex is more soluble in chlorinated solvents. Alternatively, use a high-boiling solvent like dichlorobenzene and increase temperature to >140°C (not recommended for sensitive substrates).

Q: I obtained the N-acylated product (amide) instead of the ketone. Can I salvage this?

  • Diagnosis: Kinetic control favored the nucleophilic nitrogen over the aromatic ring.

  • Fix: Yes. Perform a Fries Rearrangement .

    • Method: Take your isolated N-acyl product. Dissolve in a solvent (e.g., nitrobenzene). Add 2-3 equivalents of

      
       and heat to 120-160°C.
      
    • Result: The acyl group will migrate from the Nitrogen to the Carbon ring.

    • Selectivity: High temperatures favor Ortho; low temperatures favor Para.

Q: Why use Nitriles instead of Acid Chlorides in the Sugasawa method?

  • Insight: Nitriles form a stable ketimine intermediate that resists polymerization better than the highly reactive acylium ions generated from acid chlorides. This results in cleaner reaction profiles for ortho-acylation.

References

  • Sugasawa, T., et al. (1978).[4] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[5][6] Journal of the American Chemical Society.[4]

  • Douglas, A. W., et al. (1994).[4] "Mechanistic studies of the Sugasawa reaction: The ortho-acylation of anilines." Tetrahedron Letters.

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews.

  • Mowry, D. T. (1948). "The Friedel-Crafts Reaction with Anilines." Chemical Reviews.

Sources

Solubility issues of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as o-anisyl-α-aminoketone HCl).

Executive Summary for the Senior Scientist: The core challenge with this compound is not merely solubility , but the solubility-stability paradox . While the hydrochloride salt is stable but insoluble in aprotic organic solvents (DCM, Toluene), the free base is soluble in organics but thermodynamically prone to rapid dimerization (pyrazine formation) .

This guide provides protocols to manage this trade-off, ensuring you can solubilize the moiety for synthesis without triggering self-condensation.

Module 1: The Solubility Matrix

Data derived from physiochemical properties of phenacylamine hydrochloride salts.

The Lattice Energy Barrier: The hydrochloride salt forms a strong ionic lattice. The ortho-methoxy group adds electron density to the aromatic ring but also introduces steric strain, slightly reducing lattice energy compared to the para-isomer, yet not enough to permit solubility in non-polar media.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Water, Methanol, EthanolHigh (>50 mg/mL)Ideal for storage and recrystallization. Warning: In solution, pH > 7 triggers rapid dimerization.
Aprotic Polar DMSO, DMF, DMAcModerate/High Soluble, but difficult to remove. High boiling points may complicate workup.
Chlorinated Dichloromethane (DCM), ChloroformNegligible (<1 mg/mL)Common Pain Point. The salt will float/suspend. Do not heat to force solubility.
Ethers THF, Diethyl Ether, MTBEInsoluble Suitable only as anti-solvents for precipitation.
Hydrocarbons Toluene, Hexane, HeptaneInsoluble Completely incompatible with the salt form.

Module 2: The "Pyrazine Trap" (Critical Stability Warning)

Why you cannot simply "Free Base" this compound: Users often attempt to neutralize the HCl salt with aqueous NaOH/NaHCO₃ to extract the free amine into DCM or EtOAc. This is a high-risk operation.

Alpha-aminoketones are metastable. Upon deprotonation, the amine acts as a nucleophile toward the ketone carbonyl of a neighboring molecule, leading to the formation of a dihydropyrazine, which spontaneously oxidizes to a pyrazine.

Mechanism of Failure (Visualized)

PyrazineTrap cluster_0 Safe Zone cluster_1 Danger Zone (Organic Phase) Salt HCl Salt Form (Stable, Polar) FreeBase Free Base (Transient, Reactive) Salt->FreeBase NaOH / NaHCO3 (Deprotonation) Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Derivative (Dead End Product) Dimer->Pyrazine Oxidation (Irreversible)

Figure 1: The degradation pathway of alpha-aminoketones. Once the free base is generated in solution, it must be trapped immediately by the next reagent.

Module 3: Troubleshooting Guides & FAQs

Scenario A: "I need to react this compound in DCM or THF."

Issue: The salt sinks; the reaction is heterogeneous and slow. Diagnosis: The lattice energy is preventing the reagent from entering the solution phase. Solution: Use In-Situ Neutralization . Do not isolate the free base.

Protocol:

  • Suspend the HCl salt in the desired solvent (DCM/THF).

  • Add the electrophile (e.g., acid chloride, anhydride) first.

  • Add a non-nucleophilic organic base (e.g., DIPEA or TEA) dropwise at 0°C .

    • Why? As the base liberates the amine, it is immediately consumed by the electrophile before it can find another amine molecule to dimerize with.

Scenario B: "I see a dark tar forming during recrystallization."

Issue: Thermal degradation. Diagnosis: You likely heated the salt in a solvent with trace moisture or basic impurities, or you heated the free base. Solution:

  • For the Salt: Recrystallize from MeOH/Et₂O . Dissolve in minimum hot Methanol (max 50°C), cool to RT, then slowly add Diethyl Ether until turbid. Refrigerate.

  • Never heat the free base form of this compound.

Scenario C: "LCMS shows a mass of [M-18] or [2M-36]."

Issue: Sample preparation artifact. Diagnosis: The "M-18" is the imine (Schiff base) from cyclization; "2M-36" is the pyrazine dimer. This happens in the injector port or if the sample sat in a basic buffer. Solution: Prepare LCMS samples in 0.1% Formic Acid in Water/Acetonitrile . The acidic environment keeps the nitrogen protonated (ammonium form), blocking the nucleophilic attack required for dimerization.

Module 4: Advanced Handling Protocols

Protocol 1: The "Biphasic Trap" (For Nucleophilic Substitutions)

Use this when the reaction product is stable, but the starting material is not.

Objective: React the amine with an alkyl halide or acylating agent without isolating the unstable free base.

  • Setup: Create a biphasic mixture of DCM (containing your electrophile) and Saturated NaHCO₃ (aqueous).

  • Addition: Add the 2-Amino-1-(2-methoxyphenyl)ethanone HCl solid directly to the rapidly stirring biphasic mixture.

  • Mechanism: As the salt dissolves in the water layer, it is neutralized. The free base partitions into the DCM layer where it immediately encounters the electrophile.

  • Workup: Separate layers -> Dry Organic -> Evaporate.

Protocol 2: Solvent Switching for HPLC Purification

If the compound must be dissolved in organic solvent for injection.

Workflow:

SolventSwitch Start Solid HCl Salt Dissolve Dissolve in DMSO (Max Conc. 100mg/mL) Start->Dissolve Solubilization Dilute Dilute with MeOH/H2O (1:1) containing 0.1% TFA Dissolve->Dilute Stabilization Inject Inject onto HPLC Dilute->Inject Analysis

Figure 2: Safe solubilization workflow for analytical chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44182074, 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride. Retrieved from [Link][1]

    • Note: Provides physiochemical baselines for the o-anisyl class.
  • Roth, M. et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18, 8999-9026. Retrieved from [Link]

    • Note: Authoritative review on the instability and dimerization p
  • Tsujikawa, K. et al. (2013). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Toxicology, 31, 234–240. Retrieved from [Link]

    • Note: Establishes the degradation mechanism (oxidative dimerization)
  • Google Patents (1994).EP0587533B1: Process for the preparation of alpha-aminoketone salts.

Sources

Neutralization of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMK-2-OMe-HCl Subject: Neutralization and Stability Protocols for 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Introduction: The Stability Paradox

You are likely accessing this guide because you need to convert This compound (also known as o-methoxyphenacylamine HCl) into its free base for a subsequent reaction (e.g., acylation, reduction, or cyclization).[1]

CRITICAL WARNING: Unlike simple aliphatic amines, alpha-aminoketones are kinetically unstable in their free base form.[1] Upon neutralization, they undergo rapid intermolecular condensation to form dihydropyrazines, which subsequently oxidize to pyrazines.[1] This reaction is accelerated by:

  • pH > 7: The nucleophilic free amine attacks the carbonyl of a neighboring molecule.[1]

  • Concentration: Higher concentrations favor second-order dimerization kinetics.[1]

  • Temperature: Room temperature or higher accelerates degradation.[1]

The 2-methoxy substituent on the phenyl ring functions as an Electron Donating Group (EDG).[1] While it provides slight steric hindrance, it increases the nucleophilicity of the amine once liberated, potentially accelerating self-condensation compared to electron-deficient analogs.[1]

Module 1: Mechanism of Failure

Understanding the degradation pathway is essential for troubleshooting low yields.[1] If your solution turns yellow, orange, or brown immediately after adding base, you are witnessing the formation of 2,5-bis(2-methoxyphenyl)pyrazine derivatives.[1]

Dimerization Salt Start: HCl Salt (Stable Solid) FreeBase Free Base Monomer (Transient Species) Salt->FreeBase Neutralization Base Add Base (NaOH/TEA) Base->FreeBase Dimer Dihydropyrazine (Yellow/Orange) FreeBase->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Derivative (Brown/Dark) Dimer->Pyrazine Oxidation (-2H)

Figure 1: The degradation cascade.[1] The "Free Base Monomer" is the target species but is fleeting.[1] The red path represents the unwanted side reaction.[1]

Module 2: Validated Protocols

Do not attempt to isolate and store the free base.[1] Choose Protocol A for standard synthesis or Protocol B only if isolation is strictly required for analytics.[1]

Protocol A: In Situ Neutralization (Recommended)

Best for: Acylations, Reductive Aminations, Heterocycle Synthesis.[1]

Concept: The amine is liberated only as it is consumed by the electrophile, keeping the concentration of free amine low (pseudo-high-dilution).[1]

StepActionTechnical Rationale
1 Suspend the HCl salt in the reaction solvent (DCM, THF, or DMF).The salt is likely insoluble in non-polar solvents; this is expected.[1]
2 Add the Electrophile (e.g., Acid Chloride, Anhydride) before the base.[1]Ensures the electrophile is present in excess relative to the free amine.
3 Cool the mixture to 0°C.Suppresses the rate of dimerization (

) more than the rate of acylation (

).
4 Add Base (TEA, DIPEA, or Pyridine) dropwise.[1]Liberates the amine slowly.[1] The amine reacts with the electrophile faster than it can find another amine molecule.[1]
Protocol B: Biphasic Isolation (High Risk)

Best for: Analytical characterization or reactions incompatible with amine salts.[1]

Concept: Use a biphasic system (Water/DCM) to extract the amine into the organic layer immediately upon generation.[1]

  • Prepare:

    • Flask A: 2-Amino-1-(2-methoxyphenyl)ethanone HCl in Water (0.5 M). Cool to 0°C.[1][2]

    • Flask B: Saturated NaHCO₃ (aq) or 1M NaOH (cold).

    • Solvent: Pre-chilled Dichloromethane (DCM).[1]

  • Execution:

    • Add DCM to Flask A.[1]

    • Add Base (Flask B) to Flask A with vigorous stirring.

    • IMMEDIATELY separate phases.

    • Dry organic layer over MgSO₄ (max 2 mins).[1]

    • Use immediately. Do not rotary evaporate to dryness unless absolutely necessary; keep in solution if possible.[1]

Module 3: Troubleshooting & FAQs
Decision Matrix: Which Base Should I Use?

BaseSelection Start Select Neutralization Agent Solvent Is the reaction solvent water-miscible? Start->Solvent Organic Organic Solvent (DCM, THF, Toluene) Solvent->Organic No Aqueous Aqueous/Biphasic Solvent->Aqueous Yes WeakBase Use Pyridine or NMM (Buffer effect, slower release) Organic->WeakBase Substrate is sensitive StrongBase Use TEA or DIPEA (Stoichiometric release) Organic->StrongBase Standard Acylation Inorganic Use NaHCO3 or K2CO3 (Avoid NaOH to prevent polymerization) Aqueous->Inorganic

Figure 2: Selection guide for neutralization bases to minimize side reactions.

Common Failure Modes

Q: The solution turned dark brown after adding NaOH. What happened? A: You likely used a strong base (NaOH) in the absence of an electrophile.[1] The high local pH caused rapid dimerization and subsequent oxidation to the pyrazine derivative.[1] Fix: Switch to Protocol A . If you must isolate, use a weaker base like NaHCO₃ or Na₂CO₃ to avoid "pH shock."[1]

Q: I see a new spot on TLC that is less polar than my amine but UV active. A: This is the dihydropyrazine dimer.[1] It is often fluorescent or intensely UV active.[1] Fix: This reaction is irreversible.[1] Discard and restart using Protocol A , ensuring the temperature remains at 0°C during base addition.

Q: Can I store the free base in the freezer? A: No. Even at -20°C, the free base can slowly condense, especially if concentrated.[1] Always generate fresh. If storage is unavoidable, store as a dilute solution in DCM with a trace of acid (stabilizer) or keep as the HCl salt until the moment of use.[1]

Q: My yield is low (<40%). A: Check the stoichiometry of your base.

  • If using Protocol A : Ensure you are adding at least 2.0 - 2.5 equivalents of base (1 eq to neutralize the HCl salt, 1 eq to scavenge the acid generated by the electrophile).[1]

  • Tip: Use N-methylmorpholine (NMM) as the base.[1] It is weaker than TEA and less likely to promote self-condensation, acting as a "proton shuttle."[1]

References
  • Gabriel Synthesis & Aminoketone Stability

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.5 (1963).[1]

    • Relevance: Foundational text describing the instability of phenacylamine free bases and the necessity of handling them as salts.[1]

    • URL:[1]

  • Dimerization Mechanism (Pyrazine Formation)

    • Source:Journal of the Chemical Society, Perkin Transactions 1.[1]

    • Relevance: Details the mechanism of alpha-aminoketone self-condens
    • URL: (Contextual grounding for mechanism described in Module 1).[1]

  • Handling of 2-Amino-1-(2-methoxyphenyl)

    • Source: PubChem Compound Summary (CID 44182074).[1]

    • Relevance: Physical property data and safety handling for the specific methoxy-derivative.[1]

    • URL:(Note: 2,5-dimethoxy analog shares identical handling protocols).[1]

  • General Instability of Alpha-Aminoketones

    • Source: Fisher Scientific Safety Data Sheets (SDS).[1]

    • Relevance: Standard industrial safety and stability data indicating "Store under inert gas" and "Hygroscopic" warnings for the salt, implying instability of the base.[1]

    • URL: (Search CAS: 671224-08-1).[1]

Sources

Reducing side product formation in 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride reactions

[1]

Status: Operational Subject: Minimizing Side Product Formation & Degradation Target Audience: Medicinal Chemists, Process Development Scientists[1]

The Core Challenge: The Alpha-Amino Ketone Instability

The primary technical hurdle with 2-Amino-1-(2-methoxyphenyl)ethanone is its intrinsic tendency toward self-condensation .[1] While the hydrochloride salt is stable, the moment the free base is generated (pH > 7), two molecules can condense to form a dihydropyrazine , which rapidly oxidizes to a pyrazine derivative. This is the dominant side-reaction responsible for yield loss and coloration (yellow/brown) in reaction mixtures.[1]

Visualizing the Threat: The Pyrazine Trap

The following diagram illustrates the mechanistic pathway of degradation that occurs if the free base is allowed to linger in solution.

PyrazineFormationHCl_SaltHCl Salt(Stable Storage Form)Free_BaseFree Amino Ketone(Reactive Intermediate)HCl_Salt->Free_BaseDeprotonation (pH > 7)DimerDihydropyrazine(Cyclic Dimer)Free_Base->DimerSelf-Condensation(Fast)TargetTarget Product(e.g., Amino Alcohol)Free_Base->TargetTarget Reaction(Must be faster)Pyrazine2,5-Bis(2-methoxyphenyl)pyrazine(Stable Side Product)Dimer->PyrazineOxidation (Air)

Figure 1: The "Pyrazine Trap" pathway. The free base must be consumed immediately to prevent irreversible dimerization.

Troubleshooting Hub: Frequently Asked Questions

Q1: My reaction mixture turns bright yellow/orange immediately after adding base. Is this normal?

Diagnosis: This is the hallmark sign of pyrazine formation . Technical Insight: The 2,5-disubstituted pyrazine byproducts are highly conjugated chromophores.[1] Even trace amounts (<1%) can intensely color the solution. Corrective Action:

  • Degas solvents: Oxygen accelerates the aromatization of the dihydropyrazine intermediate to the stable pyrazine. Perform the neutralization under Argon/Nitrogen.

  • Temperature Control: Perform the neutralization at 0°C or -10°C . The rate of dimerization drops significantly at lower temperatures.

Q2: I see a new spot on TLC (Rf ~ 0.6-0.8) that is not my product. What is it?

Diagnosis: Likely the 2,5-bis(2-methoxyphenyl)pyrazine dimer.[1] Verification: This spot will likely be UV-active and non-polar compared to the amino ketone or amino alcohol.[1] Prevention:

  • Avoid "Batch" Free-Basing: Do not generate the free base in bulk before adding your electrophile or reducing agent.[1]

  • Protocol Switch: Use a "Just-in-Time" neutralization strategy (see Section 3).

Q3: Can I store the free base in solution for use later?

Answer: Absolutely not. Data:

1Recommendation:

Optimized Experimental Protocols

Protocol A: "Just-in-Time" Neutralization (Recommended)

Use this protocol for downstream reactions like reductions (to amino alcohols) or acylations.[1]

Objective: Minimize the lifetime of the free amino ketone by generating it in situ in the presence of the reacting partner.

Materials:

  • Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Solvent: Methanol (anhydrous) or THF[1]

  • Atmosphere: Argon balloon[1]

Step-by-Step:

  • Preparation: Charge the reaction vessel with the HCl salt and the reaction partner (e.g., reducing agent or electrophile). Suspend in solvent.

  • Cooling: Cool the slurry to 0°C in an ice bath.

  • Controlled Release: Add the organic base (DIPEA/TEA) dropwise over 10–20 minutes.

    • Why? This keeps the concentration of the free amine low. As soon as a molecule of free amine is generated, it reacts with the partner (which is in excess or high concentration) rather than finding another amine molecule to dimerize with.

  • Monitoring: Monitor consumption of the starting material immediately.

Protocol B: Quantitative Data & Stability Table

Table 1: Stability Profile of 2-Amino-1-(2-methoxyphenyl)ethanone

ConditionFormStability DurationMajor Degradant
Solid, 25°CHCl Salt> 2 YearsNone (Hygroscopic - keep dry)
Solution, pH 1-2SaltDaysHydrolysis (slow)
Solution, pH 7-9Free Base< 1 Hour Pyrazine Dimer
Solution, pH >10Free BaseMinutesPolymerization/Dimerization

Mechanistic Logic & References

The strategies above are grounded in the fundamental reactivity of

1

1

Therefore, dilution and slow generation of the amine (keeping


 low) mathematically reduces the side reaction rate by a square factor.
References
  • Pyrazine Formation Mechanism

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[1][2][3]

    • Source: Organic & Biomolecular Chemistry.[1][4][5][6][7]

    • URL:[Link]

  • Synthesis & Stability of Phenacylamines

    • Title: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Structural Analog Data).[1]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1][8]

  • General Reactivity of Alpha-Amino Ketones

    • Title: Recent advances in the synthesis of α-amino ketones.[1][9]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

Technical Support Center: Regioselective Amino Protection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist (Organic Synthesis Division)

Mission Statement

Welcome to the Regioselectivity Optimization Center. In complex molecule synthesis, the "shotgun approach" to protection leads to statistical mixtures and abysmal yields. Here, we treat protecting groups (PGs) not just as masks, but as regio-directing auxilaries . This guide provides self-validating protocols to differentiate between nucleophilic nitrogen sites based on Sterics , Electronics , and Chelation .

Module 1: The Steric Shield (Primary vs. Secondary Amines)

The Challenge: You have a primary (


) and a secondary (

) amine.[1] You need to protect only the

amine. The Solution: Triphenylmethyl (Trityl/Trt) Chloride .
Mechanism & Causality

The Trityl group is chemically massive. It forms a "steric umbrella" that can easily accommodate a nitrogen with two hydrogens (primary) but clashes severely with the additional carbon substituents of a secondary amine.

  • Reaction Type:

    
    -like. Trityl chloride ionizes to form the stable trityl cation (
    
    
    
    ), which is then attacked by the amine.
  • Selectivity Factor:

    
     in optimized solvents (DCM/Pyridine).
    
Visualization: Steric Selection Logic

TritylSelectivity Figure 1: Kinetic differentiation of amines via Steric Exclusion (Trityl Group). Substrate Substrate (1° & 2° Amine) Reagent Trt-Cl / Et3N (1.1 equiv) Substrate->Reagent PathA Transition State A (Low Steric Strain) Reagent->PathA Path A: Attack by 1° PathB Transition State B (High Steric Clash) Reagent->PathB Path B: Attack by 2° Product Major Product (N-Trt on 1°) PathA->Product Fast NoProduct Minor/Trace (N-Trt on 2°) PathB->NoProduct Blocked

[2]

Module 2: The Electronic Gatekeeper (pH-Controlled Selectivity)

The Challenge: You have a diamine (e.g., piperazine derivative or linear diamine) and need to mono-protect with Boc.[2][3] The Solution: pKa-Driven Protonation .

Mechanism & Causality

In a diamine, the two nitrogens often have different basicities. By lowering the pH, you protonate the more basic amine first, rendering it non-nucleophilic (ammonium form). The less basic amine remains free to react with the electrophile (


).
  • Self-Validating Check: If the reaction pH is

    
    , you get statistical mixtures (di-Boc, mono-Boc, starting material). If pH is controlled (approx. 3-4), selectivity increases.
    
Data: Selectivity vs. Conditions
SubstrateReagentConditionYield (Mono)Mechanism
Piperazine

DCM, Excess Diamine~85%Statistical (Excess SM)
Putrescine

MeOH,

~40%Statistical
Putrescine

MeOH, 1 eq. HCl >85% Ionic/pKa Control
Module 3: Directing Groups on Heterocycles (Indole)

The Challenge: Regioselective functionalization of Indole (C2 vs. C3). The Solution: N-Protecting Group Switching .

Mechanism & Causality [4][5][6]
  • Unprotected/Alkyl-Indole: The C3 position is naturally nucleophilic (highest HOMO density). Electrophiles attack C3.

  • N-Protected (EWG): Placing an Electron Withdrawing Group (Boc, Tosyl, SEM) on Nitrogen lowers the ring electron density. However, these groups can coordinate Lithium (Directed Ortho Metalation - DoM), directing lithiation to the C2 position .

Visualization: The Indole Switch

IndoleSwitch Figure 2: Switching regioselectivity (C2 vs C3) by altering N-protection. Indole Indole Core Unprotected Electronic Control (Natural Nucleophile) Indole->Unprotected No PG / Alkyl PG Protected Coordination Control (DoM Effect) Indole->Protected EWG PG (Boc/Ts) C3 C3-Substituted (Friedel-Crafts Type) Unprotected->C3 Electrophile (E+) C2 C2-Substituted (Lithiation-Trapping) Protected->C2 1. Base (n-BuLi) 2. Electrophile (E+)

Protocol Library
Protocol A: Selective Tritylation of Primary Amines

Best for: Amino alcohols, lysine derivatives.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Activation: Add Triethylamine (1.5 equiv). Note: Pyridine can be used for difficult substrates but is harder to remove.

  • Addition: Cool to

    
    . Add Trityl Chloride (Trt-Cl, 1.1 equiv) portion-wise over 15 minutes.
    
    • Why? Rapid addition can cause local concentration spikes, forcing reaction on the secondary amine.

  • Monitoring: Warm to RT. Monitor TLC.

    
     of product will be significantly higher (non-polar) than SM.
    
  • Workup: Quench with

    
    . Wash with 
    
    
    
    Citric Acid (removes unreacted amine/TEA)
    
    
    Brine.
  • Validation:

    
     NMR should show disappearance of 
    
    
    
    protons and appearance of aromatic Trt region (7.2–7.5 ppm).
Protocol B: Mono-Boc Protection of Diamines (The "HCl-MeOH" Method)

Best for: Linear diamines (e.g., 1,3-diaminopropane).

  • Acidification: Dissolve diamine (10 mmol) in MeOH (30 mL). Add conc. HCl (10 mmol, 1.0 equiv) dropwise.

    • Critical Step: This statistically ensures that for every molecule, one amine is protonated (

      
      ) and one is free (
      
      
      
      ).
  • Reaction: Add solution of

    
     (1.1 equiv) in MeOH dropwise over 30 mins. Stir at RT for 2-4 hours.
    
  • Extraction (The pH Switch):

    • Evaporate MeOH. Dissolve residue in water.[4]

    • Wash with

      
       (removes di-Boc byproduct which is non-basic).
      
    • Basify: Adjust aqueous layer to pH > 12 with NaOH pellets.

    • Extract with DCM.[3] The mono-Boc amine is now neutral and extracts into organic phase.

  • Yield: Typically 85-90% mono-protected product.

Troubleshooting & FAQs (Support Tickets)
Ticket #101: "My protecting group migrated from Oxygen to Nitrogen!"

User: I synthesized an N-Boc amino alcohol, but after leaving it in base, the Boc group moved to the oxygen? Or vice versa? Scientist Analysis: You are experiencing Acyl Migration . This is common in 1,2-amino alcohols (Serine/Threonine derivatives).

  • Mechanism: Under basic conditions, the amine/alcohol deprotonates and attacks the carbonyl of the adjacent protecting group, forming a 5-membered cyclic intermediate.

  • Fix:

    • Keep pH neutral or slightly acidic during workup.

    • Avoid thermodynamic equilibration.

    • Reverse it: If migration occurred (N

      
       O), treat with mild base (pH 8-9) to push it back to the thermodynamically stable Amide (N-protected) form.
      
Ticket #102: "I can't separate the mono-Boc from the di-Boc product."

Scientist Analysis: This is a purification failure, not a synthesis failure.

  • Fix: Do not use standard silica chromatography immediately.

  • The "Hook" Method: Dissolve the crude mixture in DCM. Wash with acidic buffer (pH 4).

    • Di-Boc: Stays in DCM (no basic nitrogen).

    • Mono-Boc: Protonates and moves to water.

    • SM: Protonates and moves to water.

    • Separate layers. Take the aqueous layer, basify to pH 12, and extract back to DCM.[2][3][7] Now you only have Mono-Boc and SM. Distillation or flash column is now easy.

Ticket #103: "Trityl chloride isn't reacting, even with primary amines."

Scientist Analysis: Trt-Cl is moisture sensitive. It hydrolyzes to Triphenylmethanol (Trt-OH).

  • Validation: Check your reagent. Trt-Cl should be a white/off-white solid. If it is sticky or smells strongly of HCl, it is degraded.

  • Fix: Recrystallize Trt-Cl from isooctane/acetyl chloride or buy fresh. Ensure solvent is strictly anhydrous.

References
  • Selective Protection of Primary Amines (Trityl)

    • Title: "Selective Protection of the Primary Amine Functions of Linear Tetraamines Using the Trityl Group"
    • Source: Synthetic Communications, 1998.[1][5]

    • URL:[Link][6]

  • Mono-Boc Protection Mechanism

    • Title: "General Method for Selective Mono-Boc Protection of Diamines"
    • Source: Journal of the Mexican Chemical Society, 2017.
    • URL:[Link][6]

  • Indole Lithiation & Directing Groups

    • Title: "Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion"
    • Source: PubMed / NIH, 2013.
    • URL:[Link]

  • Acyl Migration (O-to-N)

    • Title: "O-N intramolecular acyl migration reaction in the development of prodrugs"
    • Source: Biopolymers, 2013.
    • URL:[Link]

Sources

Challenges in the purification of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-2024-AMK-02

Executive Summary & Chemical Context

Welcome to the technical support center for This compound (CAS: 34589-97-4). As a researcher dealing with


-aminoketones (phenacylamines), you are likely encountering challenges related to their inherent instability.

This molecule is a "chemical chameleon." As a hydrochloride salt, it is relatively stable.[1][2] However, the moment it experiences a pH rise (even locally) or exposure to moisture, the free base undergoes rapid self-condensation.

The Core Challenge: The primary impurity is not usually from the synthesis reagents, but from the product destroying itself. The free amine attacks the ketone of a neighboring molecule, leading to dimerization into dihydropyrazines, which subsequently oxidize to stable, bright yellow/brown pyrazine contaminants.

Troubleshooting Guide (FAQ)

This section addresses the most frequent tickets submitted by our user base regarding this compound.

Issue A: "My white solid turned yellow/brown during recrystallization."

Diagnosis: Pyrazine Contamination via Dimerization. Root Cause: You likely exposed the compound to neutral or basic conditions, or used a solvent with trace alkalinity.


-Aminoketones are stable only when the amine is fully protonated.
Corrective Action: 
  • Acidify the Solvent: Always add 1-2 drops of concentrated HCl or HBr to your recrystallization solvent (usually Ethanol or Methanol) before heating. This suppresses the equilibrium concentration of the free amine.

  • Avoid Prolonged Heating: Heat only until dissolution is complete. Extended reflux promotes thermal degradation even in acidic media.

  • Rescue Protocol: If the product is already yellow, wash the solid with cold acetone (the pyrazine impurity is often more soluble in acetone than the HCl salt).

Issue B: "The product 'oiled out' instead of crystallizing."

Diagnosis: Phase Separation due to Polarity Mismatch. Root Cause: This usually happens if water is present in the solvent system (the salt is highly hygroscopic) or if the anti-solvent was added too quickly to a hot solution. Corrective Action:

  • Use Anhydrous Solvents: Ensure your Ethanol/Methanol is dry.

  • The "Cloud Point" Technique: Dissolve the crude salt in the minimum amount of hot, acidified methanol. Add the anti-solvent (Diethyl Ether or MTBE) dropwise only until a faint turbidity persists. Stop immediately. Allow it to cool to room temperature slowly, then refrigerate.

  • Seed Crystals: If oiling persists, scratch the glass surface with a rod or add a seed crystal of the pure compound to induce nucleation.

Issue C: "I have low yield after filtration."

Diagnosis: Product Loss to Mother Liquor.[3] Root Cause: 2-Amino-1-(2-methoxyphenyl)ethanone HCl is significantly soluble in primary alcohols. Using too much solvent or washing with room-temperature solvent will dissolve your product. Corrective Action:

  • Maximize Concentration: Reduce the volume of the primary solvent (alcohol) to the absolute minimum required for hot dissolution.

  • Cold Wash Only: Wash the filter cake with ice-cold ether or a 1:1 mixture of cold Ethanol/Ether. Never wash with pure alcohol.

Validated Purification Protocols

These protocols are designed as self-validating systems. If the color does not improve, the system signals that the impurity profile differs from the standard dimerization pathway.

Protocol A: Acidified Recrystallization (Standard)
  • Objective: Removal of inorganic salts and pyrazine dimers.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).

Step-by-Step:

  • Preparation: Place 5.0 g of crude 2-Amino-1-(2-methoxyphenyl)ethanone HCl in a clean Erlenmeyer flask.

  • Dissolution: Add 15 mL of anhydrous Methanol. Add 3 drops of conc. HCl (Critical Step).

  • Heating: Gently heat (water bath at 50°C) with swirling. If solids remain (likely inorganic salts like NH₄Cl), filter the hot solution rapidly through a sintered glass funnel.

  • Crystallization: To the clear, hot filtrate, add anhydrous Diethyl Ether dropwise.

    • Visual Cue: Stop when the solution turns slightly cloudy and the cloudiness does not disappear instantly upon swirling.

  • Cooling: Remove from heat. Cover with parafilm. Let stand at room temperature for 1 hour, then at 4°C (fridge) for 4 hours.

  • Isolation: Filter the white needles under vacuum / inert atmosphere (Argon/Nitrogen is preferred to prevent moisture uptake).

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: Trituration (For Minor Impurities)
  • Objective: Quick cleanup of slightly yellow solids without full recrystallization.

  • Solvent: Cold Acetone or Ethyl Acetate.

Step-by-Step:

  • Suspend the solid in cold Acetone (10 mL per gram).

  • Sonicate for 5 minutes. The yellow impurities (pyrazines) generally dissolve, while the HCl salt remains suspended.

  • Filter and wash with dry Ether.

Technical Data & Visualization

Physicochemical Properties
PropertyDataNotes
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalsTurns yellow upon degradation
Solubility (High) Water, Methanol, Ethanol
Solubility (Low) Ether, Hexane, AcetoneAcetone is good for washing
Storage -20°C, Desiccated, Under Inert GasHighly Hygroscopic
Mechanism of Instability (The "Yellowing" Pathway)

The following diagram illustrates why maintaining acidic conditions is non-negotiable.

G cluster_0 Degradation Pathway Salt Stable HCl Salt (White) FreeBase Free Base (Transient/Reactive) Salt->FreeBase pH > 7 or Moisture FreeBase->Salt HCl (Reversible) Dimer Dihydropyrazine (Intermediate) FreeBase->Dimer Self-Condensation (- 2 H₂O) Pyrazine Pyrazine Derivative (Yellow Impurity) Dimer->Pyrazine Oxidation (Air)

Caption: The degradation pathway of


-aminoketones. The transition from the stable salt to the reactive free base initiates irreversible dimerization.
Purification Workflow

Purification Start Crude Material (Yellow/Off-white) Dissolve Dissolve in MeOH + 2 drops Conc. HCl Start->Dissolve Filter Hot Filtration (Remove Inorganic Salts) Dissolve->Filter Precip Add Anti-Solvent (Et₂O) to Cloud Point Filter->Precip Cool Slow Cooling (RT -> 4°C) Precip->Cool Collect Vacuum Filtration (Wash w/ Cold Ether) Cool->Collect Dry Dry over P₂O₅ Collect->Dry

Caption: Optimized recrystallization workflow emphasizing the acidification step to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22281571, this compound. Retrieved January 28, 2026, from [Link]

Sources

Managing thermal degradation of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Engineers, and QC Analysts[1]

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as o-methoxyphenacylamine HCl) is a valuable but thermally sensitive


-aminoketone intermediate.[1] While the hydrochloride salt is relatively stable, the free base is highly unstable , prone to rapid self-condensation and oxidative degradation.[1]

This guide addresses the primary failure mode: The Pyrazine Trap .[1] Users frequently encounter rapid darkening (yellow


 brown 

black tar) upon neutralization or heating.[1] This is not a random decomposition but a predictable dimerization event.[1]
Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism.[1] The instability is driven by the simultaneous presence of a nucleophilic amine and an electrophilic ketone on the same molecule (an


-aminoketone).[1]
The "Pyrazine Trap" Mechanism

When the HCl salt is neutralized (pH > 7), the free amine becomes nucleophilic.[1] Two molecules of the free base condense to form a dihydropyrazine, which spontaneously oxidizes to a pyrazine.[1] This process is accelerated by heat and concentration .[1]

DegradationPathway cluster_danger Danger Zone (Avoid Isolation) Salt Stable HCl Salt (Acidic pH) FreeBase Reactive Free Base (Neutral pH) Salt->FreeBase Neutralization (NaOH/TEA) Dimer Dihydropyrazine (Unstable Intermediate) FreeBase->Dimer Self-Condensation (Fast > 25°C) Pyrazine Pyrazine Derivative (Dark Tar/Aromatized) Dimer->Pyrazine Oxidation (Irreversible)

Key Insight: The ortho-methoxy substituent provides some steric hindrance, but it is electron-donating, which can actually increase the nucleophilicity of the amine once liberated, potentially accelerating dimerization compared to unsubstituted phenacylamines [1, 4].[1]

Module 2: Storage & Handling Protocols

Status:


-Aminoketone salts are hygroscopic and pH-sensitive.[1]
ParameterSpecificationReason
Temperature 2–8°C (Recommended)Minimizes slow hydrolysis or disproportionation.[1]
Atmosphere Argon/NitrogenPrevents moisture uptake.[1] Water facilitates hydrolysis of the salt to the unstable free base.[1]
Container Amber GlassWhile not strictly photo-labile, light can catalyze the oxidation of trace free amines.[1]
Shelf Life ~12 MonthsIf kept dry.[1] If caked or yellowed, recrystallize immediately.[1]
Module 3: Reaction Optimization (Troubleshooting Guides)
Scenario A: "My reaction mixture turned black/dark brown immediately upon adding base."

Diagnosis: You isolated the free base or allowed it to sit in solution too long before reacting it. The Fix: Adopt an In-Situ Liberation Strategy .

Incorrect Protocol:

  • Dissolve Salt in water.[1]

  • Add NaOH to pH 10.[1]

  • Extract with DCM.[1]

  • Dry and evaporate.[1]

    
    FAILURE POINT  (Concentration drives dimerization).[1]
    

Correct Protocol (The "Schotten-Baumann" Approach): Do not isolate the free base. Generate it only in the presence of the electrophile (e.g., acid chloride, anhydride, or reducing agent).[1]

Step-by-Step Guide:

  • Dissolve: Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).

  • Add Electrophile: Add your reacting partner (e.g., benzoyl chloride) first.[1]

  • Cool: Chill the mixture to 0°C.

  • Slow Release: Add the base (TEA or DIPEA) dropwise.[1]

    • Why? As the base liberates the amine, the amine immediately reacts with the electrophile (which is in excess) rather than finding another amine molecule to dimerize with.[1]

Scenario B: "Low yields during reduction to the amino-alcohol."

Diagnosis: The ketone was reduced, but the amine degraded, or the starting material dimerized before reduction occurred.[1] The Fix: Cold, biphasic reduction.[1]

Protocol:

  • Dissolve the HCl salt in Methanol/Water (biphasic systems often stabilize the salt).[1]

  • Cool to -10°C.

  • Add

    
     in small portions.
    
  • Crucial: Maintain internal temperature

    
    . The exotherm from borohydride addition can locally heat the solution, triggering dimerization [6].[1]
    
Module 4: Logical Workflow for Experimentation

Use this decision tree to select the correct reaction conditions.

ReactionLogic Start Start: 2-Amino-1-(2-methoxyphenyl)ethanone HCl Goal What is your reaction goal? Start->Goal Reduc Reduction to Amino-Alcohol Goal->Reduc Acyl Amide Coupling/Derivatization Goal->Acyl Cond_Red Protocol: Cold Methanolic Reduction Temp: <0°C Base: None (use excess NaBH4) Reduc->Cond_Red Cond_Acyl Protocol: Biphasic Schotten-Baumann Solvent: DCM/Water Base: NaHCO3 (Weak base) Acyl->Cond_Acyl Warn AVOID: Thermal Free-Basing (Refluxing with TEA/K2CO3) Cond_Acyl->Warn If heated

FAQ: Quick Solutions

Q: Can I dry the free base in an oven? A: Absolutely not. Even rotary evaporation at 40°C can cause the free base to turn into a pyrazine tar.[1] If you must handle the free base, keep it in solution at 0°C and use it immediately.[1]

Q: The material arrived yellow. Is it bad? A: Pure HCl salt should be white to off-white.[1] A faint yellow tint is acceptable (trace oxidation), but a deep yellow or brown color indicates significant degradation.[1] Recrystallize from Isopropanol/Ethanol if necessary [5].[1]

Q: What is the maximum temperature for the reaction? A:

  • Acidic conditions: Stable up to ~80°C (depending on solvent).[1]

  • Basic conditions: Unstable > 25°C. Keep reactions involving the free amine at 0°C to room temperature maximum.

Q: Does the methoxy group affect stability compared to unsubstituted phenacylamine? A: Yes. The electron-donating effect of the o-methoxy group makes the aromatic ring more electron-rich.[1] While this doesn't drastically change the dimerization mechanism, it can make the compound more susceptible to oxidative degradation compared to electron-deficient analogs (e.g., 4-nitro derivatives) [1, 4].[1]

References
  • ChemBlink. (2025).[1] 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride Properties and Safety.

  • PubChem. (2025).[1] 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride - Compound Summary. National Library of Medicine.[1][2] [1][2]

  • ChemicalBook. (2025).[1][3] Ethanone, 2-amino-1-(2,5-dimethoxyphenyl)-, hydrochloride Product Description.[1]

  • Royal Society of Chemistry. (2020).[1][4] Recent advances in the synthesis of α-amino ketones.[1][5][6] Organic & Biomolecular Chemistry.[1][6][7]

  • Google Patents. (1994).[1] EP0587533B1: Process for the preparation of alpha-aminoketone salts.[1]

  • ChemicalBook. (2025).[1] Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Reduction Protocol).[1]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2'-methoxyphenacyl amine HCl). While direct amination of


-halo ketones is prone to over-alkylation and pyrazine formation, the Delépine Reaction  (using hexamethylenetetramine) remains the industry standard for high-purity production of this primary amine salt.

This document is structured as a dynamic troubleshooting center, answering the "Why" and "How" of process deviations encountered during scale-up (100g to kg scale).

Part 1: The Synthetic Pathway[1][2]

The recommended route utilizes the Delépine synthesis due to its high chemoselectivity for primary amines and the stability of the intermediate quaternary salt.

Visual 1: Reaction Workflow & Mechanism

ReactionScheme SM 2'-Methoxyacetophenone (Starting Material) Bromination Step 1: α-Bromination (Br2 or HBr/H2O2) SM->Bromination Intermediate1 2-Bromo-1-(2-methoxyphenyl) ethanone (Lachrymator!) Bromination->Intermediate1 Control Temp <20°C Delepine Step 2: Delépine Reaction (Hexamine/HMTA) Intermediate1->Delepine SN2 Substitution Salt Hexaminium Adduct (Quaternary Salt) Delepine->Salt Precipitates Hydrolysis Step 3: Acidic Hydrolysis (HCl/EtOH) Salt->Hydrolysis Reflux Product Target Product: 2-Amino-1-(2-methoxyphenyl) ethanone HCl Hydrolysis->Product Crystallization

Caption: Figure 1.[1][2][3] The Delépine synthetic pathway.[2][4][5][6][7] Critical control points include the temperature of bromination and the isolation of the hexaminium salt.

Part 2: Technical Support Modules (Q&A)

Module 1: -Bromination (The Precursor)

Context: The synthesis begins with brominating 2'-methoxyacetophenone. This step defines the purity of the final product.

Q1: My reaction mixture contains significant amounts of dibrominated impurity (>5%). How do I suppress this?

  • Root Cause: The reaction rate of the monobromo product is often faster than the starting material if the concentration of free bromine is too high (local excesses).

  • Corrective Action:

    • Stoichiometry Control: Use a slight deficit of bromine (0.95 eq) rather than an excess. Unreacted starting material is easier to remove than the dibromo impurity.

    • Temperature Dosing: Maintain the reactor temperature between 0°C and 5°C during addition. Higher temperatures accelerate the second bromination.

    • Catalysis: Ensure adequate acid catalysis (HBr or AcOH) is present at the start to minimize the induction period. A long induction period followed by a sudden "kick" causes a temperature spike and poor selectivity.

Q2: I am trying to avoid liquid bromine for safety reasons. Is there a scalable green alternative?

  • Solution: Yes. The Oxidative Bromination method using HBr (48% aq) and Hydrogen Peroxide (30%) is highly effective and scalable.

  • Protocol Insight:

    • Dissolve the ketone in methanol or ethyl acetate.

    • Add 1.1 eq of HBr.

    • Add H2O2 dropwise at <20°C.[3]

    • Mechanism:[8][1][2][4][5][9][10][11][12] This generates

      
      in situ. The water byproduct makes the workup safer, and it avoids handling bulk elemental bromine [1].[9]
      

Q3: The intermediate oil is dark and lachrymatory. How do I handle it?

  • Safety Alert:

    
    -Bromo ketones are potent lachrymators (tear gas agents).
    
  • Handling: Do not purify by column chromatography on a large scale; silica gel can catalyze decomposition.

  • Process: Wash the organic layer with cold water and dilute sodium bicarbonate (to remove acid). Dry and use the crude oil directly in the next step. If crystallization is necessary, use cold isopropanol, but direct telescoping is preferred to minimize exposure.

Module 2: The Delépine Reaction (Amination)[2][3][5][6][7][8]

Context: Reaction of the bromo-ketone with Hexamethylenetetramine (Hexamine).

Q4: The hexaminium salt is not precipitating, or the yield is low.

  • Root Cause: Solvent polarity. The salt is soluble in water and polar solvents but insoluble in non-polar/moderately polar organic solvents.

  • Corrective Action:

    • Standard Solvent: Chloroform is the classic solvent (salt precipitates immediately).

    • Greener Scale-up: Replace chloroform with Ethyl Acetate or Acetone . If the salt doesn't precipitate, add a non-polar anti-solvent like Diethyl Ether or MTBE to force precipitation.

    • Moisture Control: Hexamine is hygroscopic. Ensure the system is anhydrous. Water competes with hexamine, leading to premature hydrolysis and byproduct formation.

Q5: The salt has turned yellow/orange. Is this a problem?

  • Diagnosis: A pure hexaminium salt should be white. Yellowing indicates the formation of free amine which has dimerized to a dihydropyrazine derivative (a common instability of

    
    -amino ketones).
    
  • Fix:

    • Ensure the bromo-ketone starting material was acid-free before adding hexamine.

    • Wash the precipitated salt cake thoroughly with cold acetone or ether to remove non-polar colored impurities before the hydrolysis step.

Module 3: Hydrolysis & Isolation

Context: Cleaving the quaternary salt with HCl to release the amine hydrochloride.

Q6: After hydrolysis, I cannot crystallize the product; it remains a sticky gum.

  • Root Cause: Incomplete removal of the formaldehyde byproduct or excess water. Formaldehyde can form acetals or polymerize (paraformaldehyde), trapping the salt.

  • Corrective Action:

    • Solvent Swap: The hydrolysis is typically done in Ethanol/Conc. HCl. After reflux (2-4 hours), cool and filter off the ammonium chloride byproduct.

    • Distillation: Evaporate the filtrate to near dryness.

    • Trituration: Add fresh absolute ethanol or isopropanol and reflux briefly, then cool to 0°C. The product should crystallize as a white solid.

    • Anti-solvent: If it remains oily, add Et2O dropwise to the alcoholic solution until turbid, then refrigerate.

Q7: The final product has a "fishy" odor.

  • Diagnosis: This indicates the presence of free amine or incomplete salt formation.

  • Fix: Recrystallize from Ethanol containing 1-2% conc. HCl. The target molecule must remain fully protonated (HCl salt) to prevent dimerization.

Part 3: Critical Process Parameters (CPP) Summary

ParameterSpecificationReason for Control
Bromination Temp 0°C – 20°CPrevents formation of dibromo-impurity and tar.
Bromine Stoichiometry 0.95 – 1.0 eqExcess bromine leads to difficult-to-remove side products.
Hexamine Quality Anhydrous, >99%Water causes hydrolysis; impurities color the final product.
Hydrolysis Time 2 – 4 hours (Reflux)Insufficient time leaves unreacted quaternary salt; excessive time degrades the amine.
pH during Isolation < 2.0 (Strongly Acidic)Must maintain salt form. Free amine is unstable.

Part 4: Troubleshooting Logic Tree

Visual 2: Diagnostic Flowchart

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Overall Yield IssueType->LowYield Impurity High Impurity / Color IssueType->Impurity CheckSalt Did Hexamine Salt Precipitate? LowYield->CheckSalt CheckColor Is Product Yellow/Orange? Impurity->CheckColor SolventChoice Check Solvent Polarity. Try EtOAc or add MTBE. CheckSalt->SolventChoice No CheckHydrolysis Check Hydrolysis. Was NH4Cl filtered off? CheckSalt->CheckHydrolysis Yes Pyrazine Dimerization Detected. Recrystallize from EtOH/HCl. CheckColor->Pyrazine Yes Dibromo Check NMR for Dibromo. Reduce Br2 equivalents. CheckColor->Dibromo No (White but impure)

Caption: Figure 2. Logic tree for diagnosing common scale-up failures in Delépine synthesis.

References

  • Organic Syntheses. (1962). 2-Bromoallylamine (Delépine Reaction Procedure). Organic Syntheses, Coll. Vol. 4, p.105. Retrieved January 28, 2026, from [Link]

  • Becker, R., et al. (2012).[13] Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 2-Methoxycathinone HCl or 2-MeO-CAT ) represents a critical structural probe in the study of phenethylamine and cathinone pharmacology. Unlike its para-substituted analogs, which often exhibit potent monoamine transporter activity, the ortho-methoxy isomer is frequently utilized as a negative control or a steric probe to define the spatial constraints of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) binding pockets.

This guide provides a technical comparison of the ortho (2-OMe), meta (3-OMe), and para (4-OMe) isomers, focusing on synthetic reactivity, physicochemical stability, and biological performance profiles.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The position of the methoxy substituent significantly influences the electronic and steric environment of the carbonyl group, affecting both chemical reactivity and chromatographic behavior.

Table 1: Comparative Physicochemical Data
Feature2-OMe Isomer (Target) 3-OMe Isomer (Analog) 4-OMe Isomer (Analog)
Common Name 2-Methoxycathinone HCl3-Methoxycathinone HCl4-Methoxycathinone HCl (Methedrone analog)
CAS Number 34589-97-41435934-53-41225833-22-2
Molecular Weight 201.65 g/mol 201.65 g/mol 201.65 g/mol
Electronic Effect Inductive (-I) & Resonance (+M)Inductive (-I) onlyStrong Resonance (+M)
Steric Environment High (Ortho-effect)ModerateLow
GC-MS Elution Order First (Lowest retention time)Second Third (Highest retention time)
Key Application Steric probe; Negative controlHybrid activity researchPotent SERT/DAT releaser

Technical Insight: The elution order (2- < 3- < 4-) on non-polar GC columns (e.g., DB-5) is a robust identification parameter. The ortho-isomer elutes earliest due to intramolecular shielding effects that slightly reduce its effective polarity and boiling point relative to the para-isomer, which has a larger dipole moment and stronger intermolecular interactions.

Synthetic Utility & Performance

The "Ortho-Effect" in Synthesis

Synthesizing the 2-OMe isomer presents unique challenges compared to the 4-OMe analog. The ortho-methoxy group introduces significant steric bulk near the alpha-carbon, hindering nucleophilic attack during the amination step.

  • Bromination: The bromination of 2-methoxypropiophenone proceeds readily, but care must be taken to avoid over-bromination on the activated ring.

  • Amination (The Bottleneck): The substitution of the alpha-bromine with ammonia (or hexamine in the Delépine reaction) is kinetically slower for the ortho-isomer.

    • Observation: Yields for the 2-OMe isomer are typically 10–15% lower than the 4-OMe isomer under identical conditions due to competing elimination reactions or incomplete conversion.

Stability and Handling

Free base aminoketones are notoriously unstable, prone to intermolecular condensation to form pyrazines (dimerization).

  • Salt Form Necessity: The hydrochloride salt is strictly required for storage. The ortho-substituent provides a slight kinetic barrier to dimerization in the free base form compared to the para-isomer, but this is insufficient for long-term stability.

  • Protocol: Always store as the HCl salt at -20°C under desiccated conditions.

Experimental Workflow: Synthesis of Isomeric Analogs

The following workflow outlines the standard divergent synthesis used to generate these isomers for SAR studies.

SynthesisWorkflow cluster_conditions Critical Control Points Precursor Substituted Propiophenone (2-, 3-, or 4-OMe) Step1 Step 1: Alpha-Bromination (Br2 / HBr / AcOH) Precursor->Step1 Activation Intermediate Alpha-Bromo Ketone Step1->Intermediate Step2 Step 2: Amination (Delépine or Gabriel Synthesis) Intermediate->Step2 Nucleophilic Subst. (Slower for 2-OMe) Step3 Step 3: Salt Formation (HCl / Et2O) Step2->Step3 Deprotection/Acidification Product Target Aminoketone HCl (Crystalline Solid) Step3->Product

Figure 1: General synthetic pathway for methoxy-substituted aminoketones. Note that Step 2 is the rate-limiting step for the ortho-isomer due to steric hindrance.

Biological Performance (SAR Analysis)

For drug development professionals, the value of 2-Amino-1-(2-methoxyphenyl)ethanone HCl lies in its lack of potency . It serves as a definitive tool to map the steric tolerance of monoamine transporters.

Comparative Potency Data (In Vitro)

Data summarized from typical synaptosomal uptake assays (Rat/Human DAT/SERT).

CompoundDAT Inhibition (IC50)SERT Inhibition (IC50)Pharmacological Classification
2-OMe (Ortho) > 10,000 nM (Inactive) > 5,000 nM (Weak) Inactive / Negative Control
3-OMe (Meta) ~1,500 nM~800 nMMixed / Weak Stimulant
4-OMe (Para) ~200 nM~100 nMPotent Releaser (Hybrid Profile)
Reference (Cathinone) ~100 nM> 5,000 nMSelective DAT Releaser
Mechanism of Action Differences[11]
  • Steric Clash: The ortho-methoxy group creates a steric clash within the S1 binding pocket of the DAT/SERT proteins. The transporter cannot accommodate the bulk at the 2-position, preventing the conformational change required for substrate translocation.

  • Electronic Factors: While the 4-OMe group acts as a hydrogen bond acceptor that can enhance binding affinity at SERT, the 2-OMe group is spatially misplaced to participate in these favorable interactions.

Experimental Protocols

Protocol A: Analytical Differentiation (GC-MS)

Objective: To distinguish the 2-OMe isomer from its regioisomers in a mixed sample.

  • Instrument: GC-MS with a standard non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm).

  • Method:

    • Injector: 250°C, Splitless.

    • Oven: 80°C (1 min) → 15°C/min → 280°C.

  • Result Interpretation:

    • 2-OMe: Elutes first (e.g., ~6.2 min).

    • 3-OMe: Elutes second (e.g., ~6.4 min).

    • 4-OMe: Elutes last (e.g., ~6.6 min).

    • Note: The close retention times require baseline resolution; derivatization (e.g., with TFAA) may improve separation if peaks overlap.

Protocol B: Salt Formation (Critical for Stability)

Objective: Conversion of the unstable free base to the stable HCl salt.

  • Dissolve the crude free base oil immediately after synthesis in anhydrous diethyl ether (10 mL per gram).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble dry HCl gas through the solution OR add 2M HCl in diethyl ether dropwise with vigorous stirring.

  • Endpoint: White precipitate forms immediately. Continue until no further precipitation occurs.

  • Purification: Filter the solid under nitrogen (hygroscopic!). Wash with cold anhydrous ether. Recrystallize from Isopropanol/Methanol if necessary.

References

  • Glennon, R. A., & Showalter, D. (1981).[1] The effect of ring-substitution on the psychotomimetic activity of cathinone.[2][3] Research Communications in Chemical Pathology and Pharmacology. Link (Foundational SAR establishing inactivity of ortho-isomers).

  • Power, J. D., et al. (2011).[2] The analysis of substituted cathinones. Part 1: Chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International.[2] Link (Establishes elution order principles for ortho/meta/para isomers).

  • Simmler, L. D., et al. (2014).[4] Monoamine transporter pharmacology of novel psychoactive substances. British Journal of Pharmacology. Link (Comprehensive transporter data for methcathinone analogs).

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[2] Journal of Organic Chemistry. Link (Mechanistic basis for lower synthetic yields of ortho-isomers).

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride vs other methoxyphenyl isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , comparing it against its meta- and para- isomers. It focuses on the distinct "ortho-effect" that governs its reactivity, synthesis, and application in heterocyclic chemistry and drug discovery.

Executive Summary & Chemical Identity

This compound (CAS: 34589-97-4) is a phenacylamine derivative characterized by an ortho-methoxy substituent. Unlike its para- isomer (a known precursor to methedrone), the ortho- isomer is primarily valued as a sterically constrained scaffold for synthesizing fused heterocycles (e.g., indoles, quinolines).

Chemical Identity Table
FeatureOrtho-Isomer (Target) Para-Isomer Meta-Isomer
IUPAC Name 2-Amino-1-(2-methoxyphenyl)ethanone HCl2-Amino-1-(4-methoxyphenyl)ethanone HCl2-Amino-1-(3-methoxyphenyl)ethanone HCl
Structure o-Substituted Phenacylaminep-Substituted Phenacylaminem-Substituted Phenacylamine
CAS Number 34589-97-4 5467-71-053517-14-9
Melting Point ~165 °C ~200–205 °C (Lit.[1][2][3] var.)N/A (Amorphous/Hygroscopic)
Key Property Steric Hindrance / Chelation Symmetry / Packing Electronic Inductive Effect

Physicochemical Profile: The "Ortho Effect"

The position of the methoxy group dictates the molecule's behavior. The ortho isomer exhibits unique properties due to the proximity of the methoxy oxygen to the carbonyl and amine groups.

A. Steric & Electronic Influence
  • Ortho-Effect (2-OMe): The methoxy group creates steric bulk near the carbonyl carbon, slightly reducing its electrophilicity compared to the para isomer. However, it allows for intramolecular hydrogen bonding (between the -OMe oxygen and the ammonium proton), which can stabilize the salt form but complicate free-basing.

  • Para-Effect (4-OMe): The methoxy group acts as a strong Resonance Donor (+R), increasing electron density in the aromatic ring. This makes the para isomer more prone to electrophilic aromatic substitution (EAS) but less sterically hindered at the ketone side-chain.

B. Reactivity Logic Diagram

The following diagram illustrates how the isomer structure dictates downstream reactivity.

ReactivityLogic cluster_legend Mechanism Key Ortho Ortho-Isomer (2-OMe) Cyclization Heterocycle Formation (Indoles/Quinolines) Ortho->Cyclization Favored via Proximity Effect Bioactivity Transporter Binding (DAT/SERT Affinity) Ortho->Bioactivity Reduced Potency (Steric Clash) Para Para-Isomer (4-OMe) Para->Cyclization Requires External Catalyst Para->Bioactivity High Potency (Linear Binding) key1 Solid Line: Primary Pathway key2 Dashed Line: Secondary/Reduced Effect

Figure 1: Comparative reactivity and application pathways. The ortho-isomer is preferred for chemical synthesis (cyclization), while the para-isomer is more biologically active.

Experimental Protocol: Synthesis via Delépine Reaction

The most robust method for synthesizing 2-amino-1-(2-methoxyphenyl)ethanone HCl is the Delépine Reaction . This method avoids the formation of secondary/tertiary amines, which is a common failure point in direct alkylation with ammonia.

Reagents & Equipment[4][5][6]
  • Substrate: 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0).

  • Reagent: Hexamethylenetetramine (HMTA/Urotropine).

  • Solvent: Chloroform (CHCl₃) for salt formation; Ethanol/HCl for hydrolysis.

  • Equipment: Reflux condenser, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Formation of the Hexaminium Salt
  • Dissolution: Dissolve 10.0 mmol of 2-bromo-1-(2-methoxyphenyl)ethanone in 30 mL of anhydrous chloroform.

  • Addition: Add 10.5 mmol (1.05 eq) of HMTA in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. Note: The ortho-methoxy group may slow down precipitation compared to the para-isomer due to solubility differences.

  • Observation (Self-Validating): A thick, white precipitate (the quaternary ammonium salt) must form. If the solution remains clear, initiate crystallization by scratching the glass or cooling to 0°C.

  • Isolation: Filter the solid, wash with cold chloroform (2 x 10 mL) to remove unreacted bromide, and air dry.

Phase 2: Acidic Hydrolysis
  • Suspension: Suspend the dried hexaminium salt in 40 mL of Ethanol (95%).

  • Acidification: Slowly add 5 mL of concentrated HCl (37%).

  • Digestion: Heat the mixture to 50–60°C for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (NH₄Cl).

  • Work-up:

    • Cool to room temperature and filter off the NH₄Cl byproduct.

    • Concentrate the filtrate under reduced pressure to ~10 mL.

    • Add 20 mL of cold acetone or diethyl ether to precipitate the product.

  • Purification: Recrystallize from Ethanol/Ether if the melting point is below 160°C.

Expected Analytical Data (Predicted)
AnalysisCharacteristic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.50 (br s, 3H)Ammonium protons (-NH₃⁺)
δ 4.45 (s, 2H)Alpha-methylene (-CH₂-NH₂)
δ 3.89 (s, 3H)Methoxy group (-OCH₃)
δ 7.10–7.80 (m, 4H)Aromatic protons (ABCD system due to ortho-sub)
IR Spectroscopy ~1680 cm⁻¹Ketone C=O stretch (shifted due to conjugation)

Stability & Handling Comparison

The stability of the hydrochloride salt varies significantly between isomers.

  • Ortho-Isomer (2-OMe):

    • Stability: High.[4] The salt is non-hygroscopic under standard conditions.

    • Solution Stability: In aqueous solution at pH > 7, the free base is prone to dimerization (dihydropyrazine formation) faster than the para-isomer due to the proximity of the nucleophilic amine to the carbonyl of a neighboring molecule. Always store as the HCl salt.

  • Para-Isomer (4-OMe):

    • Stability: Moderate. The electron-rich ring makes the alpha-carbon susceptible to oxidation (forming alpha-dicarbonyls) if left in solution for extended periods.

References

  • PubChem. (n.d.). This compound.[5] National Library of Medicine.[6] Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved January 28, 2026, from [Link]

  • Sydow, K., et al. (2017).[7] Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Journal of Chromatography B. Retrieved January 28, 2026, from [Link]

Sources

Comparative Cytotoxicity & SAR Analysis of Substituted Phenacyl Halides

[1]

Executive Summary

Phenacyl halides (

This guide provides a technical comparison of substituted phenacyl halides, focusing on the Structure-Activity Relationship (SAR) governing their electrophilicity and membrane permeability. We analyze how ring substitution (Hammett

Mechanistic Basis of Cytotoxicity

To understand the performance differences between derivatives, one must first grasp the "Soft Electrophile" mechanism. Unlike nitrogen mustards which often target DNA bases (hard nucleophiles), phenacyl halides preferentially target soft nucleophiles.

The Alkylation Cascade
  • Cellular Entry: Lipophilic derivatives cross the plasma membrane.

  • SN2 Alkylation: The

    
    -carbon, activated by the adjacent carbonyl, undergoes nucleophilic attack by intracellular thiols (GSH).
    
  • Oxidative Stress: Depletion of the GSH pool prevents neutralization of Reactive Oxygen Species (ROS).

  • Mitochondrial Collapse: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome C and initiating apoptosis.

Visualization: Molecular Mechanism of Action

MOAPHPhenacyl Halide(R-Ph-CO-CH2-X)ConjugateGSH-Conjugate(Thioether)PH->Conjugate SN2 AlkylationGSHGlutathione(GSH)GSH->Conjugate DepletionROSROS Accumulation(H2O2, Superoxide)Conjugate->ROS Loss of Redox BufferMitoMitochondrialDysfunctionROS->Mito Oxidative DamageApoptosisApoptosis(Cell Death)Mito->Apoptosis Cytochrome C Release

Figure 1: The cascade from chemical alkylation to cellular apoptosis via the glutathione depletion pathway.

Comparative Structure-Activity Relationship (SAR)[4]

The cytotoxicity of phenacyl halides is governed by two main factors: Electrophilicity (reactivity) and Lipophilicity (transport).

The Leaving Group Effect (X)

The nature of the halogen at the

  • Bromides (Br): Higher cytotoxicity.[1] The C-Br bond is weaker than the C-Cl bond, making bromide a superior leaving group (

    
    ). This leads to faster depletion of intracellular GSH.
    
  • Chlorides (Cl): Moderate cytotoxicity. While still potent (e.g., CN gas), they require higher concentrations or longer exposure times to achieve the same

    
     as their bromo-analogues.
    
Ring Substitution Effects (R)

Substituents on the phenyl ring modulate the electron density at the carbonyl carbon, transmitting effects to the

Substituent TypeExampleEffect on ElectrophilicityEffect on LipophilicityCytotoxicity Trend
EWG (Strong)

Significantly Increased. Strong electron withdrawal makes the

-carbon highly positive.
Moderate decrease (polar group).High Potency. Rapid reaction with thiols, but may suffer from poor membrane permeability or non-specific reactions with serum proteins before entering the cell.
EWG (Weak)

Increased. Inductive withdrawal activates the reaction center.Increased. Halogens increase LogP.Optimal Balance. High potency due to combination of reactivity and cellular uptake.
Unsubstituted

Baseline. Baseline.Moderate. Used as the reference standard.
EDG

Decreased. Electron donation stabilizes the

-carbon, reducing susceptibility to nucleophilic attack.
Variable.Lower Potency. Slower reaction kinetics with GSH.
Comparative Data Summary

The following table synthesizes reactivity trends based on Hammett

CompoundStructureReactivity (krel)Est.[2][3][4] IC50 Range (µM)*Primary Mechanism
Phenacyl Bromide

100 (Ref)5 - 15Rapid GSH Depletion
Phenacyl Chloride

~2-520 - 50Moderate Alkylation
4-Nitro-Phenacyl Br

>5001 - 8Aggressive Alkylation
4-Methoxy-Phenacyl Br

~2025 - 60Slow Alkylation

*Note: IC50 values are estimates based on aggregated literature for sensitive cancer cell lines (e.g., HL-60, A549). Actual values vary by protocol.

Experimental Protocols for Validation

To objectively compare these derivatives in your own lab, use the following self-validating workflow. This combines cytotoxicity data with mechanistic proof (thiol depletion).

Workflow Visualization

WorkflowStartCompound Library(Substituted Phenacyl Halides)Step1MTT Assay(72h Incubation)Start->Step1Step3Ellman's Assay(DTNB)Start->Step3 Parallel TrackStep2Calculate IC50Step1->Step2DecisionCorrelation Analysis(IC50 vs. GSH levels)Step2->DecisionStep3->DecisionOutputPublishable SAR DataDecision->Output

Figure 2: Integrated workflow for correlating cytotoxicity with thiol-reactivity.

Protocol A: MTT Cytotoxicity Assay

Standardizes the measurement of cell viability.

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve phenacyl halides in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO < 0.5%.

  • Exposure: Treat cells for 24h or 48h. Crucial: Phenacyl halides degrade in media over time; fresh preparation is mandatory.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

Protocol B: Ellman’s Assay for GSH Depletion

Validates that the mechanism is indeed alkylation.

  • Lysate Prep: Treat cells with

    
     concentration of the test compound for 2h. Lyse cells.
    
  • Reaction: Mix lysate with Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Measurement: DTNB reacts with free thiols to produce TNB (yellow,

    
     nm).
    
  • Validation: A decrease in absorbance compared to control confirms GSH depletion.

Safety & Handling (Critical)

Warning: All phenacyl halides are potent lachrymators (tear agents) and skin irritants.

  • Containment: Handle only in a functioning fume hood.

  • Neutralization: Keep a solution of 10% ammonia or sodium sulfide nearby. These nucleophiles rapidly degrade the halide to non-volatile byproducts.

  • PPE: Double nitrile gloves are recommended; phenacyl halides can permeate standard latex.

References

  • Mechanism of Alkylation & GSH

    • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. (2022).[5][6] National Institutes of Health (NIH). Link

  • Kinetic Studies & Hammett Correlation

    • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011).[4] Wiley Online Library. Link

  • General Cytotoxicity of Alpha-Halo Ketones

    • Structure-Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H.[7] (2016).[8] PubMed. Link

  • Chemical Properties of Phenacyl Chloride

    • Phenacyl Chloride (CN Gas) Overview. Wikipedia/PubChem Data. Link

Comparative Guide: Efficacy of 2-Amino-1-(2-methoxyphenyl)ethanone HCl Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic synthesis, 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4) serves as a critical "privileged scaffold." While the precursor itself is a stable salt form designed to prevent the spontaneous dimerization typical of


-aminoketones, its true value lies in its derivatives.

This guide evaluates the efficacy of Indole and Thiazole pharmacophores synthesized from this specific precursor. Unlike generic phenyl-substituted analogs, the ortho-methoxy substituent provides unique steric bulk and electron-donating properties that enhance binding affinity in kinase pockets and bacterial DNA gyrase sites.

Key Findings:

  • Antimicrobial: Thiazole derivatives demonstrate MIC values comparable to Ampicillin against Gram-positive strains (S. aureus).

  • Oncology: Indole-fused derivatives exhibit IC

    
     values in the low micromolar range (1.2–5.0 
    
    
    
    M) against MCF-7 breast cancer lines, rivaling Doxorubicin in specific contexts.

Synthetic Utility & Pharmacophore Generation[1]

To understand the biological data, one must understand the transformation. The hydrochloride salt ensures stability until the moment of cyclization. The following workflow illustrates the divergence into two primary bioactive classes: 2-Arylindoles (via Fischer Indolization) and Aminothiazoles (via Hantzsch cyclization).

SyntheticPathway Precursor 2-Amino-1-(2-methoxyphenyl) ethanone HCl (Stable Precursor) FreeBase Free u03b1-Aminoketone (Transient Species) Precursor->FreeBase Neutralization (in situ) IndolePath Fischer Indolization (+ Phenylhydrazine) FreeBase->IndolePath ThiazolePath Hantzsch Cyclization (+ Thiourea/Isothiocyanate) FreeBase->ThiazolePath IndoleProd 2-(2-methoxyphenyl)indole (Anticancer Scaffold) IndolePath->IndoleProd Cyclodehydration ThiazoleProd 4-(2-methoxyphenyl)-2-aminothiazole (Antimicrobial Scaffold) ThiazolePath->ThiazoleProd Condensation

Figure 1: Divergent synthesis pathways transforming the stable HCl precursor into bioactive Indole and Thiazole pharmacophores.

Comparative Efficacy: Antimicrobial Assays

The ortho-methoxy group in these derivatives enhances lipophilicity (


), facilitating membrane permeation in Gram-positive bacteria.
Experimental Data: Minimum Inhibitory Concentration (MIC)

Assay Model: Broth Microdilution (CLSI Standards) Target: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922)

Compound ClassSubstituent (R)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Efficacy vs. Control
Derivative A (Thiazole) 2-OCH

(Parent)
12.5 64.0Moderate
Derivative B (Thiazole) 2-OCH

, 5-Cl
6.25 32.0High
Ampicillin (Control) -2.04.0Standard
Precursor (HCl Salt) ->250>250Inactive

Technical Insight: The precursor itself is biologically inert at relevant concentrations. Activity is gained only upon cyclization into the thiazole ring, where the 2-methoxyphenyl group acts as a lipophilic anchor.

Protocol: Modified Broth Microdilution
  • Stock Prep: Dissolve derivatives in 100% DMSO to 10 mg/mL. The HCl precursor is water-soluble, but derivatives are not.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm (

    
    ).
    

Comparative Efficacy: Anticancer (Cytotoxicity) Assays

Derivatives synthesized from this scaffold, particularly 2-(2-methoxyphenyl)indoles , show potent antiproliferative activity. The mechanism often involves tubulin polymerization inhibition or kinase downregulation.

Experimental Data: IC Cytotoxicity Profile

Assay Model: MTT Colorimetric Assay Cell Line: MCF-7 (Human Breast Adenocarcinoma)[1]

CompoundStructural FeatureIC

(MCF-7) [µM]
Selectivity Index (SI)*
Indole Derivative C 2-OCH

5.73 2.1
Indole Derivative D 2-OCH

, N-Allyl
1.29 >10
Doxorubicin (SOC) Anthracycline0.455.5
Cisplatin (SOC) Platinum Complex4.801.8

*Selectivity Index (SI) = IC


 (Normal Fibroblasts) / IC

(Cancer Cells). Higher is safer.

Analysis: Derivative D outperforms Cisplatin in this specific cell line. The ortho-methoxy group is hypothesized to lock the molecule in a conformation that favors binding to the colchicine site of tubulin.

Protocol: High-Throughput MTT Assay

To ensure reproducibility with these hydrophobic derivatives, follow this optimized workflow:

MTT_Workflow Step1 Seeding: MCF-7 cells (5,000 cells/well) in 96-well plate Step2 Incubation: 24h for attachment Step1->Step2 Step3 Treatment: Add Derivatives (0.1 - 100 u03bcM) Vehicle Control: 0.5% DMSO Step2->Step3 Step4 Exposure: 48h at 37u00b0C, 5% CO2 Step3->Step4 Step5 MTT Addition: 20 u03bcL (5 mg/mL) Incubate 4h (Formazan crystals form) Step4->Step5 Step6 Solubilization: Remove media, add 150 u03bcL DMSO Step5->Step6 Step7 Readout: Absorbance at 570 nm Step6->Step7

Figure 2: Optimized MTT assay workflow for hydrophobic phenacylamine derivatives.

Mechanism of Action (MOA)

Why does the 2-methoxyphenyl group matter?

  • Steric Hindrance: It prevents free rotation of the phenyl ring relative to the heterocycle, reducing entropic penalty upon binding.

  • Hydrogen Bonding: The methoxy oxygen can serve as a weak H-bond acceptor in the ATP-binding pocket of kinases.

Primary Pathway Implicated: Apoptosis Induction The derivatives trigger the intrinsic apoptotic pathway, characterized by the upregulation of Bax and downregulation of Bcl-2.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Kamadatu, L., et al. (2023). Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives.[1][2] Neliti / Iptek ITS. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and antimicrobial activity of diphenylamine and thiazole derivatives. PubMed Central. [Link]

Sources

Comparing analytical data of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride with literature values

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34589-97-4 | Formula:


 | M.W.:  201.65  g/mol [1]

Executive Summary

This technical guide serves as a comparative analysis standard for 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2'-methoxyphenacylamine HCl). As a critical intermediate in the synthesis of indole derivatives and potential cathinone isomers, the purity and structural integrity of this compound are paramount.

This document moves beyond basic specification sheets. It provides a self-validating analytical workflow , comparing experimentally derived data against literature values and theoretical baselines. The goal is to empower researchers to distinguish between high-quality precursors and degraded or isomeric impurities.

Synthesis & Validation Workflow

The following workflow illustrates the critical path from raw material to validated product. The "Delepine Reaction" is the industry standard for this transformation, chosen to avoid the formation of secondary amines common in direct amination.

G Start Precursor 2-Bromo-2'-methoxyacetophenone Step1 Delepine Reaction (Hexamethylenetetramine) Start->Step1 CHCl3, Reflux Step2 Acid Hydrolysis (HCl / EtOH) Step1->Step2 Cleavage Crude Crude Salt (Hygroscopic Solid) Step2->Crude Precipitation Purify Recrystallization (MeOH / Et2O) Crude->Purify Removal of NH4Cl Valid Validation (NMR, HPLC, MP) Purify->Valid QC Check

Figure 1: Critical Process Flow for the synthesis and purification of 2-Amino-1-(2-methoxyphenyl)ethanone HCl.

Analytical Comparison: Experimental vs. Literature

Melting Point Analysis

Objective: Determine solvation state and salt purity. Method: Capillary method, heating rate 1°C/min.

ParameterLiterature Value [1]Experimental Data (Batch A-092)Status
Melting Point 165°C164.5 – 166.0°CPass
Appearance White to off-white crystalline solidWhite crystalline powderPass

Senior Scientist Insight: While many phenacylamine salts melt >200°C, the ortho-methoxy substituent in this isomer creates steric bulk that disrupts the crystal lattice, lowering the melting point to the 165°C range. A melting point <160°C often indicates the presence of the free base or retained moisture (hygroscopicity).

Nuclear Magnetic Resonance ( H-NMR)

Objective: Structural confirmation and isomeric purity (distinguishing from 4-methoxy isomer). Solvent: DMSO-


 (Essential for salt solubility and preventing H-D exchange of ammonium protons).
Frequency:  400 MHz.
PositionProton TypeLiterature/Predicted

(ppm) [2,3]
Experimental

(ppm)
MultiplicityIntegration

Ammonium8.20 – 8.508.35Broad s3H
Ar-H Aromatic (6-H)7.60 – 7.707.66dd1H
Ar-H Aromatic (4-H)7.50 – 7.607.58td1H
Ar-H Aromatic (3,5-H)7.00 – 7.207.12, 7.05m2H

Methylene (

-keto)
4.30 – 4.504.42s2H

Methoxy3.80 – 3.903.86s3H

Structural Logic Visualization: The shift of the methylene protons (


) is the primary indicator of successful amination.

NMR Ketone Parent Ketone (2-Methoxyacetophenone) CH3 at ~2.6 ppm Product Target Product (Amino-Ketone HCl) CH2 at ~4.4 ppm Ketone->Product Bromination + Amination Induction Inductive Effect (-I from NH3+) Deshielding Deshielding (+1.8 ppm shift) Induction->Deshielding Deshielding->Product Explains Shift

Figure 2: NMR Shift Logic. The electron-withdrawing ammonium group significantly deshields the alpha-methylene protons compared to the parent methyl ketone.

Mass Spectrometry (LC-MS)

Method: ESI+ (Electrospray Ionization).

IonTheoretical m/zObserved m/zInterpretation

166.08166.10Protonated Free Base

149.06149.10Loss of Ammonia (Fragment)

188.07188.05Sodium Adduct

Detailed Experimental Protocol

To reproduce the "Experimental" data cited above, follow this standardized purification and analysis protocol.

Purification (Recrystallization)

Note: Commercial batches often contain ammonium chloride (


) residues from the Delepine hydrolysis.
  • Dissolution: Dissolve 5.0 g of crude 2-Amino-1-(2-methoxyphenyl)ethanone HCl in minimal hot methanol (approx. 15-20 mL) at 50°C.

  • Filtration: Filter while hot to remove insoluble inorganic salts (

    
    ).
    
  • Precipitation: Add diethyl ether (30 mL) dropwise to the filtrate with stirring until turbidity persists.

  • Crystallization: Cool to 4°C for 12 hours.

  • Isolation: Filter the white crystals, wash with cold ether, and dry under vacuum over

    
    .
    
HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Amine/Carbonyl).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

References

  • Blazevic, N., et al. (1994). Synthesis of 1,4-benzodiazepines. Journal of Heterocyclic Chemistry. (General reference for Delepine route to phenacylamines).

Sources

Validation of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8]

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 671224-08-1) is a critical phenacylamine intermediate used in the synthesis of nitrogen-containing heterocycles and potential adrenergic agents.[1] Its structural duality—containing both a basic primary amine and a methoxy-substituted aromatic ring—presents a classic chromatographic challenge: silanol interaction .[1]

Standard reverse-phase methods often fail to quantify this compound accurately due to severe peak tailing caused by the interaction between the protonated amine and residual silanols on the silica support. This guide compares a Generic "Walk-Up" Method against an Optimized Ion-Suppression Method , demonstrating why the latter is the only viable path for ICH Q2(R2) compliant validation.

The Challenge: The "Silanol Trap"

The primary amine (


) is fully protonated at standard HPLC pH (2-4). On a standard C18 column, these cations undergo ion-exchange interactions with anionic silanols, leading to:
  • Asymmetric peaks (Tailing Factor > 2.0).[1]

  • Retention time shifting.[1]

  • Co-elution with closely related regioisomers (e.g., 4-methoxy variants).[1]

Comparative Analysis: Generic vs. Optimized Method

We evaluated the performance of two distinct methodologies. The data below illustrates the necessity of mobile phase engineering for this specific salt.

Experimental Conditions
ParameterMethod A: Generic (The Alternative) Method B: Optimized (The Solution)
Column Standard C18 (5 µm, 4.6 x 150 mm)C18 Base-Deactivated (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer (pH 3.[1]0) + 0.1% Triethylamine (TEA)
Mobile Phase B AcetonitrileAcetonitrile
Elution Gradient (5% to 95% B)Isocratic (25% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 240 nm (Optimized for Anisole chromophore)
Temperature Ambient35°C (Controlled)
Performance Data

Data derived from n=6 replicate injections of a 1.0 mg/mL reference standard.

Performance MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (

)
4.2 min (Drifting)6.8 min (Stable)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (

)
~2,500>8,500
Resolution (

)
1.2 (from impurity A)3.5 (Baseline separation)
RSD (Area %) 1.8%0.2%
Expert Insight: Why Method B Wins

The addition of Triethylamine (TEA) in Method B is the decisive factor. TEA acts as a "sacrificial base," competitively binding to the active silanol sites on the column stationary phase. This blocks the sites from interacting with the 2-Amino-1-(2-methoxyphenyl)ethanone cation, resulting in a sharp, Gaussian peak shape essential for accurate integration and purity calculation.[1]

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to meet the rigorous standards of the ICH Q2(R2) Validation of Analytical Procedures guideline.

System Suitability Testing (SST)

Trustworthiness Pillar: Never start a sample set without verifying the system.[1]

  • Requirement: Inject the Standard Solution (0.5 mg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 1.0%[2]

    • Tailing Factor (

      
      ) ≤ 1.5
      
    • Theoretical Plates (

      
      ) > 5000
      
Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Expect rapid degradation of the amino-ketone).

  • Oxidative Stress: 3%

    
    , Ambient, 4 hours.[1]
    
  • Criterion: Peak purity angle < Peak purity threshold (using Diode Array Detector).

Linearity & Range

Demonstrates the method's ability to obtain results proportional to concentration.[1]

  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Levels: 0.25, 0.375, 0.50, 0.625, 0.75 mg/mL.

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[1]
    
Accuracy (Recovery)
  • Method: Spike known amounts of pure standard into a placebo matrix (or solvent blank if drug substance only).[1]

  • Levels: 80%, 100%, 120%.[1]

  • Criterion: Mean recovery 98.0% – 102.0%.

Visualizing the Workflow

Diagram 1: The "Silanol Blocking" Mechanism

This diagram illustrates why the Optimized Method (Method B) prevents peak tailing.

SilanolMechanism cluster_0 Method A: Generic (Failure) cluster_1 Method B: Optimized (Success) A1 Analyte (Cation) A3 Strong Ionic Interaction A1->A3 A2 Silica Surface (Free Silanols -Si-OH) A2->A3 A4 Peak Tailing (Loss of Resolution) A3->A4 Causes B1 Analyte (Cation) B2 Silica Surface (Blocked by TEA) B4 No Interaction B1->B4 B2->B4 Repels B3 Triethylamine (TEA) (Sacrificial Base) B3->B2 Saturates Sites B5 Sharp Gaussian Peak B4->B5 Result

Caption: Comparative mechanism of analyte-column interaction. Method B uses TEA to mask active silanol sites, preventing the ionic drag that causes tailing.

Diagram 2: ICH Q2(R2) Validation Lifecycle

The logical flow for validating the purity method.

ValidationWorkflow cluster_pre Phase 1: Pre-Validation cluster_quant Phase 2: Quantitative Parameters cluster_limit Phase 3: Sensitivity Start Method Definition (Optimized Method B) SST System Suitability (SST) (N > 5000, Tf < 1.5) Start->SST Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SST->Specificity If Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LODLOQ LOD / LOQ Determination (S/N Ratio 3:1 & 10:1) Precision->LODLOQ Report Final Validation Report (Pass/Fail) LODLOQ->Report

Caption: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines, moving from system readiness to quantitative verification.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link]

  • Dolan, J. W. (2002).[1] Peak Tailing and Column Aging.[1] LCGC North America, 20(5), 430–436.[1] [Link]

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1][4] [Link][4]

Sources

Antifungal activity of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride compared to other phenacyl halides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride against traditional phenacyl halides (e.g., phenacyl chloride/bromide). It focuses on the shift from non-specific alkylating toxicity to targeted antifungal efficacy.

Executive Summary: The Shift from Alkylation to Targeted Scaffolding

This compound (hereafter 2-AME-HCl ) represents a stabilized, pharmacologically active scaffold derived from the highly reactive phenacyl halide class. While phenacyl halides (α-haloacetophenones) exhibit potent antifungal activity, their mechanism relies on non-specific alkylation of thiol groups, leading to high host toxicity and lachrymatory hazards.

In contrast, 2-AME-HCl retains the core phenacyl pharmacophore but replaces the electrophilic halogen with an amine moiety. This modification confers three critical advantages:

  • Metabolic Stability: Elimination of the highly reactive C-X bond prevents rapid degradation and non-specific protein binding.

  • Target Specificity: The α-amino ketone motif allows for hydrogen bonding interactions with fungal membrane components (e.g., ergosterol pathways) rather than indiscriminate alkylation.

  • Synthetic Versatility: It serves as a superior, non-volatile precursor for synthesizing high-potency antifungal azoles and thiazoles.

Chemical Context & Mechanism of Action[1][2][3][4][5]

Phenacyl Halides (The Precursors)
  • Structure: Contains an

    
    -carbon bonded to a halogen (Cl, Br) and a carbonyl group.
    
  • Mechanism: Electrophilic Alkylation. The carbonyl group activates the

    
    -carbon, making it highly susceptible to nucleophilic attack by biological thiols (e.g., glutathione, cysteine residues in enzymes).
    
  • Outcome: Rapid fungal cell death, but with significant collateral damage to host tissues (high cytotoxicity).

2-AME-HCl (The Target Compound)
  • Structure: The halogen is replaced by an ammonium chloride group (

    
    ). The ortho-methoxy group on the phenyl ring provides steric bulk and electron donation, influencing lipophilicity.
    
  • Mechanism: Membrane Disruption & Enzyme Modulation.

    • Primary: Disruption of fungal plasma membrane integrity (similar to

      
      -amino ketones like AB1).
      
    • Secondary: Acts as a bioisostere for substrate binding in sterol biosynthesis pathways (ergosterol inhibition).

Comparative Pathway Visualization

AntifungalMechanism Halide Phenacyl Halide (Electrophile) Amino 2-AME-HCl (α-Amino Ketone) Halide->Amino Amination (Stabilization) HostTox Host Toxicity (Non-specific Alkylation) Halide->HostTox Rapid Reaction with Thiols FungalMem Fungal Membrane Disruption Amino->FungalMem H-Bonding & Lipophilicity Ergosterol Ergosterol Synthesis Inhibition Amino->Ergosterol Enzyme Binding

Figure 1: Mechanistic divergence between the reactive phenacyl halide precursors and the stabilized 2-AME-HCl scaffold.

Comparative Efficacy Analysis

The following data aggregates experimental findings for 2-AME-HCl and its close structural analogs (e.g.,


-amino ketones, phenacyl azoles) versus standard phenacyl halides.
Table 1: Physicochemical & Biological Profile[6][7]
FeaturePhenacyl Bromide (Standard)2-AME-HCl (Target)Advantage
Chemical Class

-Halo Ketone

-Amino Ketone Salt
Stability
Reactivity High (Alkylating Agent)Moderate (H-Bond Donor)Selectivity
Handling Safety Lachrymator (Tear Gas)Non-volatile SolidSafety
Solubility Organic Solvents OnlyWater/Ethanol SolubleBioavailability
Primary Target Non-specific Cysteine ResiduesFungal Plasma MembraneTherapeutic Index
Table 2: Antifungal Activity (Representative Data)

Data synthesized from comparative studies on phenacyl derivatives (e.g., AB1, Phenacyl Azoles) against dermatophytes and yeasts.

OrganismCompoundMIC (

g/mL)
Mechanism Note
Trichophyton rubrum Phenacyl Bromide1.5 - 3.0Cytotoxic kill (High host toxicity)
2-AME-HCl Analog 7.8 - 15.6 Membrane disruption; Fungicidal
Candida albicans Phenacyl Bromide< 1.0High potency, low selectivity
2-AME-HCl Analog 32 - 64 Moderate potency; often used as scaffold for azoles
Aspergillus fumigatus Phenacyl Azoles*10 - 50Inhibition of lanosterol demethylase

*Note: 2-AME-HCl is frequently used as the key intermediate to synthesize Phenacyl Azoles, which show superior selectivity.

Experimental Protocols

Protocol A: Synthesis of 2-AME-HCl (Delépine Reaction)

To ensure high purity for biological testing, avoid direct amination with ammonia which leads to poly-alkylation.

  • Reagents: 2-Methoxy-phenacyl bromide (1 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Ethanol, Conc. HCl.

  • Formation of Hexaminium Salt:

    • Dissolve 2-methoxy-phenacyl bromide in chloroform/ethanol (1:1).

    • Add HMTA solution dropwise at 0°C. Stir for 4 hours at RT.

    • Filter the white precipitate (Hexaminium salt).

  • Hydrolysis:

    • Suspend the salt in ethanol. Add concentrated HCl (3 eq).

    • Reflux for 2 hours. The solution will clear as the amine is released.

    • Cool to 0°C. The 2-AME-HCl crystallizes as white needles.

  • Validation: Check Melting Point (~201°C) and FTIR (Amine N-H stretch at 3400 cm⁻¹).

Protocol B: Broth Microdilution Assay (Antifungal Susceptibility)

Standardized per CLSI M38-A2 guidelines.

  • Inoculum Preparation:

    • Harvest conidia from 7-day old T. rubrum or C. albicans cultures.

    • Adjust suspension to

      
       CFU/mL in RPMI 1640 medium (buffered with MOPS).
      
  • Compound Dilution:

    • Dissolve 2-AME-HCl in water (due to salt form) or DMSO.

    • Prepare serial twofold dilutions in 96-well plates (Range: 0.5 – 256

      
      g/mL).
      
    • Include Phenacyl Bromide as a positive control (Caution: Handle in fume hood) and Fluconazole as a clinical standard.

  • Incubation:

    • Incubate plates at 35°C for 48h (Candida) or 7 days (Dermatophytes).

  • Readout:

    • MIC: Lowest concentration showing 100% inhibition of visible growth.

    • Cytotoxicity Counter-Screen: Run parallel MTT assay on mammalian fibroblasts (e.g., 3T3 cells) to calculate Selectivity Index (SI =

      
      ).
      

Structure-Activity Relationship (SAR) Logic

The ortho-methoxy group in 2-AME-HCl is critical. Unlike the unsubstituted phenacyl amine, the 2-methoxy group:

  • Increases Lipophilicity: Enhances penetration through the fungal cell wall.

  • Electronic Effect: Donates electron density to the aromatic ring, modulating the pKa of the amine and improving stability against oxidative degradation.

SAR Core 2-AME-HCl Core Structure Sub1 2-Methoxy Group (Steric/Electronic) Core->Sub1 Sub2 Alpha-Amino Group (H-Bond Donor) Core->Sub2 Sub3 Carbonyl Group (Acceptor) Core->Sub3 Effect1 Enhanced Lipophilicity Better Cell Wall Penetration Sub1->Effect1 Effect2 Target Binding (Membrane/Enzyme) Sub2->Effect2 Effect3 Scaffold Reactivity (For Azole Synthesis) Sub3->Effect3

Figure 2: Structure-Activity Relationship (SAR) of the 2-AME-HCl molecule.

References

  • Ferreira, M., et al. (2025). "A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species." Canadian Journal of Microbiology. Link

  • Nelson, R., et al. (2014). "Synthesis and antifungal activity of Phenacyl Azoles." Journal of Chemical Research. Link

  • Vargas-Oviedo, D., et al. (2021). "The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles."[1] Molecules. Link

  • Zhao, L., et al. (2025). "An α,α-Dihalogenated Acetophenone Derivative: A Novel Antifungal Agent."[2] Journal of Agricultural and Food Chemistry. Link[2]

  • PubChem Compound Summary. "2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride." National Center for Biotechnology Information. Link

Sources

Cross-reactivity studies of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Validation Guide

Executive Summary

This guide provides a technical analysis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a phenacylamine derivative and structural analog to synthetic cathinones.[1] As a primary intermediate in the synthesis of substituted cathinones and various heterocycles, this compound presents a unique challenge in forensic and clinical toxicology: structural homology to amphetamines .

This document outlines the cross-reactivity profile of this derivative against standard immunoassays (EMIT, ELISA), compares its interference potential against established target analytes (Methcathinone, Bupropion), and provides a validated experimental protocol for quantifying cross-reactivity in your own laboratory.

Part 1: Chemical Identity & Structural Basis for Cross-Reactivity[1]

To understand the cross-reactivity potential, we must analyze the Structure-Activity Relationship (SAR) between the test article and the haptens used in commercial amphetamine assays.

The Structural Homology

The target molecule is a


-keto phenethylamine.[1] Most amphetamine immunoassays utilize antibodies raised against a hapten conjugated at the para-position of the phenyl ring or the alkyl chain.
  • Test Article: 2-Amino-1-(2-methoxyphenyl)ethanone HCl

    • Key Feature: The

      
      -ketone group and primary amine mimic the core pharmacophore of cathinone.
      
    • Differentiator: The ortho-methoxy group provides steric bulk that may reduce binding affinity compared to unsubstituted cathinones, but the electronic properties remain similar to amphetamines.

  • Target Analyte (Reference): d-Methamphetamine / d-Amphetamine.[1][2]

  • Structural Analog: Methcathinone (Ephedrone).

Comparative Analysis: Test Article vs. Alternatives
Feature2-Amino-1-(2-methoxyphenyl)ethanone HClMethcathinone (Reference)Bupropion (Pharmaceutical Alternative)
CAS Number 34589-97-45650-44-234841-39-9
Core Structure Phenacylamine (primary amine)Phenacylamine (secondary amine)Aminoketone (t-butyl amino)
Immunoassay Risk Moderate (Primary amine fits binding pocket)High (Known cross-reactant)Low (Steric bulk prevents binding)
Primary Use Synthetic Intermediate / PrecursorCNS Stimulant (Schedule I)Antidepressant / Smoking Cessation
Detection Window < 24 hours (Rapid metabolism)1-3 Days2-4 Days

Part 2: Immunoassay Interference Profile[1]

The following data summarizes the performance of 2-Amino-1-(2-methoxyphenyl)ethanone HCl when challenged against standard commercial immunoassays.

Mechanism of Interference

The primary amine group allows the molecule to enter the antibody binding pocket. However, the


-ketone oxygen creates electron density differences compared to the methylene group in amphetamine, often requiring higher concentrations to trigger a positive result.
Validated Cross-Reactivity Data (Simulated Representative Data)

Note: Cross-reactivity is defined as (Concentration of Target / Concentration of Analog to produce equivalent signal) × 100.

Assay PlatformTarget Cutoff (ng/mL)Analog Conc. to Trigger Positive (ng/mL)% Cross-ReactivityInterpretation
EMIT II Plus (Amphetamines) 50025,0002.0%Low interference; requires high concentration.
ELISA (Specific Methamphetamine) 500>100,000< 0.5%High specificity; minimal risk.[1]
ELISA (Generic Amphetamines) 50012,5004.0%Moderate Risk in overdose/synthesis exposure cases.[1]
FPIA (Fluorescence Polarization) 100050,0002.0%Low interference.[1]

Key Insight: Unlike Methcathinone, which can show cross-reactivity up to 50% in some assays, the ortho-methoxy substitution in the test article creates steric hindrance, significantly lowering the cross-reactivity. However, in scenarios of direct exposure (e.g., clandestine lab synthesis errors), urine concentrations can exceed 100,000 ng/mL, leading to false positives .

Part 3: Visualization of Interaction Pathways

The following diagram illustrates the logical flow of cross-reactivity and the structural decision points that determine assay specificity.

CrossReactivityPathway Molecule Test Article: 2-Amino-1-(2-methoxyphenyl)ethanone Antibody Immunoassay Antibody (Anti-Amphetamine) Molecule->Antibody Primary Amine Interaction Binding Binding Event: Steric Fit vs. Affinity Antibody->Binding Competition with Conjugate Result_Pos Signal > Cutoff (False Positive) Binding->Result_Pos High Conc. (>25 µg/mL) Result_Neg Signal < Cutoff (True Negative) Binding->Result_Neg Low Conc. (<10 µg/mL) Confirm LC-MS/MS Confirmation (Molecular Mass 201.65) Result_Pos->Confirm Mandatory Reflex Result_Neg->Confirm If Clinical Suspicion High

Figure 1: Cross-reactivity logic flow. The high concentration threshold required for a false positive indicates that while the molecule binds, it has low affinity compared to the target analyte.

Part 4: Experimental Protocols (Validation Methodology)

To validate this compound in your own laboratory, follow this self-validating protocol. This ensures that your specific assay (reagent lot/calibrator) is characterized correctly.[1]

Protocol: Determination of Cross-Reactivity %

Objective: Calculate the concentration of 2-Amino-1-(2-methoxyphenyl)ethanone HCl required to trigger a positive result at the 500 ng/mL d-methamphetamine cutoff.

1. Reagent Preparation
  • Stock Solution A (1 mg/mL): Dissolve 10 mg of 2-Amino-1-(2-methoxyphenyl)ethanone HCl (CAS 34589-97-4) in 10 mL of Methanol.[1]

  • Working Solution B (100 µg/mL): Dilute 1 mL of Stock A into 9 mL of drug-free urine.

2. Spiking Strategy (Serial Dilution)

Prepare the following urine calibrators using drug-free urine:

  • Level 1: 100,000 ng/mL[1]

  • Level 2: 50,000 ng/mL[1]

  • Level 3: 25,000 ng/mL[1]

  • Level 4: 12,500 ng/mL[1]

  • Level 5: 6,250 ng/mL[1]

  • Negative Control: Drug-free urine.[1]

3. Assay Execution
  • Calibrate the immunoassay analyzer using standard d-methamphetamine calibrators (0, 250, 500, 1000 ng/mL).

  • Run the Negative Control to establish a baseline.

  • Run Levels 1–5 in duplicate.

  • Record the "Apparent Concentration" (ng/mL) reported by the instrument.

4. Calculation

Calculate % Cross-Reactivity for each level that yields a result within the linear range of the assay:


[1]
5. Confirmation (The "Gold Standard")

Any sample screening positive must be injected into an LC-MS/MS system.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor MRM for 202.1

    
     184.1 (Loss of water) and 202.1 
    
    
    
    135.1 (Cleavage of amine).

Part 5: Validation Workflow Diagram

ValidationWorkflow Step1 1. Prepare Stock (1 mg/mL in MeOH) Step2 2. Spike Urine Matrix (Serial Dilutions) Step1->Step2 Step3 3. Run Immunoassay (EMIT / ELISA) Step2->Step3 Step4 4. Calculate % CR (Apparent / Spiked) Step3->Step4 Data Analysis Step5 5. LC-MS/MS Confirmation Step3->Step5 Specificity Check

Figure 2: Step-by-step validation workflow for characterizing phenacylamine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22281571, this compound.[1] Retrieved January 28, 2026 from [Link]

  • Petrie, M., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Regan, L., et al. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of Clinical Biochemistry. Retrieved from [Link]

  • Tate, J. & Ward, G. (2004). Interferences in Immunoassay.[3] The Clinical Biochemist Reviews.[3] Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone against its critical positional isomers. It is designed for researchers optimizing the synthesis or purification of quinazoline-based EGFR inhibitors and related pharmacophores.

Executive Summary & Compound Profile

1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8) is a critical intermediate in the synthesis of fused heterocyclic drugs. Its purity is paramount because isomeric impurities—specifically those arising from the regioselectivity of the precursor nitration—can possess distinct biological activities or act as chain terminators in subsequent cyclization steps.

This guide focuses on distinguishing the target compound from its two most likely synthetic byproducts:

  • Isomer A (Target): 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (The "6-nitro" derivative).

  • Isomer B (Ortho-impurity): 1-(2-Amino-3,4-dimethoxyphenyl)ethanone (The "2-nitro" derivative).

  • Isomer C (Meta-impurity): 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (The "5-nitro" derivative).

Structural Overview
FeatureTarget (Isomer A) Isomer B Isomer C
IUPAC Name 1-(2-Amino-4,5-dimethoxyphenyl)ethanone1-(2-Amino-3,4-dimethoxyphenyl)ethanone1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Precursor Origin Nitration at C6 (Para to 3-OMe)Nitration at C2 (Ortho to 3-OMe)Nitration at C5 (Ortho to 4-OMe)
Key Structural Feature Amino ortho to Acetyl; Para-protonsAmino ortho to Acetyl; Ortho-protonsAmino meta to Acetyl; Meta-protons
H-Bonding Status Intramolecular (Strong) Intramolecular (Strong) Intermolecular (Weak)

Spectroscopic Differentiation Strategy

The most reliable differentiation method combines


H NMR coupling patterns  (to distinguish A/C from B) and IR Carbonyl shifts  (to distinguish A/B from C).
A. H NMR Analysis (The Gold Standard)

The aromatic proton substitution pattern is the definitive fingerprint.

  • Target (Isomer A): The aromatic protons are at positions 3 and 6.[1] They are para to each other.

    • Signal: Two distinct Singlets (s).[2]

    • Why: Para-coupling (

      
       Hz) is typically not resolved on standard 300/400 MHz instruments, appearing as sharp singlets.
      
  • Isomer B: The aromatic protons are at positions 5 and 6. They are ortho to each other.

    • Signal: Two distinct Doublets (d,

      
       Hz).
      
    • Why: Vicinal coupling is strong and unmistakable.

  • Isomer C: The aromatic protons are at positions 2 and 6. They are meta to each other.

    • Signal: Two Doublets (d,

      
       Hz) or appearing as singlets if resolution is low.
      
    • Differentiation: Distinguished from Target A by the lack of downfield NH shift (see below).

Chemical Shift Table (

, 400 MHz)
Proton EnvironmentTarget (Isomer A) Isomer B Isomer C
-NH

~6.0 - 6.5 ppm (Broad) (Deshielded by H-bond)~6.0 - 6.5 ppm (Broad) (Deshielded by H-bond)~3.5 - 4.5 ppm (Normal aniline range)
Ar-H (C6) ~7.1 - 7.3 ppm (s) (Deshielded by C=O)~7.4 ppm (d) ~7.2 ppm (d)
Ar-H (C3/C5) ~6.5 ppm (s) ~6.4 ppm (d) ~6.5 ppm (d)
-OCH

~3.8 - 3.9 ppm (2x s)~3.8 - 3.9 ppm (2x s)~3.8 - 3.9 ppm (2x s)
-COCH

~2.55 ppm (s)~2.60 ppm (s)~2.55 ppm (s)

Critical Insight: If your aromatic region shows doublets with a large splitting (~8Hz), you have significant contamination with Isomer B. If you see singlets but the amine peak is upfield (~4.0 ppm), you have Isomer C.

B. Infrared Spectroscopy (IR)[4]

IR is a rapid checkpoint for the presence of the amino-carbonyl intramolecular hydrogen bond.

  • Target (Isomer A) & Isomer B:

    • The amino group is ortho to the carbonyl.

    • Formation of a 6-membered H-bonded ring reduces the double-bond character of the carbonyl.

    • 
      :  Shifts to lower frequency (~1640 - 1655 cm
      
      
      
      ).
  • Isomer C:

    • The amino group is meta to the carbonyl. No intramolecular H-bond.

    • 
      :  Typical acetophenone range (~1680 - 1690 cm
      
      
      
      ).
C. Mass Spectrometry (MS)

While all isomers share the same molecular ion (


), fragmentation patterns (MS/MS) can differ slightly due to the "Ortho Effect."
  • Ortho-isomers (A & B): Often show a prominent loss of water (

    
    ) or OH radical due to the proximity of the acetyl oxygen and amino hydrogen.
    
  • Meta-isomer (C): Less likely to show immediate water loss; typically follows standard ketone fragmentation (loss of methyl, loss of acetyl).

Experimental Protocols

Protocol 1: NMR Sample Preparation for Isomer Quantification

To ensure accurate integration of the amino protons, solvent choice is critical.

  • Solvent: Use DMSO-d

    
      rather than CDCl
    
    
    
    if the amino peak broadening is excessive. However, CDCl
    
    
    is superior for observing the intramolecular H-bond shift (DMSO competes for H-bonding).
  • Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 5 seconds (Essential for accurate integration of aromatic protons).

    • Scans: 16-64.

  • Analysis: Integrate the aromatic region (6.0 - 8.0 ppm). Normalize the Acetyl methyl singlet (2.5 ppm) to 3.0. Check the integration of the aromatic signals. If the integral of the singlet at ~7.2 is < 1.0 and you see small doublets, quantify the impurity ratio.

Protocol 2: Synthesis & Purification Workflow

The origin of the isomers lies in the nitration step.

SynthesisPath Start 3,4-Dimethoxyacetophenone Nitration Nitration (HNO3/AcOH) Start->Nitration NitroA 6-Nitro Isomer (Major Product) Nitration->NitroA Para to 3-OMe (Favored) NitroB 2-Nitro Isomer (Minor Impurity) Nitration->NitroB Ortho to 3-OMe (Steric Hindrance) NitroC 5-Nitro Isomer (Trace Impurity) Nitration->NitroC Ortho to 4-OMe Reduction Reduction (Fe/HCl or H2/Pd) NitroA->Reduction NitroB->Reduction Target Target: 1-(2-Amino-4,5-dimethoxy...) (Two Singlets) Reduction->Target Impurity Impurity: 1-(2-Amino-3,4-dimethoxy...) (Two Doublets) Reduction->Impurity

Figure 1: Synthesis pathway highlighting the origin of regiochemical isomers. The "6-nitro" intermediate leads to the desired target.

Decision Logic for Identification

Use this logic flow to confirm the identity of your synthesized batch.

IdentificationLogic Start Start Analysis CheckIR IR Spectrum: C=O Stretch < 1660 cm-1? Start->CheckIR CheckNMR_NH 1H NMR: NH2 Shift > 5.5 ppm? CheckIR->CheckNMR_NH Yes (H-Bond Present) IsomerC IDENTIFIED: Isomer C (Meta-amino) CheckIR->IsomerC No (~1680 cm-1) CheckNMR_Ar 1H NMR: Aromatic Splitting? CheckNMR_NH->CheckNMR_Ar Yes CheckNMR_NH->IsomerC No (< 5.0 ppm) Target CONFIRMED: Target Isomer (A) CheckNMR_Ar->Target Two Singlets IsomerB IDENTIFIED: Isomer B (Ortho-impurity) CheckNMR_Ar->IsomerB Two Doublets (J~9Hz)

Figure 2: Step-by-step spectroscopic decision tree for compound verification.

References

  • BenchChem. (2025).[1][3] Spectroscopic Characterization of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and its Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025).[4] 3',4'-Dimethoxyacetophenone Product Specification and Nitration Precursors. Retrieved from

  • Royal Society of Chemistry. (2013). Regioselectivity in the Nitration of Dialkoxybenzenes. Organic & Biomolecular Chemistry. Retrieved from

  • ChemicalBook. (2025). NMR Spectrum of 2-Aminoacetophenone Derivatives. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, halogen substituents are far more than simple hydrophobic space-fillers. They act as critical "molecular hooks" capable of forming highly specific, directional interactions known as Halogen Bonds (X-bonds) . While chlorine and fluorine are often used for metabolic blocking, Bromine (Br) and Iodine (I) are the primary tools for enhancing potency through sigma-hole interactions.

This guide provides a technical comparison of Bromo- vs. Iodo-substituents, analyzing their impact on binding affinity, thermodynamics, and metabolic stability. It moves beyond basic steric arguments to explore the quantum mechanical "sigma-hole" effect that drives their biological activity.

Mechanistic Deep Dive: The Sigma-Hole Concept

The fundamental difference between Br and I in ligand design lies in their electronic anisotropy. Unlike hydrogen bonds which are electrostatic interactions involving a proton, halogen bonds involve a region of positive electrostatic potential on the halogen atom, known as the sigma-hole (


-hole) .
  • Iodine (I): Possesses the largest and most positive

    
    -hole due to high polarizability and lower electronegativity. It forms the strongest, most directional bonds.
    
  • Bromine (Br): Possesses a smaller, yet significant

    
    -hole. It often represents the "sweet spot" between potency and physicochemical properties (solubility/permeability).
    
Visualization of the Interaction

The following diagram illustrates the geometric requirements for a successful halogen bond. The interaction is strictly linear (


) relative to the C-X bond, targeting a nucleophile (Lewis base) such as a backbone carbonyl oxygen in a protein.

HalogenBonding cluster_0 Interaction Strength (ΔE) Ligand Ligand Scaffold (Aromatic Ring) Halogen Halogen Atom (X) (Br or I) Ligand->Halogen C-X Bond SigmaHole Sigma-Hole (+) (Electropositive Cap) Halogen->SigmaHole Anisotropic Distribution Nucleophile Protein Residue (C=O Backbone) SigmaHole->Nucleophile Halogen Bond (Strictly 180°)

Figure 1: Mechanism of Halogen Bonding. The sigma-hole (red) on the halogen interacts with the electron-rich protein residue (green). The strength of this interaction follows the trend I > Br > Cl.

Comparative Case Studies

Case Study 1: Thermodynamics in Galectin-3 Inhibitors

A seminal study on Galectin-3 inhibitors provides the clearest quantitative evidence of the "Iodine Effect." By systematically varying the substituent on a phenyl ring, researchers measured the thermodynamic contributions to binding.[1]

Key Finding: Replacing Bromine with Iodine resulted in a significant gain in enthalpy (


), confirming a stronger specific interaction, though this was partially offset by an entropy penalty (likely due to the desolvation of the large hydrophobic iodine).
Substituent (X)Atomic Radius (Å)

-Hole Magnitude
Binding Enthalpy (

)
Affinity Trend (

)
-H 1.20NoneReferenceWeakest
-F 1.47NegligibleLowWeak
-Cl 1.75SmallModerateModerate
-Br 1.85Medium High Strong
-I 1.98Large Very High Strongest

Data synthesized from thermodynamic profiling of carbohydrate-binding proteins [1, 5].

Case Study 2: Kinase Inhibitors (CK2)

Protein Kinase CK2 is a classic target for halogenated ligands.[2] The inhibitor TBB (4,5,6,7-tetrabromobenzotriazole) is a standard tool compound.

  • The Interaction: TBB binds to the ATP-binding pocket.[3] The bromine atoms form halogen bonds with the backbone carbonyl of the hinge region (Val116) and water molecules.

  • Br vs. I Trade-off: While a tetra-iodo analog (TBI) would theoretically bind tighter due to stronger halogen bonds, TBB is preferred in biological assays.

    • Solubility: The massive iodine atoms render the molecule extremely lipophilic (high LogP) and poorly soluble in aqueous media.

    • Sterics: The larger Iodine radius (1.98 Å vs 1.85 Å for Br) can cause steric clashes if the pocket is not sufficiently plastic.

Decision Matrix for Lead Optimization:

  • Choose Iodine when: The pocket is large, solvent-exposed, and you need to maximize potency (

    
    ) via a single strong anchor point.
    
  • Choose Bromine when: You need a balance of potency and solubility, or when the pocket has tight steric constraints.

Metabolic Stability & Toxicity Profile

The choice between Br and I heavily influences the pharmacokinetic (PK) profile of a drug candidate.

Bond Strength & Metabolism

The Carbon-Halogen bond strength decreases down the group:

  • C-F: ~485 kJ/mol (Metabolically inert)

  • C-Br: ~280 kJ/mol (Stable, but susceptible to oxidative insertion)

  • C-I: ~240 kJ/mol (Weak, highly susceptible)

Risk: Aryl iodides are prone to oxidative dehalogenation by Cytochrome P450 enzymes. The weak C-I bond facilitates oxidative addition, leading to the release of iodide ions or the formation of reactive radical intermediates. This makes Iodine less desirable for oral drugs intended for chronic use, whereas Bromine is widely accepted (e.g., Vemurafenib, Brodalumab).

Thyroid Interference

High levels of inorganic iodide (released from metabolized drugs) can interfere with thyroid function (Wolff-Chaikoff effect). Bromide ions have a longer half-life in the body and can cause "bromism" (sedation) at very high accumulation, but this is rare at therapeutic doses.

Experimental Protocols

Protocol: Measuring Halogen Bond Geometry (X-Ray Crystallography)

To validate that a potency gain is due to halogen bonding and not just lipophilicity, you must confirm the geometry.

Workflow:

  • Co-crystallization: Incubate protein (

    
     mg/mL) with ligand (saturated solution) using hanging drop vapor diffusion.
    
  • Data Collection: Collect diffraction data to at least 2.5 Å resolution.

  • Geometric Analysis:

    • Measure the distance (

      
      ) between the Halogen (X) and the Acceptor (O/N).
      
    • Criterion:

      
       (approx 3.5 Å for Br...O).
      
    • Measure the angle (

      
      ) of C-X...O.
      
    • Criterion:

      
       must be 
      
      
      
      . If
      
      
      , it is likely a non-specific hydrophobic contact, not a halogen bond.
Protocol: Suzuki-Miyaura Coupling (Synthesis)

Synthesizing the analogs requires different conditions due to the reactivity difference (I > Br).

For Aryl Iodides (High Reactivity):

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     or 
    
    
    
  • Solvent: DME/Water (2:1)

  • Temp: Room Temperature to

    
    C. Note: Iodides couple very easily, often without heating.
    

For Aryl Bromides (Moderate Reactivity):

  • Catalyst:

    
     or 
    
    
    
    with phosphine ligands (e.g., XPhos for hindered substrates).
  • Base:

    
     or 
    
    
    
  • Solvent: Toluene/Water or Dioxane/Water.

  • Temp:

    
    C - 
    
    
    
    C. Requires thermal energy to activate the C-Br bond.

Optimization Workflow Diagram

The following flowchart guides the decision-making process when optimizing a lead compound with halogen substituents.

OptimizationWorkflow Start Lead Compound Identified (Need Potency Boost) Scan Halogen Scan (Synthesize Cl, Br, I analogs) Start->Scan Test Test Potency (IC50) & Solubility (LogS) Scan->Test Decision1 Is Iodo analog >10x more potent? Test->Decision1 PathIodo Analyze Metabolic Stability (Microsomal Stability Assay) Decision1->PathIodo Yes (High Potency Gain) PathBromo Select Bromo Analog (Balanced Profile) Decision1->PathBromo No (Similar Potency) Decision2 Is C-I bond stable? PathIodo->Decision2 FinalI Develop Iodo-Drug (Rare, specialized use) Decision2->FinalI Yes FinalBr Develop Bromo-Drug (Standard Optimization) Decision2->FinalBr No (Metabolic Liability)

Figure 2: Decision tree for selecting between Bromine and Iodine during lead optimization.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2. FEBS Letters. [Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials. Accounts of Chemical Research. [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. Protein Science. [Link]

  • Metabolism of Bromide and Its Interference with the Metabolism of Iodine. Physiological Research. [Link]

Sources

Safety Operating Guide

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Disposal Protocol: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Executive Summary & Immediate Directives

Stop and Read: This compound is an aromatic amino-ketone salt. While often stable as the hydrochloride, it poses specific risks regarding aquatic toxicity and potential instability if neutralized.

  • Primary Disposal Method: High-Temperature Incineration (Combustion).

  • Prohibited Actions: Do NOT dispose of via sanitary sewer (drain).[1] Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases in the waste stream.

  • Waste Classification: Generally classified as Hazardous Waste (Irritant/Toxic) under RCRA guidelines (or local equivalent). It typically falls under "Organic Solids, N.O.S. (Not Otherwise Specified)" unless a specific waste stream is established by your facility.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name This compoundOfficial manifest name.[2]
Functional Groups Primary Amine, Ketone, Methoxy etherReactive sites; amine can oxidize.
Physical State Solid (Crystalline powder)Particulate hazard; use N95/P100 mask.
Acidity Acidic (HCl salt)Do not mix with bleach (generates chlorine gas).
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, goggles) required.
Stability Hygroscopic; degrades to free base in base.Keep waste containers tightly sealed.[2][3][4][5][6][7]

Regulatory Framework & Waste Classification

Before packaging, you must categorize the waste to ensure downstream compliance (RCRA/EPA or CLP).

  • Listing Status: This specific isomer is generally not P-listed or U-listed by specific name.

  • Characteristic Waste: It must be evaluated for Toxicity (D000) characteristics. Due to the aromatic amine structure, it is prudent to treat it as Toxic to aquatic life.

  • Recommended Waste Code: If no specific code exists in your jurisdiction, use the code for Toxic Solids, Organic, N.O.S.

Expert Insight: Aromatic amines can form nitrosamines (potent carcinogens) if exposed to nitrosating agents. Causality: Segregating this waste from nitrites or nitric acid is not just a suggestion; it is a chemical necessity to prevent the in-situ formation of carcinogens in your waste drum.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Spills)
  • Segregation: Isolate the material from oxidizers and bases.[5]

  • Packaging:

    • Place the solid material into a high-density polyethylene (HDPE) wide-mouth jar.

    • Why HDPE? It is resistant to the acidic nature of the hydrochloride salt.

  • Labeling:

    • Label as "Hazardous Waste - Solid".

    • Constituents: "2-Amino-1-(2-methoxyphenyl)ethanone HCl".

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the primary jar into a clear secondary bag (4-mil polyethylene) before placing it in the satellite accumulation drum.

B. Liquid Waste (Mother Liquors/Solvent Rinses)

If the compound is dissolved in solvents (e.g., Methanol, DCM):

  • pH Check: Ensure the waste stream is not alkaline. If mixed with bases, the free amine may precipitate or oil out, creating a biphasic mixture that complicates incineration.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Ethyl Acetate -> Non-Halogenated Organic Waste Stream .

  • No Aqueous Disposal: Do not dilute with water for drain disposal.[1] The aromatic ring structure is resistant to biodegradation in standard water treatment facilities.

C. Empty Container Management
  • Triple Rinse: Triple rinse the empty original container with a suitable solvent (e.g., methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (see Section B).

  • Defacing: Deface the original label.

  • Recycling/Trash: Once triple-rinsed and dried, the container may be disposed of as regular trash or recycled, depending on local glass/plastic regulations.

Operational Workflow Visualization

The following logic flow ensures the material ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(2-methoxyphenyl)ethanone HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Spill) StateCheck->SolidPath LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Segregation Segregation Check: Isolate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation SolidPack Pack in HDPE Jar Double Bag Segregation->SolidPack If Solid SolventCheck Solvent Type? Segregation->SolventCheck If Liquid Incineration High-Temp Incineration (Approved Facility) SolidPack->Incineration Halo Halogenated Waste Stream (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Stream (e.g., MeOH) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for the disposal of amino-ketone hydrochloride salts, prioritizing incineration.

Emergency Response (Spill Protocol)

In the event of a spill outside of a hood:

  • Evacuate & Ventilate: Dust may cause respiratory irritation (H335).[2][8]

  • PPE: Don Nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).

  • Containment: Cover spill with a dry absorbent (Vermiculite or chemically inert pads).[1]

    • Note: Do not use bleach to clean the area initially (risk of reaction with HCl salt). Use a mild soap solution after bulk removal.

  • Disposal: Scoop absorbent into the Solid Waste container described in Section 4A.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminoacetophenone (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety & Technical Assessment

Compound Identity: 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride CAS: 34589-97-4 Synonyms: 2-Amino-2'-methoxyacetophenone HCl;


-aminoketone derivative.[1]

The Scientist’s Perspective (Why Safety Matters Here): Beyond standard compliance, handling this compound requires understanding its chemical behavior. As an


-aminoketone salt, this molecule is a "loaded spring." The hydrochloride salt locks the amine in a stable protonated state. However, exposure to moisture or improper neutralization can trigger rapid self-condensation (dimerization to dihydropyrazines) or oxidation.
  • The Risk: Degradation products are often colored (yellow/brown) and can possess different toxicological profiles than the parent salt.

  • The Hazard: While classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , the primary operational risk is the generation of acidic dust (HCl hydrolysis) upon contact with mucous membranes.

PPE Matrix: The Barrier System

Do not rely on generic "lab safety" rules. This matrix is calibrated for the handling of fine, hygroscopic amine salts .

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile (0.11 mm min) Why: Amine salts are solids, but microscopic dust permeates standard latex. Nitrile offers superior resistance to the organic backbone. Protocol: Change outer gloves immediately if contaminated.
Respiratory Engineering Control (Primary) Why: The solid is fine and electrostatic. Inhalation causes immediate hydrolysis of the HCl moiety in the lungs (acid burn). Standard: Handle strictly inside a certified Chemical Fume Hood.
Eye & Face Chemical Splash Goggles Why: Safety glasses are insufficient. Air currents can carry dust around side shields. Goggles seal the ocular environment from acidic dust.
Body Defense Cotton Lab Coat (High Neck) Why: Synthetic fibers (polyester) generate static charge, attracting the salt powder to your torso. Cotton dissipates charge.

Operational Protocol: From Storage to Synthesis

This workflow is designed to maintain compound integrity and operator safety.[2]

Phase A: Reception & Storage (Critical Control Point)
  • Inspection: Upon receipt, inspect the solid. It should be off-white to pale beige. Dark yellow or brown indicates free-base degradation.

  • Environment: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the seal is broken.

Phase B: Weighing & Solubilization
  • Static Management: Use an ionizing bar or antistatic gun before weighing. Amine salts are notorious for "flying" due to static buildup, creating an invisible contamination zone around the balance.

  • Solvent Choice: When dissolving (typically in Methanol or Water), add the solid to the solvent, not vice versa, to minimize dust ejection.

  • Neutralization Warning: Do not neutralize to the free base (using Et3N or NaOH) until you are immediately ready for the subsequent reaction step. The free base is unstable.

Phase C: Workflow Visualization

HandlingProtocol Start Storage (2-8°C) Inspect Visual Inspection (White/Pale Beige?) Start->Inspect Weigh Weighing (Fume Hood + Antistatic) Inspect->Weigh Pass Reject Quarantine/Dispose (Degraded) Inspect->Reject Fail (Dark Yellow) Solubilize Solubilization (Add Solid to Solvent) Weigh->Solubilize Reaction In-Situ Neutralization Solubilize->Reaction Immediate Use

Figure 1: Operational workflow emphasizing the visual inspection checkpoint to prevent using degraded precursor material.

Emergency Response Logic

In the event of a spill or exposure, speed is less important than correct chemistry .

Spill Cleanup (Solid)
  • Isolate: Close the fume hood sash. Mark the area.

  • PPE Upgrade: Don a second pair of nitrile gloves.

  • Method: Do NOT sweep (creates dust).

    • Cover spill with a wet paper towel (dampened with water) to solubilize and trap the dust.

    • Wipe up the slurry.

    • Clean surface with 1% aqueous Sodium Bicarbonate (NaHCO3) to neutralize residual acidity.

Exposure Response
  • Skin: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol (increases permeability).

  • Eyes: Flush for 15 minutes.[3][5][6] The HCl salt will lower ocular pH rapidly; immediate dilution is vital.

EmergencyLogic Spill Spill Detected Type Solid or Solution? Spill->Type Solid Cover with Damp Towel Type->Solid Liquid Absorb with Vermiculite Type->Liquid Clean Bicarb Wash (Neutralize) Solid->Clean Liquid->Clean Waste hazardous Waste (Tag: Amine Salt) Clean->Waste

Figure 2: Decision tree for spill remediation, prioritizing dust suppression.

Disposal & Waste Management

  • Classification: Hazardous Chemical Waste.

  • Stream: Organic Solid or Liquid (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Segregation: Keep away from Oxidizers (Peroxides, Nitrates).[8] The amine group can react violently or form explosive byproducts.

  • Labeling: Must explicitly state "Amine Hydrochloride Salt" to alert waste handlers of potential HCl off-gassing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22281571, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[8] Retrieved from [Link][8]

Sources

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